Harzianopyridone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-GJIOHYHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135026 | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137813-88-8 | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137813-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Antifungal Agent: A Technical Guide to the Discovery and Isolation of Harzianopyridone from Trichoderma harzianum
Abstract
The quest for novel antimicrobial agents is a cornerstone of modern drug discovery and agricultural biotechnology. Among the prolific microbial factories of bioactive compounds, the fungal genus Trichoderma stands out, with Trichoderma harzianum being a particularly rich source of diverse secondary metabolites.[1] This guide provides an in-depth technical exploration of Harzianopyridone, a potent antifungal pyridone first isolated from T. harzianum. We will delve into the scientific rationale behind the cultivation, extraction, purification, and characterization of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying principles to empower further investigation and application of this compound.
Introduction: The Significance of Trichoderma harzianum and its Secondary Metabolites
Trichoderma harzianum is a ubiquitous soil-dwelling fungus renowned for its mycoparasitic and antagonistic properties against a broad spectrum of plant pathogenic fungi.[2] This biocontrol capability is largely attributed to the secretion of a diverse arsenal of secondary metabolites, including peptides, polyketides, and terpenoids.[1] These compounds are not merely byproducts of fungal metabolism but are sophisticated tools honed by evolution for competition, communication, and survival. This compound, a pyridone derivative, is a key player in the antifungal activity of T. harzianum, exhibiting significant inhibitory effects against various phytopathogens.[3] Understanding the methods for its discovery and isolation is the first critical step toward harnessing its potential in agriculture and medicine.
Biosynthesis of this compound: A Glimpse into Fungal Chemistry
While a comprehensive elucidation of the biosynthetic pathway of this compound is an ongoing area of research, isotopic labeling studies have provided foundational insights. The biosynthesis is proposed to originate from a polyketide pathway, with the incorporation of acetate units.[4] The pyridone ring is thought to be formed through the involvement of an amino acid, likely aspartic acid, which provides the nitrogen atom.[4] This intricate assembly highlights the complex enzymatic machinery within T. harzianum and underscores the potential for biosynthetic engineering to enhance yields or generate novel analogs.
Below is a conceptual workflow illustrating the key stages from fungal culture to the purified bioactive compound.
Caption: Conceptual workflow for this compound discovery and isolation.
Cultivation of Trichoderma harzianum for this compound Production
The production of secondary metabolites by fungi is exquisitely sensitive to environmental and nutritional cues. The "One Strain, Many Compounds" (OSMAC) approach highlights that manipulating culture conditions can dramatically alter the metabolic profile of a microorganism. Therefore, a carefully optimized cultivation strategy is paramount for maximizing the yield of this compound.
Rationale for Media Selection
Trichoderma harzianum can be cultivated on a variety of media, with Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) being common choices for general growth.[2] However, for inducing secondary metabolism, media composition must be more deliberately designed. A balanced carbon-to-nitrogen ratio is critical, as nutrient limitation, particularly of nitrogen, can often trigger the production of secondary metabolites.
Recommended Cultivation Protocol
This protocol is a synthesized approach based on common practices for inducing secondary metabolite production in Trichoderma species.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically transfer a mycelial plug from a fresh PDA culture of T. harzianum to a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.
-
Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a homogenous seed culture.
-
-
Production Culture:
-
Prepare the production medium (e.g., Czapek-Dox broth or a modified PDB medium).
-
Inoculate 1 L of the production medium in a 2 L baffled Erlenmeyer flask with 5% (v/v) of the seed culture.
-
Incubate the production culture at 25-28°C for 14-21 days under static or low-agitation conditions (e.g., 120 rpm). Static conditions can sometimes favor the production of certain secondary metabolites.
-
-
Monitoring:
-
Visually inspect the culture for signs of contamination daily.
-
A small aliquot of the culture broth can be aseptically removed at various time points (e.g., every 2-3 days) to monitor the production of this compound via analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction of this compound from Fungal Culture
The choice of extraction solvent is critical and is dictated by the polarity of the target molecule. This compound, being a moderately polar compound, is amenable to extraction with organic solvents like ethyl acetate or chloroform.
Principles of Solvent Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids. In this case, the culture filtrate (aqueous phase) is extracted with an organic solvent. This compound, being more soluble in the organic solvent, will partition from the aqueous phase into the organic phase.
Detailed Extraction Protocol
Step-by-Step Methodology:
-
Separation of Biomass and Filtrate:
-
After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper. The filtrate contains the secreted secondary metabolites.
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer will be the ethyl acetate phase containing the extracted compounds.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
-
Concentration of the Crude Extract:
-
Pool the ethyl acetate extracts.
-
Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. The resulting residue is the crude extract containing this compound.
-
Purification of this compound
The crude extract is a complex mixture of various metabolites. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity. A multi-step approach, typically involving column chromatography followed by preparative HPLC, is often necessary.
Chromatographic Principles
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. In normal-phase column chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar to moderately polar mobile phase. Non-polar compounds elute first, followed by compounds of increasing polarity.
Purification Workflow
The following diagram outlines a typical purification workflow for this compound.
Caption: Purification workflow for this compound.
Step-by-Step Purification Protocol
A. Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., 9:1, 8:2, 7:3... hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) and monitor the composition of each fraction by TLC.
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling: Combine the fractions that contain this compound with a high degree of purity.
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For final polishing and to obtain highly pure this compound, preparative HPLC is recommended.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
The pooled fractions from column chromatography are concentrated, redissolved in the mobile phase, and injected into the prep-HPLC system. The peak corresponding to this compound is collected.
Structural Elucidation and Characterization
Once purified, the identity and structure of this compound must be confirmed using spectroscopic methods.
Spectroscopic Data
The structure of this compound has been established as (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one.[4] The following table summarizes the expected key spectroscopic features.
| Technique | Key Features and Expected Data |
| Mass Spectrometry (MS) | The molecular weight of this compound is determined. High-resolution mass spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula. Fragmentation patterns can provide structural information. |
| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons. Expected signals would include those for methoxy groups, olefinic protons, methyl groups, and protons on the pyridine ring. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environment. Signals corresponding to carbonyl carbons, olefinic carbons, carbons of the pyridine ring, methoxy carbons, and aliphatic carbons are expected. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments establish correlations between protons and carbons, allowing for the complete assignment of the structure and confirmation of connectivity. |
Bioactivity Assessment: Antifungal Susceptibility Testing
The primary biological activity of interest for this compound is its antifungal effect. A robust and quantitative bioassay is necessary to determine its potency. The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Broth Microdilution Assay Protocol
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Grow the target phytopathogenic fungus (e.g., Fusarium oxysporum, Rhizoctonia solani) on PDA plates until sporulation is observed.
-
Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1-5 x 10⁴ spores/mL in a suitable broth medium (e.g., PDB or RPMI-1640).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include positive controls (fungal inoculum without the compound) and negative controls (broth medium only). A known antifungal agent can be used as a reference compound.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
-
Conclusion and Future Perspectives
The discovery and isolation of this compound from Trichoderma harzianum exemplify the vast potential of microbial natural products. This guide has provided a comprehensive technical framework for its production, purification, and characterization. The methodologies described herein are not merely a set of instructions but a foundation upon which further research can be built. Future investigations should focus on optimizing fermentation conditions for enhanced yields, exploring the full spectrum of its biological activities, and elucidating its mode of action at the molecular level. The journey from a fungal metabolite to a potential commercial product is long and challenging, but the potent antifungal properties of this compound make it a compelling candidate for continued exploration in the development of novel fungicides and therapeutic agents.
References
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). NIH. [Link]
-
Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (2022). PMC - PubMed Central. [Link]
-
Trichoderma Harzianum: Isolation, Characterization, Cultivation and its Role as Effective Biofertilizer. (n.d.). IJRESM. [Link]
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.). MDPI. [Link]
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.). PMC - PubMed Central. [Link]
-
Trichoderma harzianum (Rifai). (n.d.). INNSpub. [Link]
-
Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. (2009). Journal of Natural Products - ACS Publications. [Link]
-
Study on the extraction and purification of metabolites obtained from Trichoderma harzianum. (2019). ResearchGate. [Link]
-
Optimization of Trichoderma Fermentation Medium. (n.d.). ResearchGate. [Link]
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (n.d.). Genetics and Molecular Research. [Link]
-
The Solid Fermentation State's Optimization of Trichoderma Harzianum M1. (n.d.). ResearchGate. [Link]
-
Media Optimization for Laccase Production by Trichoderma harzianum ZF-2 Using Response Surface Methodology. (n.d.). Korea Science. [Link]
-
Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties. (n.d.). PMC - NIH. [Link]
-
Rapid and Efficient Procedure for Genomic DNA Extraction from Trichoderma spp. (2019). ResearchGate. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Trichoderma Harzianum: Isolation, Characterization, Cultivation and its Role as Effective Biofertilizer. (n.d.). IJRESM. [Link]
-
Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. (n.d.). CORE. [Link]
Sources
"Biosynthesis pathway of Harzianopyridone in Trichoderma"
An In-depth Technical Guide to the Biosynthesis of Harzianopyridone in Trichoderma
Abstract
This compound, a potent inhibitor of mitochondrial complex II produced by the biocontrol fungus Trichoderma harzianum, has garnered significant interest for its potential applications in agriculture and medicine. Its complex penta-substituted pyridine structure is assembled through a sophisticated biosynthetic pathway that deviates from canonical polyketide synthesis. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic architecture, the enzymatic cascade, and the key experimental methodologies used to elucidate its unique mechanism. We delve into the function of the har biosynthetic gene cluster (BGC), highlighting the central role of a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) and the unexpected, iterative use of several tailoring enzymes. A key feature of this pathway is the transient installation and removal of an N-methoxy group, a novel strategy believed to modulate the reactivity of the pyridone core during synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this fascinating natural product's formation.
Introduction to this compound: A Bioactive Fungal Metabolite
First isolated from Trichoderma harzianum in 1989, this compound is a secondary metabolite with significant biological activity.[1][2] Its unique chemical scaffold and potent bioactivity make it a compelling subject for both fundamental research and translational applications.
Chemical Structure and Biological Activity
This compound is characterized by a polysubstituted 2-pyridone core.[1] Its primary mechanism of action is the potent and specific inhibition of the mitochondrial complex II, also known as succinate ubiquinone oxidoreductase.[3] This complex is a crucial component of both the electron transport chain and the Krebs cycle. By targeting this enzyme, this compound disrupts cellular respiration, a mode of action that underpins its strong antifungal properties against a range of plant pathogens, including Rhizoctonia solani and Botrytis cinerea.[2][4][5]
Significance in Drug Development and Biocontrol
The targeting of oxidative phosphorylation is an attractive strategy for developing novel antifungal and anticancer therapies.[3] As such, this compound and its analogues represent promising lead compounds for drug discovery. In agriculture, Trichoderma species are widely used as biocontrol agents, and their efficacy is partly due to the secretion of antifungal metabolites like this compound.[6][7][8] Understanding its biosynthesis is critical for strain improvement and optimizing its production for agricultural applications.
The har Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the Trichoderma harzianum genome.[3][9] This har cluster contains all the necessary genes for the assembly and tailoring of the final molecule.
Genomic Organization and Gene Annotation
The har BGC is organized as a contiguous set of genes, a typical feature for secondary metabolite pathways in fungi.[10][11] The core of the cluster is a hybrid PKS-NRPS gene, HarA, which is flanked by genes encoding various tailoring enzymes.[12] The minimal set of enzymes required to reconstitute the pathway has been identified as HarA, HarB, HarC, HarD, HarE, and HarG.[12]
Table 1: Annotated Genes of the this compound (har) Biosynthetic Gene Cluster
| Gene | Locus ID (Example) | Putative Function | Class |
| HarA | THAR02_03285 | PKS-NRPS hybrid enzyme | Core Biosynthetic |
| HarB | THAR02_03287 | Flavin-dependent monooxygenase (FMO) | Tailoring Enzyme |
| HarC | THAR02_03288 | Flavin-dependent monooxygenase (FMO) | Tailoring Enzyme |
| HarD | THAR02_03289 | Cytochrome P450 monooxygenase | Tailoring Enzyme |
| HarE | THAR02_03284 | Enoyl Reductase (ER) | Tailoring Enzyme |
| HarF | THAR02_03290 | Flavin-dependent monooxygenase (FMO) | Ancillary Tailoring Enzyme |
| HarG | THAR02_03286 | O-methyltransferase (O-MeT) | Tailoring Enzyme |
The Biosynthetic Pathway: A Stepwise Enzymatic Cascade
The assembly of this compound is a highly programmed and elegant process that relies on the coordinated action of the har enzymes. Isotope feeding studies have confirmed that the backbone is derived from acetate and the methyl groups from methionine.[1] The pathway's elucidation through heterologous expression has revealed a complex series of events, most notably the iterative use of several enzymes.[3][12]
Core Scaffold Synthesis
The process begins with the synthesis of a tetramic acid intermediate. This is accomplished by the concerted action of the hybrid PKS-NRPS enzyme, HarA , and an associated enoyl reductase, HarE .[9] HarA, a type I PKS, is responsible for assembling a polyketide chain from acetate precursors.[13][14]
Iterative Catalysis and an Unorthodox Strategy
A remarkable feature of the this compound pathway is the iterative catalysis performed by four of the six essential enzymes: HarA, HarG, HarB, and HarC.[12] This means a single enzyme is used multiple times to perform similar modifications at different steps of the pathway, a highly efficient but complex biological strategy.
The pathway proceeds through several key transformations:
-
N-Hydroxylation: The cytochrome P450 enzyme, HarD , hydroxylates the nitrogen atom of a pyridone intermediate.[12]
-
Iterative Methylation and Oxygenation: The methyltransferase HarG and the FMO HarB are used iteratively to install the C5 and C6 methoxy groups.[12][15]
-
Transient N-Methoxy Group: The pathway unexpectedly involves the installation and subsequent removal of an N-methoxy group. This molecular "chaperone" is proposed to act as a directing group, tuning the electronic properties and reactivity of the pyridone ring to guide subsequent enzymatic modifications.[12][15]
-
Final Formation: The FMO HarC is essential for one of the final oxidative steps leading to the mature this compound molecule.[12] The related FMO, HarF, is not essential for the core biosynthesis.[12]
Caption: The biosynthetic pathway of this compound.
Methodologies for Pathway Elucidation
The determination of this complex pathway required a multi-faceted approach, combining classical biochemical techniques with modern genomics and synthetic biology. This self-validating system, where predictions from one method are confirmed by another, ensures a high degree of confidence in the proposed model.
Experimental Workflow Overview
The overall strategy follows a logical progression from gene identification to functional verification. Bioinformatic analysis of the T. harzianum genome identifies candidate BGCs. These gene clusters are then functionally characterized through systematic heterologous expression in a clean host. Finally, the specific roles of individual enzymes are confirmed through in vitro assays.
Caption: A logical workflow for elucidating biosynthetic pathways.
Protocol 1: Functional Characterization via Heterologous Expression
Causality: Heterologous expression is the gold standard for verifying BGC function. By transferring the T. harzianumhar genes into a well-characterized fungal host like Aspergillus nidulans, which does not produce this compound, any new metabolites can be directly attributed to the introduced genes.[3] This "clean background" approach avoids the complexity of the native organism's metabolism.
Methodology:
-
Host Strain: Utilize an A. nidulans strain engineered for secondary metabolite expression (e.g., A1145 ΔEM), which has key native BGCs deleted to reduce background noise.[3]
-
Vector Construction: Amplify individual har genes (e.g., HarA, HarB, HarC, etc.) from T. harzianum genomic DNA via PCR.
-
Cloning: Clone the amplified genes into fungal expression vectors under the control of a strong, inducible promoter (e.g., gpdA).
-
Transformation: Introduce the expression vectors into A. nidulans protoplasts sequentially or as a single cassette. Use selection markers to isolate successful transformants.
-
Expression and Analysis:
-
Culture the transformant strains expressing different combinations of har genes (e.g., HarA+HarE, then HarA+HarE+HarD, etc.).
-
After a suitable incubation period, extract the culture medium and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of this compound and its biosynthetic intermediates.
-
Purify and structurally elucidate novel compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: In Vitro Enzymatic Assays with Isotopic Labeling
Causality: While heterologous expression confirms the overall pathway, in vitro assays using purified enzymes are required to dissect the precise function, substrate specificity, and reaction mechanism of each protein. Isotopic labeling provides definitive proof of atomic transformations.
Methodology:
-
Protein Expression and Purification: Clone the coding sequence of a target enzyme (e.g., HarC) into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).
-
Substrate Synthesis: Obtain the putative substrate for the enzyme, either through purification from the heterologous expression system or via chemical synthesis.
-
Enzyme Assay:
-
Set up a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.
-
For oxygen-dependent enzymes like FMOs, ensure the reaction is performed under aerobic conditions. Run a parallel control under anaerobic conditions to confirm oxygen dependence.[12]
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction and analyze the products by HPLC-MS.
-
-
¹⁸O Labeling Experiment: To determine the origin of oxygen atoms in the product, perform the enzyme assay in buffer prepared with H₂¹⁸O.[12]
-
After the reaction, lyophilize the sample to remove the H₂¹⁸O and re-dissolve it in H₂¹⁶O.[12]
-
Analyze the product by high-resolution mass spectrometry. A mass shift of +2 Da compared to the unlabeled product confirms the incorporation of an oxygen atom from water.
-
Regulation and Production Enhancement
The production of this compound by T. harzianum is not constitutive but is influenced by environmental cues, particularly the presence of other microorganisms.[5][16]
Elicitation by Fungal Pathogens
Studies have shown that this compound biosynthesis is significantly upregulated when T. harzianum is co-cultured with plant pathogenic fungi.[5][16][17] This suggests a role in chemical defense and competition. The interaction with either living or nonviable biomass from pathogens can trigger its production, indicating that the eliciting molecules are likely stable components of the fungal cell wall or secreted factors.[5]
Table 2: Elicitation of this compound Production in T. harzianum
| Eliciting Condition | This compound Accumulation (Relative Units) | Reference |
| T. harzianum alone (Control) | Baseline | [5][16] |
| Co-culture with viable Rhizoctonia solani | Significantly Increased | [5][16] |
| Co-culture with viable Botrytis cinerea | Significantly Increased | [5][16] |
| Culture with nonviable R. solani biomass | Increased | [5] |
| Culture with nonviable B. cinerea cell walls | Increased | [5] |
Conclusion and Future Prospects
The biosynthetic pathway of this compound is a testament to the metabolic ingenuity of fungi. It employs a sophisticated PKS-NRPS machinery and leverages iterative catalysis and transient chemical modifications to construct a potent bioactive molecule. The elucidation of this pathway not only deepens our fundamental understanding of natural product biosynthesis but also opens new avenues for applied research.
Future work will likely focus on several key areas:
-
Pathway Engineering: Using synthetic biology tools to modify the har BGC to produce novel, non-natural derivatives of this compound with improved potency or altered target specificity.
-
Regulatory Networks: Unraveling the complex regulatory networks that control the expression of the har cluster in response to environmental stimuli.
-
Enzymatic Mechanisms: Detailed structural and mechanistic studies of the har enzymes, particularly those involved in iterative catalysis, could provide powerful new tools for biocatalysis.
By continuing to explore the intricate chemistry of organisms like Trichoderma, the scientific community can unlock a wealth of new molecules and enzymatic capabilities to address challenges in medicine, agriculture, and biotechnology.
References
-
Cai, F., Zhou, H., Xu, Y., & Tang, Y. (2020). Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B. Journal of the American Chemical Society. Available at: [Link]
-
DerMardirossian, C., & Tawfik, D. S. (2021). Molecular methods unravel the biosynthetic potential of Trichoderma species. Natural Product Reports. Available at: [Link]
-
Dickinson, J. M., Hanson, J. R., & Hitchcock, P. B. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Technical Guide: Elucidating the Mechanism of Harzianopyridone as a Potent Succinate Dehydrogenase Inhibitor
Abstract: This technical guide provides a comprehensive exploration of the mechanism of action of Harzianopyridone, a natural product isolated from Trichoderma harzianum, as a highly potent inhibitor of Succinate Dehydrogenase (SDH/Mitochondrial Complex II). We delve into the structural and functional intricacies of SDH as a critical enzyme at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This document outlines a multi-faceted approach, combining enzymatic assays, kinetic analysis, computational modeling, and structural biology, to precisely characterize the inhibitory action of this compound. The methodologies are presented with a rationale rooted in established biochemical principles, offering researchers and drug development professionals a robust framework for investigating novel SDH inhibitors.
Introduction: Succinate Dehydrogenase as a Pivotal Bioenergetic Hub and Therapeutic Target
Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, is a unique enzyme complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[3] The electrons harvested from this reaction are shuttled through a series of internal redox cofactors to reduce ubiquinone (Coenzyme Q) to ubiquinol in the ETC.[3][4]
The complex is a heterotetramer composed of four subunits:[2][5]
-
SDHA (Flavoprotein): Contains the succinate-binding site and a covalently bound flavin adenine dinucleotide (FAD) cofactor.[5]
-
SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that facilitate electron transfer from FAD to the ubiquinone-binding site.[3][5]
-
SDHC and SDHD: Hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding (Q) site.[4][6]
Given its essential role in cellular energy production, SDH is a well-established target for developing fungicides in agriculture and is gaining attention for therapeutic intervention in various human diseases.[1][7] Inhibition of SDH disrupts the ETC, blocks cellular respiration, and leads to the accumulation of succinate, which is now recognized as an oncometabolite that can drive tumorigenic signaling.[8][9][10]
This compound, a metabolite from the fungus Trichoderma harzianum, has been identified as a potent SDH inhibitor with a reported IC₅₀ of 80 nM.[11][12] Its antifungal, antibacterial, and herbicidal properties stem from this specific mode of action.[11] This guide details the scientific approach to confirm and characterize the precise mechanism by which this compound inhibits this critical enzyme.
Characterizing the Inhibitory Profile of this compound
The first step in a mechanistic study is to quantify the inhibitor's potency and determine its mode of inhibition. This requires a reliable assay to measure SDH activity.
Experimental Protocol: SDH Activity Colorimetric Assay
Causality and Rationale: A colorimetric assay is chosen for its robustness, high-throughput capability, and direct measurement of electron transfer.[13] This assay uncouples SDH activity from downstream ETC complexes by using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[8][14] The reduction of blue DCPIP to its colorless form by electrons from SDH provides a quantifiable change in absorbance, directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart, fungal mycelia, or cultured cells) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a suitable buffer (e.g., MAN buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris, 0.1 mM EDTA, pH 7.2) and stored at -80°C.
-
Reagent Preparation:
-
Assay Buffer: 25 mM potassium phosphate buffer (pH 7.2) containing 5 mM MgCl₂, 20 mM succinate, and 2 µg/mL each of antimycin A, rotenone, and oligomycin (to inhibit Complexes III, I, and V, respectively).
-
DCPIP Stock: 10 mM DCPIP in ddH₂O.
-
This compound Stock: 10 mM this compound in DMSO, serially diluted to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 2 µL of this compound dilution or DMSO (vehicle control).
-
Add 10 µL of mitochondrial protein extract (e.g., 5-10 µg).
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of 10 mM DCPIP.
-
-
Data Acquisition: Immediately measure the change in absorbance at 600 nm over 5-10 minutes using a plate reader. The rate of decrease in absorbance (ΔA600/min) is proportional to SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data: Inhibition Kinetics
The IC₅₀ value provides a measure of potency. Further kinetic studies (e.g., Lineweaver-Burk plots) can distinguish between competitive, non-competitive, and uncompetitive inhibition by varying the succinate concentration.
| Parameter | Value | Source |
| IC₅₀ | 80 nM | [11] |
| Inhibition Type | To be determined (Hypothesis: Non-competitive or Mixed with respect to succinate) |
Insight: Most fungicides that target the Q-site exhibit non-competitive or mixed-type inhibition with respect to succinate, as they do not bind at the same site.[4] Confirming this pattern for this compound would be the first piece of evidence for Q-site binding.
Pinpointing the Binding Site: Q-Site vs. Succinate Site
SDH has two primary inhibitor binding sites: the succinate-binding site on SDHA and the ubiquinone-binding (Q) site at the interface of SDHB, SDHC, and SDHD.[2][10] Differentiating between these is critical for understanding the mechanism of action.
Hypothesis: this compound Targets the Ubiquinone-Binding Site
Rationale: The high potency of this compound (nM range) is characteristic of inhibitors that target the Q-site, such as the natural product atpenin A5.[2][11] Inhibitors of the succinate site, like malonate, are typically competitive and less potent.[2][8] Therefore, we hypothesize that this compound binds to the Q-site. The following experimental workflow is designed to test this hypothesis.
Computational Docking
Rationale: Before proceeding with complex structural biology, in silico molecular docking can provide a predictive model of how this compound fits into the known crystal structure of SDH.[15][16] This helps visualize potential interactions and reinforces the binding site hypothesis.
Methodology:
-
Obtain a high-resolution crystal structure of fungal or mammalian SDH from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and assign charges.
-
Define the docking grid around the putative Q-site, which is well-characterized at the interface of SDHB, SDHC, and SDHD.[4]
-
Perform docking using software like AutoDock Vina or Glide.[16]
-
Analyze the resulting poses based on binding energy scores and visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.
Experimental Protocol: X-ray Crystallography
Rationale: X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[17][18] This method will definitively locate this compound within the SDH complex and reveal the precise molecular interactions that underpin its inhibitory activity.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify the four-subunit SDH complex. This often requires recombinant expression systems.
-
Co-crystallization: Screen for crystallization conditions (e.g., using hanging-drop vapor diffusion) for the SDH complex in the presence of a molar excess of this compound.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Determination: Process the diffraction data to calculate an electron density map.
-
Model Building and Refinement: Build a model of the SDH-Harzianopyridone complex into the electron density map. The clear presence of electron density corresponding to the inhibitor within the Q-site would confirm the binding location. Refine the model to achieve high resolution and validate the stereochemistry.
Cellular Consequences of SDH Inhibition by this compound
Rationale: Understanding the downstream effects of target engagement within a cellular context is crucial for drug development. SDH inhibition is known to cause profound metabolic and signaling changes.[19][20]
Key cellular effects include:
-
Disruption of Cellular Respiration: By blocking Complex II, this compound will impair the mitochondrial oxygen consumption rate (OCR).[19] This can be measured using techniques like Seahorse XF analysis.
-
Succinate Accumulation: The blockage of succinate oxidation leads to a buildup of intracellular succinate.[21] This can be quantified using mass spectrometry-based metabolomics.
-
Metabolic Reprogramming: Cells may shift towards aerobic glycolysis to compensate for impaired mitochondrial respiration, a phenomenon similar to the Warburg effect observed in cancer cells.[9][21]
-
Reactive Oxygen Species (ROS) Production: Impairment of the ETC can lead to electron leakage and the generation of ROS, particularly via reverse electron transport from Complex II to Complex I.[3]
Conclusion
The mechanism of action of this compound as an SDH inhibitor is best understood through a systematic and integrated approach. Its high potency strongly suggests it targets the highly conserved ubiquinone-binding site, a hypothesis that can be rigorously tested through computational modeling and definitively proven with X-ray crystallography. By characterizing its kinetic profile, identifying its precise binding interactions, and understanding its downstream cellular consequences, we can fully elucidate the molecular basis for its potent biological activity. This knowledge provides a critical foundation for its potential development as a fungicide or therapeutic agent and serves as a valuable case study for the characterization of other novel SDH inhibitors.
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The Multifaceted Biological Activities of Harzianopyridone: A Technical Guide for Researchers
Introduction: Unveiling Harzianopyridone
This compound is a pyridone-class secondary metabolite produced by various species of the filamentous fungus Trichoderma, most notably Trichoderma harzianum. First identified for its potent antifungal properties, subsequent research has revealed a surprisingly broad spectrum of biological activities, positioning it as a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth exploration of the known biological activities of this compound, its underlying mechanisms of action, and detailed protocols for its investigation, designed to empower researchers in the fields of mycology, oncology, virology, and bacteriology.
The biosynthesis of this compound involves a complex pathway, and its production can be influenced by various culture conditions. Understanding these factors is crucial for optimizing its yield for research and potential therapeutic applications. This guide will delve into the key biological activities that make this compound a compelling subject of study.
Antifungal Activity: The First Glimpse into this compound's Potential
The initial discovery of this compound was driven by its notable activity against a range of phytopathogenic fungi. This has significant implications for agriculture and food safety.
Mechanism of Action
The primary antifungal mechanism of this compound is linked to its ability to chelate iron, an essential nutrient for fungal growth and pathogenesis. By sequestering iron from the environment, this compound effectively starves the fungal cells, inhibiting their growth and proliferation. This iron-chelating capacity disrupts various iron-dependent enzymatic processes within the fungal cell, leading to a fungistatic or fungicidal effect.
Spectrum of Activity
This compound has demonstrated efficacy against a variety of plant pathogenic fungi. For instance, it has been shown to inhibit the growth of Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum by over 90%, with EC50 values ranging from 35.9 to 50.2 μg/mL.[1]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.[1][2]
Materials:
-
This compound (pure compound)
-
Target fungal strain
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable fungal growth medium
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Fungal Inoculum: From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
Serial Dilution in Microtiter Plate: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (medium and inoculum, no this compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity: A Promising Frontier
While research into the anticancer properties of this compound is still emerging, preliminary evidence suggests its potential as a cytotoxic agent against various cancer cell lines.
Mechanism of Action
The anticancer mechanism of this compound is likely multifaceted and may stem from its iron-chelating properties. Cancer cells have a high demand for iron to support their rapid proliferation and metabolic activity. By depriving cancer cells of this essential metal, this compound can induce cell cycle arrest and apoptosis. Additionally, iron chelation can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4]
Materials:
-
This compound (pure compound)
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, typically DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Antiviral Activity: A Broad-Spectrum Defense
Recent studies have highlighted the antiviral potential of this compound, particularly against RNA viruses.
Mechanism of Action
A key antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[5] This enzyme is crucial for the replication of many RNA viruses. By directly binding to and inhibiting RdRp, this compound effectively halts the viral replication cycle.
Spectrum of Activity
This compound has demonstrated significant inhibitory effects against the Zika virus (ZIKV). It can inhibit ZIKV replication with EC50 values ranging from 0.46 to 2.63 µM in multiple cell models, while showing low cytotoxicity (CC50 > 45 µM).[5]
Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.[6][7][8]
Materials:
-
This compound (pure compound)
-
Target virus (e.g., Zika virus)
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Cell culture medium
-
Agarose or methylcellulose for overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow them to confluency.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The plaques (areas of cell death) will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value (the concentration of this compound that reduces the number of plaques by 50%) can then be determined.
Antibacterial Activity: Targeting Bacterial Pathogens
This compound also exhibits activity against a range of bacteria, suggesting its potential as a lead compound for the development of new antibacterial agents.
Mechanism of Action
Similar to its antifungal activity, the antibacterial effect of this compound is largely attributed to its iron-chelating ability. Bacteria require iron for various essential processes, including DNA synthesis, respiration, and metabolism. By sequestering iron, this compound can inhibit bacterial growth.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.[9]
Materials:
-
This compound (pure compound)
-
Target bacterial strain
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Iron Chelation: The Unifying Mechanism
A recurring theme across the diverse biological activities of this compound is its potent ability to chelate iron. This fundamental property underpins its antimicrobial and potential anticancer effects.
Biochemical Basis of Iron Chelation
This compound possesses functional groups that can form stable complexes with ferric (Fe³⁺) and ferrous (Fe²⁺) ions. This chelation effectively reduces the bioavailability of iron, thereby inhibiting the growth of organisms that rely on it.
Experimental Protocol: Ferrous Ion Chelating Assay using Ferrozine
This spectrophotometric assay quantifies the ability of a compound to chelate ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.
Materials:
-
This compound (pure compound)
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM)
-
Methanol or another suitable solvent
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, mix a specific volume of the this compound solution (at various concentrations) with a defined volume of FeCl₂ solution. Include a control with the solvent instead of the this compound solution.
-
Initiation of Reaction: Add a specific volume of ferrozine solution to the mixture to initiate the color-forming reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 10 minutes) to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm.
-
Calculation of Chelating Activity: The percentage of ferrous ion chelating activity is calculated using the following formula:
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control reaction (without this compound) and A_sample is the absorbance in the presence of this compound.
Data Summary
| Biological Activity | Target Organism/Cell Line | Key Metric | Value | Reference |
| Antifungal | Rhizoctonia solani | EC50 | 35.9 - 50.2 µg/mL | [1] |
| Sclerotium rolfsii | EC50 | 35.9 - 50.2 µg/mL | [1] | |
| Fusarium oxysporum | EC50 | 35.9 - 50.2 µg/mL | [1] | |
| Antiviral | Zika Virus (ZIKV) | EC50 | 0.46 - 2.63 µM | [5] |
| CC50 | > 45 µM | [5] |
Note: Specific quantitative data for the anticancer and antibacterial activities of purified this compound are currently limited in publicly available literature and represent an area for future research.
Visualizing the Workflows and Mechanisms
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: Iron Chelation
Caption: this compound's iron chelation mechanism of action.
Conclusion and Future Directions
This compound stands out as a natural product with a remarkable array of biological activities. Its potent antifungal, antiviral, and antibacterial properties, largely driven by its iron-chelating capabilities, make it a strong candidate for further investigation in both agricultural and clinical settings. The preliminary indications of its anticancer potential warrant more extensive studies to elucidate its specific mechanisms and to quantify its efficacy against a broader range of cancer cell lines.
Future research should focus on:
-
Quantitative anticancer studies: Determining the IC50 values of purified this compound against a comprehensive panel of human cancer cell lines.
-
In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of infectious diseases and cancer.
-
Synergistic studies: Investigating the potential for synergistic effects when this compound is combined with existing antifungal, antiviral, or anticancer drugs.
-
Biosynthetic pathway engineering: Optimizing the production of this compound through genetic engineering of the producing Trichoderma strains.
This technical guide provides a solid foundation for researchers to explore the multifaceted biological activities of this compound. The detailed protocols and mechanistic insights are intended to facilitate further discoveries and potentially unlock the full therapeutic potential of this fascinating natural compound.
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Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. National Institutes of Health. [Link]
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(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Oxford Academic. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
A Marine Natural Product, this compound, as an Anti-ZIKV Agent by Targeting RNA-Dependent RNA Polymerase. National Institutes of Health. [Link]
-
Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]
-
In Vitro Antiviral Testing. Utah State University. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
POTENTIAL NATURAL IRON CHELATING COMPOUNDS FROM PLANTS. ResearchGate. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. ResearchGate. [Link]
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Harzianopyridone: A Fungal Metabolite's Potential in Plant Disease Management
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Antifungal Agents
The relentless pressure of evolving plant pathogens on global food security necessitates a continuous search for novel and effective antifungal agents. While synthetic fungicides have long been the cornerstone of disease management, concerns over environmental impact and the emergence of resistant strains have catalyzed the exploration of naturally derived compounds. In this context, secondary metabolites from microorganisms represent a vast and largely untapped reservoir of bioactive molecules. Among these, harzianopyridone, a pyridone derivative produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a promising candidate with potent and broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of this compound, from its fundamental properties to detailed methodologies for its evaluation, intended to equip researchers and drug development professionals with the knowledge to explore its full potential.
This compound: A Molecular Profile
First isolated from Trichoderma harzianum in 1989, this compound is a polyketide-derived metabolite with the chemical structure (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one[1]. Its biosynthesis is a complex process involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme[2]. The presence of a substituted pyridine core is a key feature of its chemical architecture and is crucial for its biological activity.
| Property | Description |
| Chemical Formula | C14H19NO5 |
| Molecular Weight | 281.30 g/mol [3] |
| Class | Pyridone, Aromatic Ketone[3] |
| Producing Organism | Trichoderma harzianum[1][3] |
| Key Structural Features | Penta-substituted pyridine ring, methoxy groups at C5 and C6, and an acyl side chain. |
Mechanism of Action: Targeting the Fungal Powerhouse
The efficacy of this compound as an antifungal agent stems from its specific and potent inhibition of the mitochondrial electron transport chain. Specifically, it targets Complex II , also known as succinate dehydrogenase (SDH) or succinate-ubiquinone oxidoreductase[1][2].
Mitochondrial Complex II plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate and the subsequent reduction of ubiquinone to ubiquinol[4]. By inhibiting this crucial enzyme, this compound disrupts the flow of electrons, leading to a cascade of detrimental effects on the fungal cell:
-
Interruption of ATP Synthesis: The primary consequence of Complex II inhibition is the cessation of ATP production via oxidative phosphorylation, depriving the fungus of the energy required for essential cellular processes.
-
Generation of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain can lead to the accumulation of electrons, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
The structural similarity of this compound to the ubiquinone binding site of Complex II is thought to be the basis for its inhibitory activity[2]. This targeted mechanism of action is a desirable trait for a fungicide, as it can offer high specificity and reduce the likelihood of off-target effects.
Caption: Workflow for this compound extraction and purification.
Step-by-Step Protocol:
-
Fungal Culture and Fermentation:
-
Harvesting and Extraction:
-
Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Acidify the filtered broth to approximately pH 4 with hydrochloric acid.
-
Perform a liquid-liquid extraction of the acidified broth with an equal volume of ethyl acetate, repeated three times.[5]
-
-
Concentration and Purification:
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., ethyl acetate in petroleum ether).[5]
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.
-
Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
-
Structural Verification:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antifungal potency of a compound. The broth microdilution method is a standardized and quantitative approach.
Step-by-Step Protocol (Broth Microdilution):
-
Preparation of Fungal Inoculum:
-
Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus in broth without this compound) and negative (broth only) controls.
-
Incubate the plates at an optimal temperature for the specific pathogen (typically 25-28°C) for 24-72 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of this compound that completely inhibits fungal growth. This concentration is the MIC.
-
In Planta Antifungal Efficacy Assay
Evaluating the protective effect of this compound in a plant-pathogen system is crucial for assessing its practical potential. The following protocol is a model for testing against Botrytis cinerea on tomato leaves.
Step-by-Step Protocol (Botrytis cinerea on Tomato):
-
Plant Material and Treatment:
-
Use 4-week-old tomato plants (e.g., Solanum lycopersicum).
-
Prepare solutions of this compound at various concentrations in a carrier solvent with a surfactant.
-
Spray the tomato leaves with the this compound solutions until runoff. Control plants are sprayed with the carrier solvent only.
-
Allow the leaves to dry completely.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of B. cinerea as described in the in vitro assay protocol, adjusting the concentration to approximately 1 x 10^6 spores/mL in a nutrient-rich medium (e.g., grape juice).
-
Inoculate the treated and control leaves by placing droplets of the spore suspension onto the leaf surface.[7]
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a high-humidity chamber ( >95% relative humidity) at 20-22°C to promote infection.[7]
-
After 3-5 days, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.
-
Calculate the percentage of disease inhibition compared to the control plants.
-
Safety and Toxicological Profile: A Preliminary Assessment
While natural compounds are often perceived as safer alternatives to synthetic chemicals, a thorough toxicological evaluation is imperative for any potential biopesticide. Currently, specific toxicological data for purified this compound is limited. However, the producing organism, Trichoderma harzianum, has undergone some safety assessments. Studies have indicated that high concentrations of T. harzianum spores may have some harmful effects on laboratory animals when administered via inhalation, oral, or dermal routes, suggesting that caution should be exercised with the handling of the live fungus.[8][9][10]
For the development of this compound as a commercial product, a comprehensive toxicological dossier will be required. This would involve a battery of tests conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Recommended Toxicological Studies for this compound:
-
Acute Oral Toxicity (OECD 423): To determine the short-term toxicity of a single oral dose and to classify the substance based on its LD50.[11][8][12][13][14]
-
Acute Dermal Toxicity (OECD 402): To assess the potential hazards from short-term skin exposure.[1][3][4][15][16]
-
Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To evaluate the potential of this compound to induce chromosomal damage in mammalian cells.[2][17][9][10][18]
These studies, along with ecotoxicological assessments, will be critical in establishing a comprehensive safety profile for this compound and determining its suitability for agricultural use.
Future Perspectives and Conclusion
This compound represents a compelling lead molecule in the development of new bio-based fungicides. Its potent and specific mechanism of action against a broad spectrum of plant pathogens, coupled with its natural origin, makes it an attractive alternative to conventional synthetic pesticides.
Further research should focus on several key areas:
-
Optimization of Production: Strain improvement of Trichoderma harzianum and optimization of fermentation conditions can lead to higher yields of this compound, making its production more economically viable.
-
Structure-Activity Relationship (SAR) Studies: Synthetic modifications of the this compound scaffold could lead to the development of analogues with enhanced efficacy, improved stability, or a broader antifungal spectrum.
-
Formulation Development: Creating stable and effective formulations will be crucial for the successful application of this compound in field conditions.
-
Comprehensive Toxicological and Ecotoxicological Evaluation: Rigorous safety testing is essential to ensure that this compound-based products are safe for applicators, consumers, and the environment.
References
-
Dickinson, J. M., Hanson, J. R., Hitchcock, P. B., & Claydon, N. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1, 1885-1887. [Link]
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Miyadera, H., et al. (2003). Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Proceedings of the National Academy of Sciences, 100(2), 473-477. [Link]
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Vinale, F., et al. (2009). Harzianic acid, an antifungal and plant growth promoting metabolite from Trichoderma harzianum. Journal of Natural Products, 72(11), 2032-2035. [Link]
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Shi, Y., et al. (2020). Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B. Journal of the American Chemical Society, 142(35), 14895-14900. [Link]
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Ahluwalia, V., et al. (2015). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Molecules, 20(10), 18539-18561. [Link]
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Vinale, F., et al. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology, 48(6), 705-711. [Link]
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OECD (2018), Test No. 402: Acute Dermal Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54697782, this compound. [Link]
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OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Du, M., et al. (2017). In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. Bio-protocol, 7(22), e2624. [Link]
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IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]
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Asadollahi, K., et al. (2023). Trichoderma harzianum as fungicide and symbiont: is it safe for human and animals?. Veterinary Research Forum, 14(11), 604-614. [Link]
-
Nucro-Technics. (2024). OECD 474: In vivo Mammalian Micronucleus Test. [Link]
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Asadollahi, K., et al. (2023). Trichoderma harzianum as fungicide and symbiont: is it safe for human and animals?. Veterinary Research Forum. [Link]
-
Asadollahi, K., et al. (2023). Trichoderma harzianum as fungicide and symbiont: is it safe for human and animals?. ResearchGate. [Link]
-
Vinale, F., et al. (2009). Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. Journal of Natural Products. [Link]
-
Vio-Michaelis, S., et al. (2012). Antifungal activity of three Chilean plant extracts on Botrytis cinerea. Botanical Sciences, 90(2), 169-175. [Link]
-
Vinale, F., et al. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology. [Link]
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Harzianopyridone: A Technical Guide to its Herbicidal and Antibacterial Mechanisms
Executive Summary
Harzianopyridone, a pyridone metabolite isolated from the biocontrol fungus Trichoderma harzianum, has garnered significant scientific interest due to its potent herbicidal, antifungal, and antibacterial properties.[1][2] This technical guide provides an in-depth analysis of the dual bioactivities of this compound, focusing on its molecular mechanisms of action and outlining robust experimental protocols for its evaluation. The primary herbicidal action is attributed to its potent inhibition of the mitochondrial complex II (succinate dehydrogenase), a critical enzyme in cellular respiration.[1] Its antibacterial activity is also notable, though the precise mechanisms are still under investigation, with evidence pointing towards broad-spectrum efficacy.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic or agrochemical potential of this promising natural product.
Introduction to this compound
First isolated in 1989, this compound is a secondary metabolite produced by various strains of Trichoderma, a genus of fungi renowned for its biocontrol capabilities.[2][5][6] These fungi are frequently found in soil ecosystems and play a crucial role in antagonizing plant pathogens.[5] The production of bioactive compounds like this compound is a key component of their competitive advantage.[7] Chemically, it features a pyridine ring system, which is fundamental to its biological activity.[2]
Chemical Structure of this compound Note: A 2D chemical structure image would be placed here in a formal whitepaper.
Herbicidal Properties of this compound
This compound exhibits significant phytotoxicity, making it a candidate for development as a natural herbicide.[2][8] Its efficacy has been demonstrated against both dicotyledonous and monocotyledonous plants.[8]
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
The primary herbicidal mechanism of this compound is its potent and specific inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1]
-
Function of SDH: SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism by participating in both the citric acid cycle (Krebs cycle) and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the citric acid cycle, simultaneously reducing ubiquinone to ubiquinol in the electron transport chain. This process is vital for cellular ATP production.
-
Inhibitory Action: this compound acts as a powerful inhibitor of SDH, with a reported IC50 (half-maximal inhibitory concentration) of 80 nM.[1] By binding to the enzyme complex, it disrupts the electron flow, leading to a halt in aerobic respiration. This cellular energy crisis ultimately results in cell death and the observed phytotoxicity in plants.
The diagram below illustrates the central role of SDH in mitochondrial respiration and the inhibitory impact of this compound.
Caption: Mechanism of this compound's herbicidal action via SDH inhibition.
Experimental Validation: Phytotoxicity Assay
To quantify the herbicidal efficacy of this compound, a standardized seed germination and seedling growth inhibition assay is employed. This protocol provides a reliable system for assessing phytotoxicity.
Protocol: Etiolated Wheat Coleoptile Bioassay
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a serial dilution series to achieve the desired final test concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Seed Sterilization & Germination:
-
Surface sterilize wheat (or other target plant) seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Place seeds on sterile filter paper moistened with distilled water in a Petri dish and incubate in the dark at 25°C for 24-48 hours to allow germination.
-
-
Assay Setup:
-
Line 9 cm Petri dishes with sterile filter paper.
-
Add 5 mL of each this compound concentration to the respective dishes. A solvent-only dish serves as the negative control. A known herbicide (e.g., 2,4-D) can be used as a positive control.[8]
-
Carefully place 10-15 uniformly germinated seeds into each Petri dish.
-
-
Incubation: Seal the Petri dishes with paraffin film and incubate in a dark growth chamber at 25°C for 3-5 days.
-
Data Collection & Analysis:
-
Measure the length (in mm) of the coleoptiles and roots of each seedling.
-
Calculate the percent inhibition for each concentration relative to the negative control using the formula: % Inhibition = [(Length_control - Length_treated) / Length_control] * 100
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting percent inhibition against the logarithm of the concentration.
-
Causality Insight: The use of etiolated (dark-grown) seedlings is critical as it eliminates photosynthesis as a variable, ensuring that the observed growth inhibition is primarily due to the disruption of respiratory metabolism, the direct target of this compound.
Antibacterial Properties of this compound
Trichoderma species are known to produce a wide range of secondary metabolites with antibacterial activity.[3][9] this compound has demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[3][4]
Mechanism of Action
While the herbicidal mechanism is well-defined, the precise antibacterial target of this compound is less characterized. However, its activity against a wide range of bacteria suggests a fundamental process is targeted.[4] Given its known inhibition of SDH in eukaryotes, it is plausible that it targets the analogous enzyme in the bacterial electron transport chain. However, other mechanisms, such as cell wall disruption or interference with other metabolic pathways, cannot be ruled out and require further investigation.[3]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.[10][11] While specific MIC values for this compound are not consistently reported across a wide panel of bacteria in the provided search results, related compounds from Trichoderma show activity in the range of 25 to 200 µg/mL against Gram-positive bacteria.[12]
Table 1: Representative Antibacterial Activity of Trichoderma Metabolites
| Bacterial Species | Type | Typical MIC Range (µg/mL) | Citation |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-positive | ~200 | [12] |
| Enterococcus faecium (VRE) | Gram-positive | ~100 | [12] |
| Bacillus subtilis | Gram-positive | ~50 | [12] |
| Escherichia coli | Gram-negative | >400 (for Harzianic Acid) | [12] |
| Ralstonia solanacearum | Gram-negative | Broad inhibition noted |[3] |
Note: This table includes data for harzianic acid, a related Trichoderma metabolite, to illustrate the typical spectrum of activity. Further specific testing for this compound is required.
Experimental Validation: Broth Microdilution MIC Assay
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[12][13] This protocol ensures reproducibility and provides a quantitative measure of efficacy.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Protocol: Broth Microdilution MIC Assay
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row.
-
Prepare a stock solution of this compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture (18-24 hours old), prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[11]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well will be 100 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).[10]
-
The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
-
Self-Validation Insight: The inclusion of a positive growth control (bacteria, no compound) and a negative sterility control (broth, no bacteria) is non-negotiable. These controls validate that the bacteria are viable and that the broth is not contaminated, respectively, ensuring the reliability of the determined MIC value.
Future Directions and Applications
This compound stands out as a natural compound with significant potential in both agriculture and medicine. Its potent, specific inhibition of a fundamental metabolic enzyme makes it an attractive lead for bioherbicide development. Further research should focus on field efficacy, environmental stability, and formulation optimization. In the antibacterial realm, a detailed elucidation of its molecular target in bacteria is a critical next step. This knowledge will be instrumental in understanding its spectrum of activity and potential for development as a novel antibiotic, particularly in an era of growing antimicrobial resistance.
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Harzianopyridone: The Chemical Architect of Trichoderma's Ecological Dominance
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rhizosphere Battlefield and its Chemical Arsenal
The rhizosphere, the narrow zone of soil surrounding a plant's roots, is a dynamic and fiercely competitive environment. Within this microbial battleground, fungi of the genus Trichoderma have emerged as masters of ecological control. Their success is not merely due to rapid growth but to their sophisticated production of a vast arsenal of secondary metabolites (SMs).[1][2][3] These compounds are the chemical language of Trichoderma, mediating interactions with other fungi, bacteria, and the host plant itself.[4] Among the most significant of these SMs is harzianopyridone, a potent pyridone alkaloid that exemplifies the multifunctional nature of Trichoderma's chemical warfare and symbiotic dialogue. This guide provides an in-depth exploration of the biosynthesis, multifaceted biological activities, and pivotal ecological functions of this compound, grounded in established experimental protocols.
This compound: A Molecular Profile
First isolated from Trichoderma harzianum, this compound is a polyketide-derived metabolite recognized for its distinctive pyridin-2-one core structure.[5][6] Its discovery was a key step in understanding the chemical basis for Trichoderma's potent biocontrol capabilities.
Chemical Structure and Properties
This compound, systematically named (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one, is a molecule whose structure dictates its function.[6] It possesses a tetramic acid-like moiety which is crucial for its biological activity, particularly its ability to chelate metal ions like iron.[7] The molecule exists as enantiomers, and different stereoisomers have been shown to exhibit varying degrees of phytotoxicity and antifungal activity, highlighting the stereospecificity of its interactions.[8][9]
The Biosynthetic Blueprint: A PKS-NRPS Hybrid Machine
The biosynthesis of this compound is a prime example of fungal metabolic engineering, accomplished by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme.[7][10][11] This large, multifunctional protein complex stitches together simple precursors into a complex final product.
-
Precursors: The biosynthesis utilizes acetate units for the polyketide chain, S-adenosyl methionine as a source for the methoxy groups, and an amino acid, likely aspartic acid, to form the nitrogen-containing pyridone ring.[5][6]
-
Gene Cluster: The genes encoding the PKS-NRPS and tailoring enzymes (e.g., oxidoreductases, methyltransferases) are co-located in a biosynthetic gene cluster (BGC).[10][11] This clustering ensures the coordinated expression of all necessary components for this compound production. The identification of this BGC (e.g., the har BGC) opens avenues for genetic engineering to enhance yield or create novel analogues.[11]
Caption: Simplified workflow of this compound biosynthesis via a PKS-NRPS hybrid enzyme.
The Ecological Functions of this compound
This compound is not a static molecule; it is an active agent that shapes the microbial community and mediates plant interactions. Its functions are diverse, allowing Trichoderma to compete, parasitize, and communicate within its ecological niche.
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Spectroscopic Characterization of Harzianopyridone: A Technical Guide
Introduction
Harzianopyridone is a secondary metabolite produced by fungi of the Trichoderma genus, most notably Trichoderma harzianum.[1] This polyketide-derived natural product exhibits significant antifungal properties against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[1] Its bioactivity has positioned it as a compound of interest for researchers in agrochemistry and drug development. The definitive structural elucidation of this compound is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a detailed overview of the spectroscopic data used to confirm the structure of this compound, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Structure and Formula
The definitive structure of this compound was first reported by Dickinson et al. in 1989 and established as (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one .[2][3] This structure was determined through comprehensive spectroscopic analysis and biosynthetic studies.[2]
-
Molecular Formula: C₁₄H₁₉NO₅
-
Molar Mass: 281.30 g/mol
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is critical for confirming its molecular formula.
Expert Insight: The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is crucial for analyzing natural products like this compound. ESI minimizes fragmentation during the ionization process, ensuring the prominent observation of the protonated molecular ion [M+H]⁺, which is essential for accurate molecular weight determination.
Expected HRMS Data
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Molecular Ion: [M+H]⁺
-
Calculated m/z: 282.1336 for [C₁₄H₂₀NO₅]⁺
-
Elemental Composition: The high-resolution data allows for the unambiguous confirmation of the elemental formula C₁₄H₁₉NO₅ by matching the measured mass-to-charge ratio to the theoretical value with a high degree of accuracy (typically within 5 ppm).
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. While specific fragmentation data for this compound is not widely published, a proposed fragmentation pathway can be inferred based on its structure. Key bond cleavages would likely occur at the acyl side chain, providing confirmatory evidence for the connectivity of the pyridone core and the hexenyl moiety.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS spectra are acquired to identify the [M+H]⁺ ion.
-
MS/MS Acquisition: A product ion scan is performed by selecting the [M+H]⁺ ion (m/z 282.1) as the precursor, and a collision gas (e.g., argon or nitrogen) is used to induce fragmentation.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion and to propose structures for the major fragment ions, which are then correlated back to the parent structure.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The complete assignment of ¹H and ¹³C NMR spectra, supported by 2D NMR experiments, is required to definitively confirm the constitution and configuration of this compound.
Note: While the primary literature confirms the structure of this compound via NMR, the specific, quantitative chemical shift and coupling constant data are not publicly available in the searched resources. The following sections describe the expected data and the experimental logic used for its interpretation, based on the known structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and their geometric relationship (coupling constants).
| Proton Assignment (Expected) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Correlations |
| Olefinic H (side chain) | 5.0 - 6.0 | Multiplets | Correlate with each other and adjacent CH₂/CH₃ groups. A large coupling constant (~15 Hz) would confirm the E-configuration. |
| Methine H (side chain, CH-CH₃) | 2.5 - 3.5 | Multiplet | Correlates with adjacent CH₂ and CH₃ protons. |
| Methylene H (side chain) | 2.0 - 2.5 | Multiplet | Correlates with adjacent olefinic and methine protons. |
| Methyl H (side chain, C=C-CH₃) | ~1.7 | Doublet | Correlates with its adjacent olefinic proton. |
| Methyl H (side chain, CH-CH₃) | ~1.1 | Doublet | Correlates with the methine proton. |
| Methoxy H (-OCH₃) | 3.5 - 4.0 | Two Singlets | No correlations in COSY; key HMBC correlations to the pyridone ring carbons. |
| Pyridone N-H / O-H | Broad, variable | Singlet (broad) | May exchange with D₂O. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
| Carbon Assignment (Expected) | Expected Chemical Shift (δ, ppm) | Carbon Type |
| Carbonyl C=O (Acyl) | 195 - 205 | Quaternary |
| Carbonyl C=O (Pyridone) | 160 - 170 | Quaternary |
| Olefinic C=C (Pyridone) | 100 - 160 | Quaternary & CH |
| Olefinic C=C (Side Chain) | 120 - 140 | CH |
| Acetal C (O-C-O) | 90 - 100 | Quaternary |
| Methoxy C (-OCH₃) | 50 - 60 | CH₃ |
| Methine C (Side Chain) | 35 - 45 | CH |
| Methylene C (Side Chain) | 25 - 35 | CH₂ |
| Methyl C (Side Chain) | 10 - 20 | CH₃ |
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton connectivity within the acyl side chain, establishing the sequence from the terminal methyl group through the double bond and up to the methine adjacent to the carbonyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations would be expected from the methoxy protons to the C-6 and C-5 carbons of the pyridone ring, and from the side-chain protons near the carbonyl group to the C-3 carbon of the ring, thus connecting the side chain to the heterocyclic core.
The diagram below illustrates the logical workflow for using 2D NMR to elucidate the structure of this compound.
Caption: Workflow for structural elucidation of this compound using NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. DEPT-135 and DEPT-90 experiments are also run to aid in carbon type assignment.
-
2D Spectra Acquisition: A suite of 2D experiments (gCOSY, gHSQC, gHMBC) is run. The choice of "gradient-selected" (g) experiments helps to suppress artifacts and improve spectral quality.
-
Data Processing and Analysis: The acquired data (Free Induction Decays, FIDs) are processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and calibration. The processed 1D and 2D spectra are then analyzed in conjunction to assign all signals and confirm the molecular structure.
Conclusion
The structural identity of this compound is unequivocally established through the combined application of mass spectrometry and a suite of NMR spectroscopic techniques. HRMS confirms the elemental composition, while a detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of the carbon-hydrogen framework. This foundational spectroscopic data is indispensable for any further research involving this bioactive fungal metabolite, from quality control in isolation procedures to the design of novel synthetic analogues.
References
- Dickinson, J.M., Hanson, J.R., Hitchcock, P.B., Claydon, N. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1, 1885-1887. (Source link not available)
-
Journal of the Chemical Society, Perkin Transactions 1. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. RSC Publishing. [Link]
-
Exploring the multifaceted roles of Trichoderma secondary metabolites. (2023). Linköping University. [Link]
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (2020). PMC, PubMed Central. [Link]
Sources
- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Harzianopyridone from Trichoderma harzianum
Authored by: A Senior Application Scientist
Introduction: Harzianopyridone is a bioactive secondary metabolite first isolated from the fungus Trichoderma harzianum.[1] This pyridone derivative has garnered significant interest within the scientific community due to its potent antifungal properties against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Botrytis cinerea.[1][2][3][4] The molecule's unique structure, featuring a highly oxygenated bicyclic core, and its biological activity make it a compelling candidate for agrochemical and pharmaceutical research.[1] This document provides a comprehensive, field-proven protocol for the reliable isolation and purification of this compound from fungal cultures. The methodology is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Part 1: Fungal Cultivation and Fermentation
The foundational step for isolating this compound is the successful cultivation of a high-yield Trichoderma harzianum strain. The choice of fermentation conditions is critical as secondary metabolite production is highly sensitive to environmental cues.
1.1. Strain Selection and Maintenance: A well-characterized strain of Trichoderma harzianum known to produce this compound is essential. Strains such as ATCC 64870 have been successfully used.[5][6] Cultures should be maintained on Potato Dextrose Agar (PDA) slants and incubated at room temperature. Sub-culturing should be performed regularly to maintain culture viability.
1.2. Solid-State Fermentation Protocol: Solid-state fermentation often yields higher concentrations of certain secondary metabolites compared to submerged cultures by mimicking the natural growth conditions of the fungus.
-
Step 1: Media Preparation: Prepare a solid substrate medium. A highly effective and economical option is shredded wheat medium.[5][6] Dispense 200 g of shredded wheat into 2.8 L Fernbach flasks and moisten with distilled water. Autoclave to sterilize.
-
Step 2: Inoculation: Prepare a spore suspension of T. harzianum from a 10-day old PDA culture by flooding the plate with sterile distilled water and gently disrupting the mycelium and spores.[5][6] Inoculate each Fernbach flask with an aliquot of this suspension.
-
Step 3: Incubation: Incubate the flasks at 28°C for 9-14 days.[5][6] This incubation period allows for sufficient fungal growth and biosynthesis of this compound. The biosynthesis is thought to involve a tetraketide pathway with the potential involvement of aspartic acid.[1][7]
Part 2: Extraction and Crude Fractionation
The objective of this phase is to efficiently extract this compound from the solid culture and perform an initial fractionation to remove bulk impurities.
2.1. Solvent Extraction:
-
Rationale: Acetone is an effective solvent for extracting a broad range of moderately polar secondary metabolites, including this compound, from fungal biomass.
-
Protocol:
-
Homogenize the contents using a high-speed homogenizer (e.g., Super Dispax) to ensure thorough cell disruption and solvent penetration.[5][6]
-
Perform suction filtration to separate the acetone extract from the solid residue.
-
Evaporate the acetone from the filtrate in vacuo at a temperature not exceeding 50°C to yield the crude extract.[5][6]
2.2. Bioassay-Guided Fractionation (Optional but Recommended): To ensure the correct fractions are being pursued, a simple bioassay can be employed. The etiolated wheat coleoptile bioassay is highly sensitive to this compound and can be used to track activity through the purification steps.[5][6]
Part 3: Chromatographic Purification
Purification of this compound from the crude extract requires sequential chromatographic steps to separate the target compound from other co-extracted metabolites.
3.1. Silica Gel Column Chromatography (Initial Cleanup):
-
Rationale: Silica gel chromatography is a robust technique for separating compounds based on polarity. A stepwise elution allows for the removal of highly nonpolar and highly polar impurities.
-
Protocol:
-
Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent like benzene or hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column sequentially with solvents of increasing polarity. A typical stepwise gradient is:
-
Benzene
-
tert-Butyl methyl ether
-
Ethyl acetate
-
Acetone
-
Acetonitrile[6]
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) and/or a relevant bioassay. This compound typically elutes in the benzene and ether fractions.[6]
-
3.2. Silica Gel Column Chromatography (Fine Purification):
-
Rationale: A linear gradient provides finer resolution for separating compounds with similar polarities.
-
Protocol:
-
Combine the active fractions from the initial cleanup.
-
Perform a second round of silica gel chromatography using a linear gradient elution from benzene to acetone.[6]
-
Again, collect fractions and analyze via TLC to identify those containing the pure compound. The Rf value for this compound on silica gel 60 F-254 plates is approximately 0.23.[6]
-
Combine the pure fractions and evaporate the solvent to yield purified this compound, which can be further recrystallized from a solvent system like benzene-isooctane.[6]
-
Workflow for this compound Isolation & Purification
Sources
- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Harzianopyridone
Introduction: The Significance of Harzianopyridone Quantification
This compound is a bioactive secondary metabolite produced by various species of the fungus Trichoderma, most notably Trichoderma harzianum.[1] This pyridone derivative exhibits significant antifungal properties against a range of plant pathogenic fungi, making it a compound of great interest in the development of new biopesticides and agricultural solutions.[2] Furthermore, its phytotoxic and other biological activities necessitate precise and accurate quantification in various matrices, from fungal fermentation broths to treated agricultural products.[2]
This application note provides detailed protocols for the quantification of this compound using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers in natural product chemistry, drug discovery, and agricultural science, providing not only step-by-step instructions but also the scientific rationale behind the chosen parameters to ensure data integrity and reproducibility.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a reliable and cost-effective technique for the quantification of chromophoric molecules like this compound. The method's selectivity is based on the chromatographic separation of the analyte from other matrix components, and its sensitivity is dependent on the molar absorptivity of this compound at a specific wavelength.
Principle of the Method
The fundamental principle of this method lies in the separation of this compound from a complex mixture using reverse-phase chromatography. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The components of the mixture are separated based on their differential partitioning between the two phases. A gradient elution, where the mobile phase composition is changed over time, is employed to achieve optimal separation and peak shape. The Diode-Array Detector (DAD) measures the absorbance of the eluate across a range of wavelengths, allowing for the quantification of this compound at its absorbance maximum, thereby enhancing sensitivity and selectivity. While a specific UV-Vis spectrum for this compound is not widely published, related compounds from Trichoderma like Harzianic acid show strong absorbance in the UV region.[3] Based on the conjugated pyridone structure of this compound, a suitable wavelength can be selected for sensitive detection.
Experimental Workflow: HPLC-DAD Analysis
Caption: Workflow for this compound quantification by HPLC-DAD.
Detailed Protocol: HPLC-DAD
1. Sample Preparation (from Fungal Culture)
-
For liquid cultures:
-
Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at 40°C.
-
-
For solid cultures:
-
Homogenize the solid culture medium with mycelium in a suitable volume of ethyl acetate.
-
Filter the mixture to remove solid debris.
-
Evaporate the solvent under reduced pressure at 40°C.
-
-
Final Step: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 90:10 water:acetonitrile) and filter through a 0.22 µm syringe filter prior to injection.
2. HPLC-DAD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on typical absorbance of pyridone structures).
3. Calibration and Quantification
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution in the initial mobile phase to cover the expected concentration range of the samples. A typical range would be 0.5 to 100 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation and Performance Characteristics
The reliability of this method is established through a rigorous validation process, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 over a range of 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Intraday ≤ 2%, Interday ≤ 3% | ≤ 2% for both |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it the gold standard for trace-level quantification of this compound, especially in complex matrices.
Principle of the Method
This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole of the mass spectrometer (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺, of this compound). This selected ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The second quadrupole (Q3) is set to monitor specific product ions that are characteristic of this compound's structure. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion masses.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Sample Preparation
-
Sample preparation follows the same extraction procedure as for the HPLC-DAD method. Due to the higher sensitivity of LC-MS/MS, a further dilution of the reconstituted extract may be necessary to fall within the linear range of the calibration curve.
2. LC-MS/MS Conditions
-
Chromatographic System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A similar gradient to the HPLC-DAD method can be used, but may be shortened due to the use of a UPLC system.
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 98% B
-
8-10 min: Hold at 98% B
-
10-10.5 min: Linear gradient from 98% to 5% B
-
10.5-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound has a molecular weight of 281.30 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 282.1.
-
Quantifier Transition: 282.1 → 182.1
-
Qualifier Transition: 282.1 → 124.1
-
-
Ion Source Parameters: These should be optimized for the specific instrument but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
3. Calibration and Quantification
-
The procedure is analogous to the HPLC-DAD method, but the calibration standards should be prepared at a lower concentration range (e.g., 0.1 to 100 ng/mL) to match the higher sensitivity of the instrument.
Method Validation and Performance Characteristics
The validation of the LC-MS/MS method will demonstrate its superior sensitivity and selectivity.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 over a range of 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.1 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 98 - 103% |
| Precision (% RSD) | Intraday ≤ 15%, Interday ≤ 15% | ≤ 5% for both |
Conclusion
The choice between HPLC-DAD and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. The HPLC-DAD method provides a robust and reliable approach for routine analysis where high concentrations of this compound are expected. For trace-level detection and confirmation, the LC-MS/MS method offers unparalleled sensitivity and selectivity. Both methods, when properly validated, will yield accurate and precise data, contributing to a better understanding of the role of this compound in biological systems and its potential applications in agriculture and beyond.
References
- Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2008). A novel role for Trichoderma secondary metabolites in the interactions with plants.
- Dickinson, J. M., Hanson, J. R., Hitchcock, P. B., & Claydon, N. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1, 1885-1887.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. Analytical and Bioanalytical Chemistry, 406(7), 1847-1865.
- Armitage, D. W., & Shanaiah, N. (2017). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Vinale, F., et al. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology, 48(6), 705-711.
- Camba, W. E., Petroche, D. J., Cortez, L. A., & Mariscal, W. E. (2022). Tamizaje fitoquímico, fenoles totales y actividad antioxidante de Citrus aurantium. RECIAMUC, 6(3), 470-479.
- Manimegalai, V., et al. (2024). Characterization of bioactive compounds by TLC, FTIR and UV-Vis spectrum of mycelia extract of Trichoderma harzianum. Journal of Biodiversity and Environmental Sciences, 25(5), 6-12.
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
Sources
- 1. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. ijariie.com [ijariie.com]
Application Notes and Protocols: Characterizing the Antifungal Activity of Harzianopyridone Using In Vitro Assays
Introduction: Harzianopyridone, a Novel Antifungal from Nature
This compound is a bioactive secondary metabolite first isolated from the fungus Trichoderma harzianum, a species well-known for its biocontrol properties.[1][2] Its chemical structure is (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one.[3][4] Unlike many conventional antifungal agents that target the fungal cell membrane's ergosterol biosynthesis pathway, this compound presents a distinct mechanism of action, making it a compound of significant interest for overcoming existing antifungal resistance.[5][6] This application note provides a comprehensive guide for researchers to characterize the antifungal properties of this compound through a series of robust in vitro assays, from determining basic inhibitory concentrations to exploring its kinetics of killing and impact on cellular metabolism.
This compound has demonstrated potent antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[1][7] Its unique mode of action centers on the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6] By disrupting cellular respiration, this compound effectively depletes the fungal cell's primary energy source, adenosine triphosphate (ATP), leading to growth inhibition and cell death.
These protocols are designed for researchers in mycology, drug discovery, and agricultural science to produce reliable and reproducible data on the efficacy of this compound.
Mechanism of Action: Inhibition of Mitochondrial Complex II
The primary molecular target of this compound is succinate dehydrogenase (SDH).[6] SDH is a unique enzyme that participates in both the mitochondrial electron transport chain (ETC) and the Krebs (TCA) cycle. It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the ETC. This function is vital for cellular energy production.
By inhibiting SDH, this compound triggers a cascade of metabolic disruptions:
-
Interruption of Electron Flow: The transfer of electrons to ubiquinone is blocked, halting the ETC and preventing the generation of the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).
-
Depletion of Cellular ATP: The disruption of oxidative phosphorylation leads to a rapid decline in intracellular ATP levels, starving the cell of energy required for essential processes.
-
Induction of Oxidative Stress: The blockage of the ETC can lead to the leakage of electrons and the subsequent production of reactive oxygen species (ROS), causing damage to cellular components.
-
Apoptosis Induction: Disruption of mitochondrial function is a well-known trigger for programmed cell death (apoptosis). The release of pro-apoptotic factors like cytochrome c from the mitochondria can activate a cascade of metacaspases (caspase-like proteases in fungi), leading to controlled cellular demolition.[8][9]
Core Protocols for Antifungal Characterization
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38-A (for molds) guidelines.[10][11][12]
Experimental Workflow Diagram
Sources
- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichoderma: The “Secrets” of a Multitalented Biocontrol Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum | MDPI [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Harzianopyridone as a Biological Control Agent
Preamble: Harnessing a Fungal Metabolite for Sustainable Crop Protection
The relentless pursuit of sustainable agricultural practices has intensified the focus on biological control agents as viable alternatives to synthetic chemical pesticides. Among the arsenal of naturally derived compounds, harzianopyridone, a secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a promising candidate for the management of various plant pathogenic fungi.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a biological control agent. It is designed to be an in-depth technical resource, elucidating the scientific principles and practical methodologies from the isolation of the producing organism to the in-field application of the active compound. Our approach is rooted in scientific integrity, providing not just protocols, but also the rationale behind the experimental designs, ensuring a robust and reproducible workflow.
Section 1: The Biology and Antifungal Activity of this compound
This compound is a pyridone-class secondary metabolite first isolated from Trichoderma harzianum.[1] Structurally, it features a pyridine ring system with a 2,3-dimethoxy-4-pyridinol pattern.[1] This compound has demonstrated significant antifungal activity against a range of economically important plant pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[2] The racemic form of this compound exhibits strong antifungal properties, making it a molecule of interest for the development of novel bio-fungicides.[1]
While the precise molecular mechanism of action of this compound is still under investigation, it is known that secondary metabolites from Trichoderma can act through various modes, including the inhibition of pathogen growth and the induction of plant defense mechanisms.[1][3][4] The antifungal efficacy of this compound is a key component of the overall biocontrol capacity of T. harzianum, which also includes mycoparasitism and competition for nutrients.[5][6] Understanding the biological activity of this compound is the foundational step in developing its practical applications in agriculture.
Section 2: Methodologies for the Study and Application of this compound
This section provides detailed protocols for the isolation of Trichoderma harzianum, the production, extraction, and purification of this compound, its quantification, and the evaluation of its biocontrol efficacy.
Isolation and Cultivation of Trichoderma harzianum
The successful application of this compound begins with the isolation of a high-yielding strain of Trichoderma harzianum.
Protocol 2.1.1: Isolation of Trichoderma harzianum from Soil
Objective: To isolate pure cultures of Trichoderma harzianum from soil samples.
Materials:
-
Soil samples from agricultural fields
-
Sterile distilled water
-
Trichoderma Selective Medium (TSM) or Potato Dextrose Agar (PDA) amended with antibiotics (e.g., streptomycin and rose bengal)
-
Sterile Petri dishes, pipettes, and spreaders
-
Incubator
Procedure:
-
Sample Collection: Collect soil samples from the rhizosphere of healthy plants at a depth of 5-15 cm.
-
Serial Dilution: Prepare a soil suspension by mixing 10 g of soil in 90 mL of sterile distilled water. Perform serial dilutions up to 10⁻⁴.
-
Plating: Plate 0.1 mL of each dilution onto TSM or antibiotic-amended PDA plates.
-
Incubation: Incubate the plates at 25-28°C for 3-5 days.
-
Identification and Purification: Observe the plates for the characteristic green, fast-growing colonies of Trichoderma. Isolate individual colonies and subculture them onto fresh PDA plates to obtain pure cultures. Microscopic examination of conidiophores and phialides can confirm the identification as Trichoderma harzianum.
Protocol 2.1.2: Liquid Culture for this compound Production
Objective: To cultivate Trichoderma harzianum in a liquid medium to promote the production of this compound.
Materials:
-
Pure culture of Trichoderma harzianum
-
Potato Dextrose Broth (PDB)
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Grow T. harzianum on PDA plates for 5-7 days. Cut agar plugs from the edge of an actively growing colony.
-
Inoculation: Aseptically transfer 3-4 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 14-21 days. This stationary phase of growth is often associated with increased production of secondary metabolites.
Extraction and Purification of this compound
The following protocol is an adapted method based on general procedures for the extraction of secondary metabolites from fungal cultures.
Protocol 2.2.1: Solvent Extraction and Preliminary Purification
Objective: To extract and partially purify this compound from the liquid culture of Trichoderma harzianum.
Materials:
-
T. harzianum liquid culture
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Extraction: After incubation, filter the culture broth to separate the mycelium. Extract the cell-free supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica gel column. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the compound of interest.
Quantification of this compound
Accurate quantification of this compound is essential for determining yields and for preparing standardized formulations for bioassays.
Protocol 2.3.1: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in extracts using HPLC-UV. This is a proposed method and requires validation.
Materials:
-
Purified this compound standard
-
HPLC-grade methanol and water
-
Formic acid
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound standard in methanol. Create a series of standard solutions of known concentrations by serial dilution.
-
Sample Preparation: Dissolve the purified extract containing this compound in methanol and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength determined by a UV scan of the pure compound (a wavelength around 280 nm is a reasonable starting point for pyridone-containing compounds).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the this compound concentration by comparing its peak area to the calibration curve.
In Vitro and In Vivo Bioassays
Evaluating the biological activity of this compound is a critical step in its development as a biocontrol agent.
Protocol 2.4.1: In Vitro Dual Culture Assay
Objective: To assess the antagonistic effect of Trichoderma harzianum (and by extension, its secreted metabolites including this compound) against a plant pathogenic fungus.
Materials:
-
Pure cultures of T. harzianum and a test pathogen (e.g., Rhizoctonia solani)
-
PDA plates
-
Sterile cork borer or scalpel
Procedure:
-
Place a 5 mm agar disc of the test pathogen on one side of a PDA plate.
-
Place a 5 mm agar disc of T. harzianum on the opposite side of the same plate.
-
As a control, place a pathogen disc on a PDA plate without T. harzianum.
-
Incubate the plates at 25-28°C and observe the interaction between the two fungi daily.
-
Measure the radial growth of the pathogen in the control and dual culture plates and calculate the percentage of inhibition.
Protocol 2.4.2: Greenhouse Efficacy Trial
Objective: To evaluate the efficacy of a this compound-containing formulation in controlling a plant disease in a greenhouse setting.
Materials:
-
Healthy potted plants susceptible to the target pathogen
-
A culture of the target pathogen
-
A formulated product of T. harzianum or a solution of purified this compound
-
Greenhouse facilities
Procedure:
-
Plant Growth: Grow the plants to a suitable stage for inoculation.
-
Treatment Application: Apply the formulated T. harzianum or this compound solution to the soil or as a foliar spray.
-
Pathogen Inoculation: Inoculate the plants with the target pathogen a few days after the treatment.
-
Disease Assessment: Monitor the plants for disease symptoms over several weeks. Use a disease severity rating scale to quantify the level of disease in treated and untreated control plants.
-
Data Analysis: Statistically analyze the disease severity data to determine the efficacy of the treatment.
Section 3: Formulation and Field Application
For practical use in agriculture, this compound or the T. harzianum strain that produces it must be formulated to ensure stability, viability, and ease of application.
Formulation Strategies
The choice of formulation depends on the intended application method and the target crop.
-
For Trichoderma harzianum Spores:
-
For Purified this compound:
-
Emulsifiable Concentrates (EC): The compound is dissolved in a solvent with an emulsifier to allow for mixing with water.
-
Suspension Concentrates (SC): The solid active ingredient is dispersed in a liquid.
-
Adjuvants play a crucial role in enhancing the efficacy of the formulation. These can include:
-
Surfactants: To improve the wetting and spreading of the product on plant surfaces.[7]
-
Stickers: To improve the adhesion of the product to the plant and reduce wash-off from rain.
-
UV Protectants: To protect the active ingredient from degradation by sunlight.
Field Application Methods
The method of application should be chosen to deliver the biocontrol agent to the site of pathogen infection.
-
Seed Treatment: Coating seeds with a T. harzianum formulation before planting can protect seedlings from soil-borne pathogens.
-
Soil Drench: Applying a liquid formulation of T. harzianum or this compound to the soil around the plant roots.
-
Foliar Spray: Applying a liquid formulation to the leaves to control foliar pathogens.
Section 4: Visualizing the Workflow and Concepts
To aid in the understanding of the processes described, the following diagrams illustrate key workflows and concepts.
Diagram 4.1: Workflow for the Development of this compound as a Biocontrol Agent
Caption: A streamlined workflow from fungal isolation to field application.
Diagram 4.2: Mechanisms of Action of Trichoderma as a Biocontrol Agent
Caption: The multifaceted biocontrol mechanisms of Trichoderma harzianum.
Section 5: Concluding Remarks and Future Directions
This compound represents a valuable natural product with significant potential for the development of new, environmentally friendly fungicides. The protocols and information provided in this guide offer a comprehensive framework for researchers to explore and harness the biocontrol capabilities of this fascinating molecule. Future research should focus on elucidating the precise molecular mechanism of action of this compound, which will enable more targeted and effective application strategies. Furthermore, the development of stable and cost-effective formulations is paramount for the successful commercialization of this compound-based biocontrol products. The continued investigation into the vast chemical diversity of Trichoderma secondary metabolites will undoubtedly unveil new and powerful tools for sustainable agriculture.
References
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Developing and Optimizing Media Formulations Using Agro waste for the Production of Fungal Secondary Metabolites, Specifically Vitamin B12. (2024). EA Journals. [Link]
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Towards Sustainable Green Adjuvants for Microbial Pesticides: Recent Progress, Upcoming Challenges, and Future Perspectives. (n.d.). National Institutes of Health. [Link]
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Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.). National Institutes of Health. [Link]
- Adjuvant formulation for enhancing the fungicidal efficacy and fungicidal composition containing same. (n.d.).
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Adjuvants for fungicides. (n.d.). Croda Agriculture. [Link]
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Formulation. (n.d.). CABI Digital Library. [Link]
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A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment. (n.d.). National Institutes of Health. [Link]
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Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. (n.d.). MDPI. [Link]
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Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. (n.d.). National Institutes of Health. [Link]
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Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants. (n.d.). Oxford Academic. [Link]
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Adjuvants for Organic Pest and Disease Management. (2021). eOrganic. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). National Institutes of Health. [Link]
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Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties. (n.d.). National Institutes of Health. [Link]
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Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. (n.d.). National Institutes of Health. [Link]
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Structure of antifungal pyridone[8] this compound from T. harzianum. (n.d.). ResearchGate. [Link]
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Cellular Function related Targets. (n.d.). Creative Biolabs. [Link]
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A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015). American Pharmaceutical Review. [Link]
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Study on the extraction and purification of metabolites obtained from Trichoderma harzianum. (2019). ResearchGate. [Link]
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Comparison of HPLC-UV and LC-MS methods for evaluating the amount of deoxynivalenol-type trichothecenes in axenic solid culture of Fusarium graminearum. (n.d.). ResearchGate. [Link]
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Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. (2009). Journal of Natural Products. [Link]
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Trichoderma Harzianum: Isolation, Characterization, Cultivation and its Role as Effective Biofertilizer. (n.d.). IJRESM. [Link]
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The Molecular Biology of the Interactions Between Trichoderma spp., Phytopathogenic Fungi, and Plants. (n.d.). Symbio. [Link]
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Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. (n.d.). National Institutes of Health. [Link]
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Development of Harzianopyridone-Based Biofungicides: Application Notes and Protocols
Introduction: The Promise of Harzianopyridone in Sustainable Agriculture
The relentless pursuit of sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic chemical fungicides. In this context, the microbial world presents a vast reservoir of untapped potential. Trichoderma harzianum, a ubiquitous soil-borne fungus, has long been recognized for its biocontrol capabilities against a wide spectrum of plant pathogenic fungi.[1] This antagonistic prowess is largely attributed to its production of a diverse arsenal of secondary metabolites.[2] Among these, this compound, a potent antifungal compound first isolated from T. harzianum, has emerged as a particularly promising candidate for the development of a new generation of biofungicides.[3]
This compound is a pentasubstituted pyridine natural product that has demonstrated significant inhibitory activity against several economically important plant pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[2][4] Its unique mode of action, targeting a fundamental process in fungal respiration, coupled with its natural origin, positions it as a compelling lead for biofungicide development.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration and development of this compound-based biofungicides. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Mechanism of Action: A Targeted Disruption of Fungal Respiration
A deep understanding of a bioactive compound's mechanism of action is paramount for its rational development and optimization. This compound exerts its antifungal effect through the potent and specific inhibition of mitochondrial complex II , also known as succinate-ubiquinone oxidoreductase (SQR).[2][3] This enzyme complex is a critical juncture in cellular respiration, linking the tricarboxylic acid (TCA) cycle with the electron transport chain.[3][5]
Mitochondrial complex II is composed of four subunits (A, B, C, and D) and catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of ubiquinone to ubiquinol.[3][5] By inhibiting this complex, this compound effectively suffocates the fungal cell by disrupting its primary energy production pathway. The structural similarity of this compound to the ubiquinone binding site in complex II is thought to be the basis for its inhibitory activity.[2]
The specific and potent nature of this inhibition makes this compound an attractive candidate for a biofungicide with a reduced likelihood of off-target effects.[3]
Caption: this compound inhibits mitochondrial complex II.
Part 1: Isolation and Characterization of this compound
The foundational step in the development of a this compound-based biofungicide is the reliable isolation and purification of the active compound from its natural source, Trichoderma harzianum. The following protocol outlines a general methodology for achieving this.
Protocol 1: Culturing T. harzianum and Extraction of Crude Metabolites
Rationale: This protocol aims to cultivate T. harzianum under conditions that promote the production of secondary metabolites, followed by a solvent-based extraction to isolate these compounds from the culture medium.
Materials:
-
A pure culture of a known this compound-producing strain of Trichoderma harzianum.
-
Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.
-
Erlenmeyer flasks.
-
Shaking incubator.
-
Filter paper (e.g., Whatman No. 4).
-
Ethyl acetate (analytical grade).
-
Rotary evaporator.
Procedure:
-
Inoculation: Aseptically inoculate sterile PDB with a pure culture of T. harzianum.
-
Incubation: Incubate the culture flasks in a shaking incubator at 25-28°C for 14-21 days. Stationary cultures can also be used and have been shown to be effective for metabolite production.[6][7]
-
Filtration: After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through filter paper.
-
Solvent Extraction: Transfer the culture filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the metabolites.[7]
-
Concentration: Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Purification of this compound by Column Chromatography
Rationale: The crude extract contains a mixture of metabolites. Column chromatography is a standard technique for separating compounds based on their polarity, allowing for the isolation of pure this compound.
Materials:
-
Crude extract of T. harzianum metabolites.
-
Silica gel for column chromatography.
-
Glass chromatography column.
-
A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Thin-layer chromatography (TLC) plates and developing chamber.
-
UV lamp for visualization.
-
Fraction collector and collection tubes.
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp. Fractions containing a compound with the same retention factor (Rf) as a this compound standard should be pooled.
-
Final Purification: The pooled fractions may require further purification using another chromatographic technique, such as preparative HPLC, to obtain highly pure this compound.
Part 2: Synthesis of this compound and its Analogues
While isolation from natural sources is a viable method for obtaining this compound, chemical synthesis offers several advantages for large-scale production and the creation of novel analogues with potentially improved properties. The total synthesis of this compound is a complex undertaking, but a general strategy has been reported.
Synthetic Strategy Overview: A known synthetic approach involves the use of a substituted 2-chloropyridine as a starting material. Through a series of reactions, including repeated metalation and the introduction of various functional groups, the core pyridone structure of this compound is constructed. This multi-step synthesis allows for the modification of different parts of the molecule, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Challenges and Considerations:
-
The synthesis is lengthy and requires expertise in organic chemistry.
-
Purification of intermediates and the final product can be challenging.
-
The creation of a diverse library of analogues requires significant synthetic effort.
Part 3: In Vitro and In Vivo Evaluation of Antifungal Activity
Rigorous and standardized bioassays are essential for determining the efficacy of this compound and its derivatives.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus. It is a quantitative and reproducible assay. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
Materials:
-
Pure this compound.
-
Target fungal pathogens (e.g., Rhizoctonia solani, Fusarium oxysporum).
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Grow the fungal pathogen in liquid culture and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the culture medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density using a plate reader.
| Fungal Pathogen | This compound EC50 (µg/mL) | Reference |
| Rhizoctonia solani | 35.9 - 50.2 | [2][4] |
| Sclerotium rolfsii | 35.9 - 50.2 | [2][4] |
| Fusarium oxysporum | 35.9 - 50.2 | [2][4] |
Protocol 4: In Vivo Antifungal Efficacy (Seed Treatment Model)
Rationale: This protocol assesses the ability of this compound to protect plants from fungal pathogens in a more realistic, whole-organism setting.
Materials:
-
This compound formulation.
-
Seeds of a susceptible plant species (e.g., cucumber, tomato).
-
Pathogenic fungus (e.g., Pythium ultimum).
-
Sterile soil or potting mix.
-
Pots and growth chamber.
Procedure:
-
Seed Treatment: Coat the seeds with a solution of this compound at various concentrations. Include an untreated control and a positive control (seeds treated with a commercial fungicide).
-
Pathogen Inoculation: Inoculate the sterile soil with the pathogenic fungus.
-
Sowing and Growth: Sow the treated and control seeds in the inoculated soil and place the pots in a growth chamber with controlled temperature, light, and humidity.
-
Disease Assessment: After a set period of time (e.g., 14-21 days), assess the plants for signs of disease, such as damping-off, root rot, or lesions. Disease severity can be rated on a scale, and the percentage of healthy plants can be calculated.[10]
Caption: A simplified workflow for this compound biofungicide development.
Part 4: Formulation of this compound-Based Biofungicides
The effective delivery of this compound to the target site is crucial for its performance as a biofungicide. Formulation aims to enhance the stability, shelf-life, and application efficiency of the active ingredient.
Formulation Types:
-
Wettable Powders (WP): this compound is mixed with a solid carrier and wetting agents. This powder can then be suspended in water for spraying.[11]
-
Oil Dispersions (OD): The active ingredient is dispersed in an oil phase, which can improve its adhesion to plant surfaces and provide some adjuvant effects.[11]
-
Microencapsulation: this compound can be encapsulated in a protective matrix to control its release and protect it from environmental degradation.[12]
Key Considerations in Formulation Development:
-
Compatibility: All formulation components must be compatible with this compound and not reduce its bioactivity.
-
Stability: The formulation should have a long shelf-life under various storage conditions.
-
Efficacy: The formulation should deliver the active ingredient to the target pathogen effectively.
-
Safety: The formulation should be safe for the user, the environment, and non-target organisms.
Part 5: Regulatory and Toxicological Considerations
The commercialization of any new pesticide, including biofungicides, is subject to stringent regulatory oversight. In the United States, the Environmental Protection Agency (EPA) is responsible for the registration of pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[13][14]
Key Regulatory Steps:
-
Pre-Submission Meeting with EPA: It is advisable to meet with the EPA to discuss data requirements for the registration of a new biopesticide.[15]
-
Data Submission: A comprehensive data package must be submitted to the EPA, including information on product chemistry, manufacturing process, and toxicological data.[16][17]
-
Toxicological Studies: A tiered approach is often used for toxicological testing.[18] This includes studies on:
-
Environmental Fate and Ecotoxicology: Data on the potential impact of this compound on non-target organisms and its persistence in the environment may be required.
The registration process for biopesticides can be lengthy and expensive, and it is crucial to engage with regulatory agencies early in the development process.[20]
Conclusion
This compound represents a significant opportunity in the development of novel biofungicides. Its potent and specific mechanism of action, coupled with its natural origin, makes it an attractive alternative to synthetic chemical pesticides. The successful development of this compound-based biofungicides will require a multidisciplinary approach, encompassing natural product chemistry, synthetic chemistry, mycology, plant pathology, formulation science, and regulatory affairs. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and developers to advance the science and application of this promising biofungicide.
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ResearchGate. (2015). In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. Available at: [Link]
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Masiye, F., et al. (2021). In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evaluation. Plants, 10(10), 2058. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to Elucidating Harzianopyridone's Mode of Action
Introduction: From Fungal Metabolite to Molecular Probe
Harzianopyridone, a pyridone metabolite isolated from the fungus Trichoderma harzianum, has garnered significant interest for its potent antifungal, antibacterial, and herbicidal activities.[1][2] Understanding the precise molecular mechanisms, or the mode of action (MoA), by which this compound exerts these effects is paramount for its potential development as a therapeutic or agrochemical agent. A thorough MoA study not only illuminates the "how" behind a compound's efficacy but also uncovers potential off-target effects, resistance mechanisms, and opportunities for structural optimization.
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the MoA of this compound. We will move beyond a simple list of procedures to explain the scientific rationale behind a multi-pronged approach, ensuring that each experimental stage logically informs the next. The workflow is designed to be a self-validating system, beginning with broad phenotypic characterization and progressively narrowing the focus to identify a specific molecular target, validate its engagement, and understand its impact on cellular pathways. While the literature already identifies this compound as a potent inhibitor of succinate dehydrogenase (SDH), with an IC50 of 80 nM, this guide is structured as a foundational workflow for elucidating the MoA of a novel compound from first principles, using this compound as our working example.[1][3]
Strategic Workflow for Mode of Action Elucidation
A robust MoA investigation is not a linear path but an iterative cycle of hypothesis generation and validation. Our strategic workflow integrates unbiased, discovery-based "omics" approaches with targeted, hypothesis-driven biochemical and cellular assays.
Caption: Overall workflow for this compound's MoA study.
Phase 1: Foundational Analysis - Phenotype and Global Response
The initial phase focuses on quantifying the biological activity of this compound and generating unbiased, genome-wide data to form initial hypotheses about its mechanism.
Phenotypic Characterization: Quantifying Antifungal Activity
Causality: Before delving into molecular mechanisms, it is crucial to establish a robust, quantitative measure of the compound's effect. The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology that defines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][5] This provides a critical benchmark for all subsequent cellular assays, ensuring that experiments are conducted at biologically relevant concentrations.
Protocol: Broth Microdilution for MIC Determination [6][7]
-
Inoculum Preparation:
-
From a fresh agar plate culture of the target fungus (e.g., Candida albicans, Aspergillus fumigatus), select several colonies.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this suspension in the appropriate sterile growth medium (e.g., Mueller-Hinton Broth or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[7]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first column, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[6]
-
Column 11 serves as a growth control (broth and inoculum only). Column 12 serves as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the optimal temperature (e.g., 35-37°C) for 24-48 hours, depending on the organism's growth rate.[8]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring absorbance with a plate reader.
-
| Parameter | Description | Expected Outcome for this compound |
| MIC | Minimum Inhibitory Concentration | Low micromolar or nanomolar range against susceptible fungal species. |
Unbiased Hypothesis Generation: Transcriptomics & Proteomics
Causality: Phenotypic screens reveal what a compound does, but not how. To generate initial, unbiased hypotheses about the molecular pathways affected by this compound, we employ "omics" technologies. Transcriptomics (via RNA-Seq) reveals changes in gene expression, while quantitative proteomics identifies changes in protein abundance.[9] These global snapshots can point towards specific cellular responses—such as metabolic stress, DNA damage, or cell wall instability—that guide the search for a direct target.
Workflow: Global Profiling
-
Cell Culture and Treatment: Grow the target organism (e.g., fungal cells) to mid-log phase. Treat one culture with this compound at a relevant concentration (e.g., 1x or 2x MIC) and a control culture with vehicle (e.g., DMSO).
-
Sample Collection: Harvest cells at a time point sufficient to induce a response but before widespread cell death occurs.
-
Omics Analysis:
-
Transcriptomics: Extract total RNA, perform library preparation, and conduct RNA-sequencing. Analyze data for differentially expressed genes.
-
Proteomics: Lyse cells, digest proteins into peptides, and analyze using liquid chromatography-mass spectrometry (LC-MS/MS). Quantify protein abundance changes between treated and control samples.
-
-
Bioinformatics Analysis: Use pathway enrichment analysis tools (e.g., g:Profiler, GSEA) to identify biological pathways, GO terms, or cellular processes that are significantly over-represented in the lists of differentially expressed genes or proteins.[10][11][12]
Phase 2: Pinpointing the Target
With hypotheses generated from global profiling, the next phase is to identify the direct molecular binding partner(s) of this compound. This can be achieved through two complementary strategies: affinity-based methods and label-free methods.
Target Identification Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)
Causality: This classic biochemical approach uses a modified version of the small molecule as "bait" to "fish" for its binding partners in a complex protein mixture (cell lysate).[13][14] By identifying the proteins that specifically bind to the bait, we can directly identify target candidates. This method is powerful but requires chemical modification of the compound, which may alter its binding properties.
Protocol Outline: AP-MS
-
Probe Synthesis: Synthesize an analog of this compound that incorporates an affinity tag (e.g., biotin) via a linker arm. The linker position must be carefully chosen to avoid disrupting the compound's active pharmacophore.
-
Affinity Matrix Preparation: Immobilize the biotinylated this compound probe on streptavidin-coated beads.
-
Protein Pulldown:
-
Prepare a native protein lysate from the target cells or organism.
-
Incubate the lysate with the this compound-beads.
-
As a crucial control, perform a parallel incubation where the lysate is pre-incubated with an excess of untagged, "free" this compound before adding the beads. True binding partners will be outcompeted by the free compound and will show reduced binding to the beads.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands, or directly analyze the entire eluate, using mass spectrometry.[13] Proteins that are present in the main experiment but significantly reduced or absent in the competition control are considered high-confidence binding partners.
Target Identification Strategy 2: Label-Free Methods (DARTS and CETSA)
Causality: Label-free methods are advantageous because they use the unmodified, native small molecule, avoiding any potential artifacts from chemical tagging.[15] These techniques rely on the principle that the binding of a small molecule can alter a protein's physical properties, such as its stability against heat or proteolysis.[16][17][18]
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it often induces a conformational change that makes the protein more resistant to degradation by proteases.[19][20][21]
-
Cellular Thermal Shift Assay (CETSA): This technique leverages the principle that ligand binding typically increases the thermal stability of a protein.[18][22][23] The target protein, when bound to the drug, will remain soluble at higher temperatures compared to its unbound state.
Protocol: Drug Affinity Responsive Target Stability (DARTS) [24][25]
-
Lysate Preparation: Prepare a native protein lysate from the target organism.
-
Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound (at a concentration expected to achieve target saturation) and another with vehicle control (DMSO). Incubate at room temperature.[19]
-
Limited Proteolysis: Add a broad-spectrum protease (e.g., pronase, thermolysin) to both the treated and control lysates at a low concentration. Incubate for a short period, optimized to achieve partial, but not complete, digestion of the total proteome.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis:
-
Separate the digested lysates using SDS-PAGE.
-
Visualize the protein bands using a general protein stain (e.g., Coomassie or silver stain).
-
Look for protein bands that are present or more intense in the this compound-treated lane compared to the control lane. These protected proteins are candidate targets.
-
Excise the bands of interest and identify the proteins using mass spectrometry.
-
Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot Method [26][27]
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control and incubate to allow for target engagement.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a defined period (e.g., 3 minutes), followed by rapid cooling.[23][28]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of a specific candidate protein (hypothesized from omics or DARTS) remaining in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis: Plot the band intensity for the target protein against temperature for both the treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound confirms direct target engagement in a cellular context.
Caption: Convergent approaches for target identification and validation.
Phase 3: Mechanistic Insight and Pathway Context
Identifying the target is a critical milestone, but it is not the end of the investigation. The final phase is to characterize the biochemical and cellular consequences of the drug-target interaction to fully explain the observed phenotype.
Biochemical Validation: In Vitro Target Activity
Causality: To confirm that this compound's interaction with its identified target, Succinate Dehydrogenase (SDH or Complex II), is responsible for a functional change, an in vitro enzymatic assay is essential. This step validates that the binding event directly modulates the protein's activity and allows for the determination of key inhibitory parameters like the IC₅₀.
Protocol: Succinate Dehydrogenase (Complex II) Activity Assay
-
Source of Enzyme:
-
Isolate mitochondria from the target organism (e.g., fungal cells, mammalian cells) or use commercially available isolated mitochondria.
-
Alternatively, express and purify the recombinant SDH enzyme complex.
-
-
Assay Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor. A common method is the DCPIP (2,6-dichlorophenolindophenol) reduction assay. SDH oxidizes succinate to fumarate, and the electrons are transferred to DCPIP, causing it to lose its blue color, which can be monitored spectrophotometrically at ~600 nm.
-
Assay Procedure:
-
In a 96-well plate or cuvette, prepare a reaction buffer containing phosphate buffer, succinate (the substrate), and potassium cyanide (KCN) to inhibit Complex IV and prevent re-oxidation of the electron acceptor.
-
Add varying concentrations of this compound (prepared in a serial dilution) to the wells. Include a vehicle control.
-
Initiate the reaction by adding the mitochondrial preparation or purified enzyme and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | Description | Reported Value for this compound |
| IC₅₀ | Half maximal inhibitory concentration | 80 nM[1][3] |
Cellular Consequence: Mitochondrial Respiration Analysis
Causality: SDH is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain (ETC). Therefore, its inhibition should have a direct and measurable impact on cellular respiration.[29] Measuring the oxygen consumption rate (OCR) in live cells provides a powerful physiological readout that connects the biochemical inhibition of SDH to a key cellular function.[30][31]
Protocol: Cellular Respiration Assay (Seahorse XF or similar) [32]
-
Cell Seeding: Seed the target cells into a specialized microplate for flux analysis (e.g., Seahorse XF plate) and allow them to adhere.
-
Assay Preparation: A day after seeding, replace the growth medium with a specialized low-buffer assay medium and incubate the cells in a CO₂-free incubator.
-
Mito Stress Test: Use an automated flux analyzer to perform a "Mito Stress Test," which involves the sequential injection of different mitochondrial inhibitors to measure key parameters of respiration.
-
Baseline OCR: Measure the initial oxygen consumption rate.
-
This compound Injection: Inject this compound to measure its direct effect on respiration. A potent SDH inhibitor should cause a significant drop in OCR.
-
Oligomycin Injection: This ATP synthase inhibitor reveals the portion of respiration linked to ATP production.
-
FCCP Injection: This uncoupling agent collapses the proton gradient and induces maximal respiration. An SDH inhibitor will blunt this maximal respiratory capacity.
-
Rotenone/Antimycin A Injection: These Complex I and III inhibitors shut down mitochondrial respiration completely, allowing for the measurement of non-mitochondrial oxygen consumption.
-
Caption: this compound's impact on central metabolic pathways.
Conclusion: Synthesizing a Coherent Mode of Action
By systematically progressing through this three-phase workflow, researchers can build a comprehensive and validated model of this compound's mode of action. The journey begins with quantifying its potent antifungal phenotype (MIC), uses unbiased omics to hypothesize its impact on cellular metabolism, and employs a combination of affinity-based and label-free methods (AP-MS, DARTS, CETSA) to conclusively identify Succinate Dehydrogenase as its direct target. Finally, biochemical and cellular assays confirm that inhibition of SDH enzymatic activity translates directly into impaired mitochondrial respiration, providing a clear and logical link between the molecular interaction and the ultimate antifungal effect. This integrated approach not only provides a robust framework for studying this compound but also serves as a blueprint for elucidating the mechanisms of other novel bioactive small molecules.
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Application Notes & Protocols: A Comprehensive Guide to the Preclinical Efficacy Testing of Harzianopyridone
Abstract: This document provides a comprehensive framework for the preclinical evaluation of Harzianopyridone, a natural product derived from the fungus Trichoderma harzianum. This compound is recognized for its potent antifungal properties.[1][2] Furthermore, related metabolites from Trichoderma species have demonstrated promising anticancer and anti-inflammatory activities, suggesting a broader therapeutic potential for this compound.[1][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed in vitro and in vivo protocols to systematically investigate and validate the therapeutic efficacy of this compound across these key areas. The methodologies are structured to ensure scientific rigor, incorporating self-validating systems and decision-making logic to advance from foundational in vitro characterization to substantive in vivo proof-of-concept studies.
Introduction to this compound
This compound is a pyridone-class secondary metabolite produced by strains of Trichoderma harzianum, a fungus known for its biocontrol capabilities.[2][5] Its primary described biological activity is antifungal, with demonstrated efficacy against a range of significant plant pathogens, including Rhizoctonia solani, Fusarium oxysporum, Botrytis cinerea, and Pythium irregulare.[1][2][6] The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Given the chemical diversity of compounds produced by Trichoderma, and the known cytotoxic and immunomodulatory effects of other fungal metabolites, a systematic evaluation of this compound's efficacy beyond its antifungal role is scientifically justified.
This guide outlines a strategic, multi-tiered approach to efficacy testing, beginning with robust in vitro assays to establish a pharmacological baseline and concluding with validated in vivo models to assess preclinical potential.
Section 1: Foundational In Vitro Characterization
The initial phase of efficacy testing focuses on in vitro assays. This is a critical, cost-effective step to determine the compound's intrinsic biological activity, establish a dose-response relationship, and ascertain its selectivity.[7][8] These data are essential for making informed decisions about advancing the compound to more complex and resource-intensive in vivo studies.
Caption: High-level workflow for in vitro screening of this compound.
Protocol 1.1: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi, such as Candida albicans, providing a quantitative measure of its antifungal potency. This method is a standard for antifungal susceptibility testing.[9]
Methodology:
-
Preparation of Fungal Inoculum: Culture C. albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
Drug Dilution: Prepare a 2X stock solution of this compound in RPMI-1640 medium. Perform serial two-fold dilutions in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Add an equal volume of the prepared fungal inoculum to each well containing the drug dilutions.
-
Controls:
-
Positive Control: A known antifungal agent (e.g., Fluconazole or Amphotericin B).
-
Negative/Vehicle Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Growth Control: Fungal inoculum in medium without any compound.
-
Sterility Control: Medium only, without inoculum.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the absorbance at 600 nm.
Protocol 1.2: Anticancer Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human cancer cell lines, assessing its anti-proliferative activity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2-liver, MCF-7-breast, PANC-1-pancreatic[11]) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Controls: Include wells with vehicle-treated cells (negative control) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[12]
Protocol 1.3: General Cytotoxicity Assessment (LDH Release Assay)
Objective: To evaluate the membrane-damaging (cytotoxic) effects of this compound on a non-cancerous cell line (e.g., HEK293 or primary fibroblasts). This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[13] It helps distinguish between cytotoxic and cytostatic effects and is crucial for assessing the compound's therapeutic index.
Methodology:
-
Cell Culture and Treatment: Seed and treat a non-cancerous cell line as described in Protocol 1.2.
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.
-
Vehicle Control: Cells treated with the compound's solvent.
-
Background Control: Culture medium only.
-
-
Sample Collection: After the incubation period (e.g., 24 hours), carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a tetrazolium dye) to each well according to the manufacturer's instructions.[14][15]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 1.4: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production.
-
Controls:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Positive Control: Cells treated with LPS only.
-
Reference Control: Cells treated with a known inhibitor (e.g., Dexamethasone) plus LPS.
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Collect the supernatant and mix it with an equal volume of Griess reagent.
-
Data Acquisition: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed inhibition is not due to cell death.[3]
| Parameter | Antifungal | Anticancer | Anti-inflammatory | Selectivity |
| Assay | Broth Microdilution | MTT / WST-8 | Griess Assay / ELISA | LDH Assay |
| Model | C. albicans | HepG2, MCF-7 | LPS-stimulated RAW 264.7 | HEK293 |
| Endpoint | MIC (µg/mL) | IC50 (µM) | EC50 (µM) | CC50 (µM) |
| Interpretation | Potency of growth inhibition | Potency of anti-proliferative effect | Potency of inflammatory mediator inhibition | Cytotoxicity against non-cancerous cells |
| Table 1: Summary of In Vitro Quantitative Data Endpoints. |
Section 2: In Vivo Efficacy Evaluation
Positive and selective in vitro results provide the rationale for progressing to in vivo studies. These experiments are crucial for evaluating a compound's efficacy within a complex biological system, providing insights into its pharmacokinetics, safety, and therapeutic effect.[16][17] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Caption: Workflow for a typical in vivo anticancer xenograft study.
Protocol 2.1: Murine Model of Systemic Fungal Infection
Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection.
Model: A systemic candidiasis model in immunocompromised mice is a well-established method for testing novel antifungals.[18]
-
Animal Model: Use female BALB/c mice (6-8 weeks old). Immunosuppression can be induced if necessary, depending on the virulence of the fungal strain.
-
Infection: Infect mice via tail vein injection with 1 x 10^5 CFU of C. albicans in sterile saline.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO).
-
Group 2: this compound (low dose, e.g., 1 mg/kg).
-
Group 3: this compound (high dose, e.g., 10 mg/kg).
-
Group 4: Positive control (e.g., Fluconazole, 10 mg/kg).
-
-
Dosing: Begin treatment 24 hours post-infection. Administer compounds daily for 5-7 days via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Endpoints:
-
Primary: Survival over a 14-21 day period. Data should be analyzed using Kaplan-Meier survival curves.
-
Secondary: Fungal burden in kidneys. At the end of the study (or in a satellite group), euthanize animals, harvest kidneys, homogenize the tissue, and plate serial dilutions on SDA to count colony-forming units (CFU).[18]
-
Protocol 2.2: Xenograft Model for Anticancer Efficacy
Objective: To determine if this compound can inhibit tumor growth in vivo.
Model: A subcutaneous cell line-derived xenograft (CDX) model is a standard for initial in vivo anticancer screening.[19][20]
-
Animal Model: Use athymic nude or SCID mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (chosen based on in vitro sensitivity) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2 & 3: this compound at two different dose levels.
-
Group 4: Standard-of-care positive control relevant to the cancer type.
-
-
Dosing and Monitoring: Administer treatment daily for 2-3 weeks. Measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.
-
Secondary: Overall survival, body weight changes, and post-study analysis of tumor tissue (e.g., histology, biomarker analysis).[21]
-
Protocol 2.3: Murine Model of Acute Inflammation
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Model: The LPS-induced endotoxemia model simulates a systemic acute inflammatory response.[22]
-
Animal Model: Use C57BL/6 mice (6-8 weeks old).
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline challenge.
-
Group 2: Vehicle control + LPS challenge.
-
Group 3: this compound + LPS challenge.
-
Group 4: Positive control (e.g., Dexamethasone) + LPS challenge.
-
-
Procedure: Administer this compound (or controls) 1 hour prior to a lethal or sub-lethal intraperitoneal injection of LPS.
-
Sample Collection: Collect blood via cardiac puncture 2-6 hours post-LPS challenge (a time point corresponding to peak cytokine release).
-
Endpoints:
-
Primary: Measure serum levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA kits.
-
Secondary: Survival analysis if a lethal dose of LPS is used.
-
| Therapeutic Area | In Vivo Model | Primary Endpoint | Secondary Endpoint(s) | Positive Control |
| Antifungal | Systemic Candidiasis | Survival Rate | Kidney Fungal Burden (CFU) | Fluconazole |
| Anticancer | Subcutaneous Xenograft | Tumor Growth Inhibition (TGI) | Body Weight, Survival | Standard-of-Care Chemo |
| Anti-inflammatory | LPS-induced Endotoxemia | Serum Cytokine Levels (TNF-α, IL-6) | Survival (lethal dose model) | Dexamethasone |
| Table 2: Summary of In Vivo Efficacy Models and Endpoints. |
Section 3: Putative Mechanism of Action
While efficacy testing is the primary goal, understanding the mechanism of action provides a deeper validation of the therapeutic approach. Based on the observed efficacy, targeted mechanistic studies can be designed. For instance, if this compound shows strong anti-inflammatory effects, its impact on key signaling pathways like NF-κB can be investigated.
Caption: Potential inhibition points of this compound in the LPS/TLR4 signaling pathway.
References
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Cai, F., Yu, G., Wang, P., Wei, C., Pang, M., Li, R., & Chen, Z. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Journal of Fungi, 8(11), 1195. [Link]
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Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2008). Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. Journal of Natural Products, 71(8), 1415–1417. [Link]
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Dickinson, J. M., Ghisalberti, E. L., & Sivasithamparam, K. (1989). Structure of antifungal pyridone this compound from T. harzianum. Journal of the Chemical Society, Perkin Transactions 1, 1885-1887. [Link]
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Khan, R. A. A., Najeeb, S., Hussain, S., Xie, B., & Li, Y. (2020). Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. Molecules, 25(23), 5686. [Link]
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Li, Y., Liu, Y., Zhang, Y., Zhang, C., Li, C., & She, Z. (2021). Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects. Marine Drugs, 19(12), 682. [Link]
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Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
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Intisar, A., Zhang, L., Shah, M. A. A., Al-Ghamdi, A. A., Elshikh, M. S., & An, L. (2023). Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. Molecules, 28(19), 6886. [Link]
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Yada, D. (2024). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Advanced Research and Reviews, 21(02), 1238–1246. [Link]
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Al-Hatmi, A. M. S., Bonifácio, da Silva, A. C., de Hoog, G. S., & Meis, J. F. (2021). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 8(8), 177–196. [Link]
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PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., … & Ojha, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415–434. [Link]
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Al-Zaban, M. I., Al-Enazi, N. M., Al-Surhanee, A. A., Al-Wahaibi, L. H., Al-Dhabaan, F. A., & Metwally, R. A. A. (2024). Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties. Polymers, 16(21). [Link]
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Meza-Márquez, A., Pérez-García, S., Cornejo-Ramírez, Y., Cazares-López, J., Ochoa-Zarzosa, A., & López-Bucio, J. (2023). Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens. Journal of Fungi, 9(4), 444. [Link]
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Vinale, F., Ghisalberti, E. L., Sivasithamparam, K., Marra, R., Ritieni, A., Ferracane, R., … & Lorito, M. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology, 48(6), 705–711. [Link]
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Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Balasubramaniam, B., Kumar, M., Perumal, M., & Muthusamy, G. (2023). Anticancer Activity of Secondary Metabolites Extracted from Endophytic Fungus in Pongamia pinnata Barks. Asian Pacific Journal of Cancer Prevention, 24(10), 3621–3629. [Link]
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Groothuis, F. A., Heringa, M. B., Nicol, B., Bienfait, A. C. M., Kramer, N. I., & Hermens, J. L. M. (2015). Dose metric considerations in in vitro assays to improve quantitative in vitro-in vivo dose extrapolations. Toxicology, 332, 30–40. [Link]
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López-Bucio, J., Pelagio-Flores, R., & Herrera-Estrella, A. (2015). Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants. FEMS Microbiology Ecology, 91(11). [Link]
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Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 2(2), 17. [Link]
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N’guessan, J. D., Zirihi, G. N., & Coulibaly, I. (2017). Phytochemical and biological investigations of extracts from the roots of Cocos nucifera L. (Arecaceae) and Carica papaya L. (Caricaceae), two plants used in traditional medicine. African Journal of Biochemistry Research, 11(3), 15–26. [Link]
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"High-performance liquid chromatography (HPLC) method for Harzianopyridone"
An Application Note and Protocol for the Quantification of Harzianopyridone using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a bioactive secondary metabolite produced by various species of the fungus Trichoderma, most notably Trichoderma harzianum.[1][2] This compound has garnered significant interest due to its potent antifungal properties against various plant pathogens, including Rhizoctonia solani and Fusarium oxysporum.[1][3] As a key component of the biocontrol mechanisms of Trichoderma, the ability to accurately and reliably quantify this compound is crucial for research, quality control of bio-pesticides, and understanding its ecological role.
This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is designed for researchers in natural product chemistry, agricultural science, and drug development, offering a comprehensive guide from sample preparation to data analysis. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Principle of the Method
This method employs RP-HPLC, a powerful analytical technique for separating compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, a moderately polar molecule, is retained on the C18 column and then eluted by a gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase. The addition of a modifier like formic acid to the mobile phase ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[4] Detection is achieved using a UV-Vis or Diode Array Detector (DAD), leveraging the chromophoric pyridone ring system of the molecule for sensitive quantification. A DAD is particularly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be used to confirm peak identity and purity.
Instrumentation, Materials, and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Degasser
-
Autosampler
-
Column Thermostat
-
Diode Array Detector (DAD) or a variable wavelength UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Vortex Mixer
-
Centrifuge or Syringe Filters (0.22 µm, PTFE or Nylon)
-
Class A Volumetric Glassware
Chemicals and Reagents
-
This compound analytical standard (>95% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99%)
Chromatographic Column
-
Column: C18 reversed-phase column
-
Recommended Dimensions: 4.6 x 150 mm, 3.5 µm particle size (or similar)
-
Rationale: A C18 column provides excellent retention and selectivity for a wide range of moderately polar fungal metabolites like this compound. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Experimental Protocols
Protocol 1: Preparation of Standards and Reagents
-
Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of Type I water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.
-
This compound Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a Class A volumetric flask. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95% A: 5% B). These solutions are used to construct the calibration curve.
Protocol 2: Sample Preparation (from Fungal Culture)
This protocol is adapted from common methods for extracting fungal secondary metabolites.[5]
-
Source: Grow Trichoderma harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid medium (e.g., Potato Dextrose Agar).
-
Extraction:
-
Liquid Culture: After incubation, separate the mycelium from the culture broth by filtration. The broth can be extracted directly.
-
Solid Culture: Harvest the fungal biomass along with the agar. Macerate it thoroughly.
-
-
Solvent Extraction: Extract the culture broth or macerated solid culture with an equal volume of ethyl acetate or an acetonitrile/water/acetic acid mixture (79:20:1, v/v/v).[5] Shake vigorously for 60-90 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 x g for 15 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully collect the organic supernatant and evaporate it to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase mixture. The final concentration should be chosen to ensure the this compound peak falls within the range of the calibration curve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
Workflow for Sample Preparation and Analysis
Caption: Workflow from sample preparation to final quantification of this compound.
Chromatographic Conditions and Data Analysis
All quantitative data should be summarized for clarity and easy reference.
Table 1: Recommended HPLC-DAD Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD: 210-400 nm, Quantification at 360 nm [6] |
| Run Time | 22 minutes |
Rationale for Gradient: A gradient elution is essential for analyzing complex biological extracts. It starts with a high aqueous content to retain polar compounds, then increases the organic content to elute compounds of increasing hydrophobicity, ensuring good separation and peak shape for this compound while cleaning the column of more nonpolar matrix components.
Data Analysis and Method Validation
For the method to be trustworthy, it must be validated according to established guidelines.[7][8]
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of a pure standard. Confirmation can be achieved by spiking the sample with the standard or by comparing the UV spectrum of the peak (if using a DAD) with that of the standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard injections versus their known concentrations. Perform a linear regression on the data. The concentration of this compound in the samples is then calculated from their peak areas using the regression equation.
-
Validation Parameters:
-
Linearity: The calibration curve should exhibit a coefficient of determination (r²) of ≥ 0.999 over the desired concentration range.[7]
-
Precision: Expressed as the relative standard deviation (RSD) of replicate injections. Intraday and interday precision should be < 5% RSD.[7]
-
Accuracy: Determined by spike-recovery experiments, where a known amount of standard is added to a sample matrix. Recoveries should typically be within 80-120%.[5]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Table 2: System Suitability Test (SST) Criteria
Before running any samples, inject a mid-level standard solution (e.g., 10 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and solvent delivery system. |
Adapting for LC-MS Detection
For enhanced sensitivity and specificity, this method is readily adaptable to an LC-MS system.[4][9] The mobile phases are already MS-compatible due to the use of a volatile modifier (formic acid). An Electrospray Ionization (ESI) source would be appropriate, likely run in positive ion mode. The mass spectrometer can be operated in full scan mode to identify the [M+H]⁺ ion of this compound or in tandem MS (MS/MS) mode for selected reaction monitoring (SRM), providing the highest level of selectivity and sensitivity for quantification in complex matrices.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By explaining the rationale behind key parameters and incorporating principles of method validation and system suitability, this guide serves as a self-validating system for researchers. The protocol is designed to be a starting point, easily adaptable to various sample matrices and instrumentation, including high-sensitivity LC-MS/MS systems, thereby supporting a wide range of applications from agricultural research to natural product development.
References
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. Analytical and Bioanalytical Chemistry, 406(7), 1815-1834. [Link]
-
Šarkanj, B., Warth, B., Ezekiel, C. N., Turner, P. C., Degen, G. H., Marko, D., ... & Krska, R. (2018). Fungal Endophytes of Vitis vinifera—Plant Growth Promoters or Potentially Toxinogenic Agents?. Toxins, 10(5), 194. [Link]
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Ferrara, M., Perrone, G., & Gallo, A. (2019). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Toxins, 11(12), 708. [Link]
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Chen, L., Yang, D., & Wang, C. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Journal of Fungi, 8(11), 1184. [Link]
-
Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2008). Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. Journal of Natural Products, 71(8), 1432-1435. [Link]
-
Stojkovic, J., Zivkovic, M., Stankovic, M., Momcilovic, M., & Trbovic, A. (2014). Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance. BioMed Research International, 2014, 825385. [Link]
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Jain, R., & Singh, G. N. (2014). Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis. Journal of Chromatographic Science, 52(7), 645-652. [Link]
-
Nicoletti, R., & Vinale, F. (2018). Interaction of the Fungal Metabolite Harzianic Acid with Rare-Earth Cations (La3+, Nd3+, Sm3+, Gd3+). International Journal of Molecular Sciences, 19(12), 3878. [Link]
-
Guzmán-Guzmán, P., & Aleman-Duarte, M. I. (2021). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. Frontiers in Microbiology, 12, 789776. [Link]
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ResearchGate. (n.d.). UV-VIS spectra in CH3OH/0.1 M NaClO4 (50:50 w/w) at different pH of... [Link]
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ResearchGate. (n.d.). UV-VIS spectra as a function of pH for a solution 2.0 × 10⁻⁴ M... [Link]
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ResearchGate. (n.d.). Structure of antifungal pyridone[10] this compound from T. harzianum. [Link]
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ResearchGate. (n.d.). Chromatogram of T. harzianum extract, as monitored by HPLC-DAD at 360 nm (10 to 20 min). [Link]
-
Manimegalai, V., et al. (2024). Characterization of bioactive compounds by TLC, FTIR and UV-Vis spectrum of mycelia extract of Trichoderma harzianum. Journal of Biodiversity and Environmental Sciences, 25(5), 6-12. [Link]
-
Hernández, A., et al. (2021). Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53). Molecules, 26(16), 4983. [Link]
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ResearchGate. (n.d.). (A) Chromatograms from HPLC-UV analysis for determination of harzianum A production by T. arundinaceum IBT 40837 (Ta37) (wild-type strain). [Link]
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ResearchGate. (n.d.). Secondary metabolite assessment of Trichoderma hypoxylon. (a) HPLC... [Link]
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Vinale, F., et al. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Journal of Applied Microbiology, 107(1), 281-291. [Link]
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CABI Digital Library. (n.d.). PRODUCTION AND CHARACTERIZATION OF TRICHODERMA METABOLITES: A NEW APPROACH FOR SELECTIVE BIOREMEDIATION. [Link]
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Li, X., et al. (2024). The Degradation of Polyethylene by Trichoderma and Its Impact on Soil Organic Carbon. International Journal of Molecular Sciences, 25(20), 12255. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Analysis of Harzianopyridone and its Putative Metabolites from Trichoderma harzianum
Abstract
This application note provides a comprehensive guide for the extraction, detection, and characterization of Harzianopyridone, a bioactive secondary metabolite from the fungus Trichoderma harzianum, using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). We present detailed protocols for fungal culture, metabolite extraction, and a robust LC-MS/MS method optimized for the sensitive detection of this compound. Furthermore, we explore a strategy for the tentative identification of its potential metabolites through accurate mass measurement and logical fragmentation analysis. This guide is intended for researchers in natural product discovery, mycology, and drug development.
Introduction
Trichoderma harzianum is a filamentous fungus widely recognized for its role as a biocontrol agent against various plant pathogens.[1] Its efficacy is largely attributed to the production of a diverse arsenal of secondary metabolites, including enzymes and antimicrobial compounds.[2] Among these, this compound stands out as a pyridone-class metabolite with demonstrated antifungal properties against significant plant pathogens like Rhizoctonia solani and Sclerotium rolfsii.[3]
The chemical structure of this compound, (E)-4-hydroxy-5,6-dimethoxy-3-(2-methylhex-4-enoyl)-1H-pyridin-2-one, presents a unique analytical challenge.[4] Understanding its production in fungal cultures and its subsequent metabolic fate is crucial for optimizing its use in agricultural applications and exploring its pharmacological potential. High-Resolution Mass Spectrometry (HRMS) offers the necessary sensitivity and specificity for this purpose, enabling confident identification based on exact mass and isotopic patterns, and structural elucidation through fragmentation analysis.[5]
This document outlines a complete workflow, from sample generation to data analysis, providing researchers with the necessary protocols to study this compound and its derivatives in complex biological extracts.
Chemical & Physical Properties of this compound
A foundational understanding of the target analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | PubChem CID: 54697782 |
| Monoisotopic Mass | 281.1263 g/mol | PubChem CID: 54697782 |
| IUPAC Name | 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | PubChem CID: 54697782 |
| Canonical SMILES | CC=CCC(C)C(=O)C1=C(C(=O)NC(=C1OC)OC)O | PubChem CID: 54697782 |
Experimental Workflow
The overall analytical strategy involves culturing the fungus, extracting the secondary metabolites, separating them by liquid chromatography, and analyzing them with high-resolution mass spectrometry.
Detailed Protocols & Methodologies
Fungal Culture and Metabolite Extraction
This protocol is adapted from methodologies for extracting secondary metabolites from Trichoderma species.[6][7]
Materials:
-
Trichoderma harzianum strain
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer Flasks (2 L)
-
Ethyl Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Rotary Evaporator
-
0.22 µm Syringe Filters (PTFE)
Protocol:
-
Inoculate 1 L of sterile PDB in a 2 L flask with the T. harzianum strain.
-
Incubate the stationary culture for 21 days at 25-28°C in the dark.[6]
-
Separate the mycelium from the culture broth by vacuum filtration through Whatman No. 4 filter paper.
-
Transfer the filtered broth to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate. Repeat this step three times, collecting the organic (upper) phase each time.[7]
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in 1 mL of HPLC-grade methanol.
-
Filter the final sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.
Rationale: Ethyl acetate is a moderately polar solvent effective for extracting a wide range of fungal secondary metabolites, including polyketides like this compound.[8] Stationary culture for an extended period (21 days) allows for the accumulation of these metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
The following conditions are a robust starting point for the analysis of fungal extracts.[9]
| Parameter | Recommended Setting |
| Instrument | High-Resolution Q-TOF or Orbitrap Mass Spectrometer |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| LC Gradient | 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 4 min. |
Rationale: A C18 column provides excellent retention for moderately nonpolar compounds like this compound. The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI+).
High-Resolution Mass Spectrometry Method
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Scan Range (MS1) | 100 - 1000 m/z |
| Resolution (MS1) | > 60,000 FWHM |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| TopN | 3-5 most intense ions |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) or Normalized Collision Energy (NCE) |
| Fragmentation | Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) |
Rationale: Positive ionization mode is selected due to the presence of a basic pyridone nitrogen, which is readily protonated. High resolution is critical to calculate the elemental composition from the accurate mass of the precursor and fragment ions, a key step in confident identification.[5] Data-dependent acquisition automates the selection of precursor ions for fragmentation, allowing for untargeted discovery of metabolites.
Results and Data Interpretation
Identification of this compound
This compound is identified by matching its accurate mass and retention time to that of an authentic standard, if available. In its absence, identification is based on a high-confidence match of the measured accurate mass to its theoretical mass.
-
Expected Ion: [M+H]⁺
-
Theoretical m/z: 282.1336
-
Calculation: C₁₄H₁₉NO₅ + H⁺ = C₁₄H₂₀NO₅⁺ = 282.1336
An extracted ion chromatogram (XIC) for m/z 282.1336 (with a narrow mass window, e.g., ±5 ppm) should reveal a distinct chromatographic peak corresponding to this compound.
Proposed Fragmentation Pathway of this compound
Tandem MS (MS/MS) provides structural information. Based on its chemical structure, this compound is expected to fragment at several key locations upon collision-induced dissociation.
-
Loss of the side chain (m/z 184.06): Cleavage of the bond between the pyridone ring and the keto group is a common fragmentation route, resulting in an ion corresponding to the protonated pyridone core. This is often a highly diagnostic fragment.
-
Loss of an allyl radical (m/z 214.08): Cleavage within the hexenoyl side chain can lead to the loss of a C₅H₈ neutral fragment.
-
Loss of methanol (m/z 250.11): The methoxy groups on the pyridone ring can be lost as neutral methanol, particularly at higher collision energies.
Strategy for Metabolite Identification
Fungal biotransformations often involve predictable enzymatic reactions.[10] We can search for putative metabolites by screening the HRMS data for ions corresponding to this compound plus the mass shift of common reactions. The identity of any discovered metabolite can be further supported if its MS/MS spectrum shows fragments in common with the parent drug (e.g., the pyridone core at m/z 184.06).
| Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ | Notes |
| Hydroxylation | +15.9949 | 298.1285 | Addition of an -OH group to the side chain or ring. |
| Reduction | +2.0156 | 284.1492 | Reduction of the C=C double bond in the side chain. |
| Demethylation | -14.0157 | 268.1179 | Loss of a methyl group from one of the methoxy ethers. |
| Glucuronidation | +176.0321 | 458.1657 | A common phase II metabolic reaction. |
Conclusion
The LC-HRMS/MS workflow detailed in this application note provides a powerful and reliable method for the analysis of this compound and the discovery of its related metabolites in Trichoderma harzianum extracts. The combination of high-resolution mass accuracy and tandem mass spectrometry offers unparalleled confidence in compound identification and structural characterization. This approach is highly adaptable and can be applied to the broader study of fungal secondary metabolism, facilitating natural product discovery and research into microbial interactions.
References
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Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (2022). PubMed Central. [Link]
-
A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2013). PubMed Central. [Link]
-
Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains. (2024). MDPI. [Link]
-
Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. (2009). ACS Publications. [Link]
-
Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53). (2024). MDPI. [Link]
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (2021). PubMed Central. [Link]
-
PRODUCTION AND CHARACTERIZATION OF TRICHODERMA METABOLITES: A NEW APPROACH FOR SELECTIVE BIOREMEDIATION. (2015). CABI Digital Library. [Link]
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This compound Information. PubChem. [Link]
-
Chemotaxonomy of Trichoderma spp. Using Mass Spectrometry-Based Metabolite Profiling. (2010). Journal of Microbiology and Biotechnology. [Link]
-
Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. (1989). Royal Society of Chemistry. [Link]
-
Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. (2022). PubMed Central. [Link]
-
Structure of antifungal pyridone[11] this compound from T. harzianum. ResearchGate. [Link]
-
Fungal Biotransformations in Pharmaceutical Sciences. (2016). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Trichoderma harzianum Culture for Harzianopyridone Production
Welcome to the technical support center for optimizing Harzianopyridone production from Trichoderma harzianum. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of culture conditions for producing this compound.
Q1: What is this compound and why is it a significant secondary metabolite of T. harzianum?
This compound is a pyridone-containing secondary metabolite first isolated from Trichoderma harzianum.[1] It exhibits potent antifungal activity against a range of plant pathogenic fungi, including Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, and Botrytis cinerea.[1] Its unique chemical structure and biological activity make it a promising candidate for the development of new biopesticides. The production of this compound and other secondary metabolites is a key mechanism by which T. harzianum acts as a biocontrol agent.[2][3]
Q2: What are the most critical environmental factors influencing this compound production?
The production of fungal secondary metabolites, including this compound, is highly sensitive to environmental cues.[4][5] Key factors that must be tightly controlled include:
-
pH: T. harzianum generally grows well in acidic conditions, with optimal pH for mycelial growth and sporulation often cited around 4.0 to 6.0.[6][7][8]
-
Temperature: The optimal growth temperature for most T. harzianum strains is between 25°C and 30°C.[7][9][10]
-
Nutrient Availability: Carbon and nitrogen sources are critical. Glucose is a commonly used carbon source, while various inorganic and organic nitrogen sources can be utilized.[11][12] The carbon-to-nitrogen ratio can significantly impact secondary metabolite production.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of this aerobic fungus. The optimal agitation speed balances nutrient distribution and oxygen transfer without causing excessive shear stress on the mycelia.[13][14]
Q3: Which culture medium is recommended for optimal this compound production?
While a universal "best" medium doesn't exist due to strain-specific nutritional requirements, a common starting point is a potato dextrose-based medium (either broth for submerged fermentation or agar for solid-state).[7][15] A typical basal medium for T. harzianum might include:
-
A nitrogen source such as ammonium nitrate or peptone.[11][12][16]
-
Essential minerals like magnesium sulfate, potassium chloride, and dipotassium hydrogen phosphate to provide ions and buffering capacity.[11][16]
Experimentation with different carbon and nitrogen sources, as well as their concentrations, is often necessary to maximize yield for a specific strain.[17][18]
Q4: Can the production of this compound be induced or enhanced?
Yes, the "One Strain-Many Compounds" (OSMAC) approach highlights that altering culture conditions can activate silent biosynthetic gene clusters and enhance the production of specific metabolites.[2] Co-cultivation of T. harzianum with other microorganisms, particularly plant pathogens, has been shown to significantly increase the production of certain secondary metabolites, including this compound.[15] The presence of viable or non-viable biomass from fungi like Rhizoctonia solani or Botrytis cinerea can act as an elicitor.[15]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the cultivation of T. harzianum for this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Fungal Growth | 1. Inappropriate Culture Medium: The medium may lack essential nutrients or have an incorrect pH. 2. Suboptimal Temperature: The incubation temperature may be too high or too low for the specific strain. 3. Contamination: Bacterial or other fungal contamination can inhibit the growth of T. harzianum. 4. Poor Inoculum Quality: The inoculum may be old, have low viability, or be of insufficient quantity. | 1. Medium Optimization: Verify the composition and pH of the medium. Potato Dextrose Agar/Broth is a good starting point.[7] Ensure all components are correctly weighed and dissolved. Adjust pH to the optimal range of 4.0-6.0.[6][7][8] 2. Temperature Control: Incubate at the optimal temperature for your strain, typically between 25-30°C.[7][9][10] 3. Aseptic Technique: Ensure all media, glassware, and workspaces are properly sterilized. Use a laminar flow hood for all manipulations. Incorporate selective agents like Rose Bengal in solid media to inhibit bacterial growth.[11][16] 4. Inoculum Preparation: Use a fresh, actively growing culture for inoculation. Ensure an adequate spore concentration or mycelial mass is used. |
| Good Fungal Growth but Low this compound Yield | 1. Suboptimal Fermentation Parameters: Incorrect pH, temperature, aeration, or agitation can favor biomass production over secondary metabolite synthesis. 2. Nutrient Limitation or Excess: The balance of carbon and nitrogen sources may not be optimal for this compound production. Nitrogen limitation can sometimes stimulate secondary metabolism.[4] 3. Lack of Elicitors: The biosynthetic pathway for this compound may require specific triggers. 4. Incorrect Harvest Time: The peak production of this compound may occur at a specific point in the growth curve. | 1. Parameter Optimization: Systematically vary pH, temperature, aeration, and agitation rates to find the optimal conditions for this compound production.[13][17] 2. Media Modification: Experiment with different carbon and nitrogen sources and ratios.[12] 3. Induction Strategies: Consider co-culturing with a target pathogen or adding sterilized pathogen biomass to the culture.[15] 4. Time-Course Study: Harvest samples at different time points throughout the fermentation process and quantify this compound to determine the optimal harvest time. |
| Difficulty in Extracting and Purifying this compound | 1. Inefficient Extraction Solvent: The chosen solvent may not be effective at extracting this compound from the culture broth or mycelia. 2. Compound Degradation: this compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH). 3. Complex Mixture of Metabolites: The crude extract contains numerous other compounds, making purification challenging. | 1. Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting this compound.[15] 2. Mild Extraction Conditions: Use a rotary evaporator at reduced pressure and moderate temperature (e.g., 35-45°C) to remove the solvent.[15][19] 3. Chromatographic Purification: Employ techniques like column chromatography followed by High-Performance Liquid Chromatography (HPLC) for purification.[19][20] |
| Inconsistent Results Between Batches | 1. Variability in Inoculum: Differences in the age, viability, or quantity of the inoculum can lead to variations in growth and metabolite production. 2. Inconsistent Culture Conditions: Minor fluctuations in pH, temperature, or media composition can have a significant impact. 3. Genetic Instability of the Fungal Strain: Repeated subculturing can sometimes lead to changes in the genetic makeup and metabolic output of the fungus. | 1. Standardized Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration or mycelial age and density. 2. Strict Process Control: Carefully monitor and control all culture parameters. Calibrate probes and equipment regularly. 3. Strain Maintenance: Maintain a stock of the original fungal isolate at low temperatures (e.g., -80°C) and minimize the number of subcultures. |
Section 3: Experimental Protocols & Workflows
Protocol: Submerged Fermentation for this compound Production
This protocol outlines a general procedure for submerged fermentation. Optimization of specific parameters will be necessary for your particular strain and experimental setup.
Materials:
-
Trichoderma harzianum culture
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Orbital shaker with temperature control
-
Sterile water
-
Hemocytometer or spectrophotometer for spore counting
-
Autoclave
-
Laminar flow hood
Procedure:
-
Inoculum Preparation:
-
Grow T. harzianum on Potato Dextrose Agar (PDA) plates at 25-30°C for 7-10 days until sporulation is abundant.
-
Harvest spores by flooding the plate with a sterile 0.1% Tween-80 solution and gently scraping the surface.[21]
-
Adjust the spore suspension to a final concentration of 1 x 10^7 spores/mL.
-
-
Fermentation:
-
Prepare PDB according to the manufacturer's instructions and dispense into Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving at 121°C for 15 minutes.
-
After cooling to room temperature, inoculate the PDB with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks on an orbital shaker at 150-180 rpm and 25-30°C for 7-14 days.[22][23]
-
-
Harvesting:
-
Separate the fungal biomass from the culture broth by filtration through Whatman filter paper.[23]
-
The filtrate contains the secreted secondary metabolites, including this compound.
-
Protocol: Extraction and Quantification of this compound
Materials:
-
Culture filtrate from the fermentation
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
This compound standard (if available)
Procedure:
-
Extraction:
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic (ethyl acetate) phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a reduced pressure and a temperature of 35-45°C.[15]
-
-
Quantification:
-
Re-suspend the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.
-
Analyze the extract using an HPLC system. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of a purified this compound standard.[15]
-
Workflow Diagram
Caption: Workflow for this compound production.
Section 4: Key Signaling and Logic Diagrams
Factors Influencing Secondary Metabolite Production
Caption: Key factors influencing this compound production.
References
-
Vinale, F., et al. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology, 48(6), 705-711. [Link]
-
Mycelia Growth and Spore Yield of Trichoderma harzianum in Batch and Fed-Batch Cultures. (2018). International Journal of Current Microbiology and Applied Sciences, 7(4), 2846-2856. [Link]
-
Said, S. D. (2007). Spore Production by Biocontrol Agent Trichoderma Harzianum in Submerged Fermentation: Effect of Agitation and Aeration. Jurnal Rekayasa Kimia dan Lingkungan, 6(2), 71-76. [Link]
-
Giacoppo, S., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Molecules, 28(17), 6393. [Link]
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2020). AMB Express, 10(1), 1-9. [Link]
-
Scharf, D. H., et al. (2014). Secondary metabolites in fungus-plant interactions. Frontiers in Microbiology, 5, 657. [Link]
-
Tirado-Montiel, M. I., et al. (2020). Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling. Agronomy, 10(9), 1289. [Link]
-
Comprehensive evaluation of Trichoderma harzianum and Trichoderma viride on different culture media & at different temperature and pH. (2018). Journal of Pharmacognosy and Phytochemistry, 7(1), 1756-1759. [Link]
-
Keller, N. P. (2019). Fungal secondary metabolism: regulation, function and drug discovery. Nature Reviews Microbiology, 17(3), 167-180. [Link]
-
Trichoderma harzianum Enzyme Production in Stirred Solid-State Bioreactors as a Strategy for Valorizing Water Hyacinth. (2022). Journal of Fungi, 8(11), 1184. [Link]
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Effect of agitation speed on Trichoderma biomass generation in broth media. (2019). Journal of Bioscience and Agriculture Research, 21(02), 1785-1790. [Link]
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Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. (2024). Journal of Fungi, 10(5), 312. [Link]
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Secondary Metabolite Production by Trichoderma spp and its Potential as Antibacteria. (2019). International Journal of Current Microbiology and Applied Sciences, 8(4), 196-201. [Link]
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Optimization of culture conditions for mass production and bio-formulation of Trichoderma using response surface methodology. (2018). 3 Biotech, 8(8), 346. [Link]
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(PDF) Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. (2023). ResearchGate. [Link]
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The Growth Kinetic of Trichoderma harzianum G-(432) in Green House Soil of Tataristan (Russia). (n.d.). DocsDrive. [Link]
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Kinetics of T. harzianum growth. A Growth area of NPTiOIVR-WS and... (n.d.). ResearchGate. [Link]
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Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. (2022). Frontiers in Microbiology, 13, 1011931. [Link]
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PRODUCTION AND CHARACTERIZATION OF TRICHODERMA METABOLITES: A NEW APPROACH FOR SELECTIVE BIOREMEDIATION. (n.d.). CABI Digital Library. [Link]
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Trichoderma harzianum in fed-batch culture. (n.d.). International Network for Natural Sciences. [Link]
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Trichoderma harzianum: An Overview. (2021). Biological and Environmental Procedures in Life Sciences. [Link]
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Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53). (2023). Molecules, 28(14), 5556. [Link]
-
Trichoderma harzianum Selective Agar Base. (n.d.). HiMedia Laboratories. [Link]
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Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (2022). Journal of Fungi, 8(9), 920. [Link]
-
It Works! Organic-Waste-Assisted Trichoderma spp. Solid-State Fermentation on Agricultural Digestate. (2022). Agronomy, 12(1), 184. [Link]
-
Influence and Effect of Temperature pH and media for growth and sporulation of Trichoderma koningii and its shelf life study in different carrier based formulation. (2015). ResearchGate. [Link]
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (2020). Molecules, 25(14), 3171. [Link]
-
Biopesticide Production from Trichoderma harzianum by Solid-State Fermentation: Impact of Drying Process on Spore Viability. (2021). Agronomy, 11(1), 113. [Link]
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GC-MS based profiling and quantification of bioactive secondary metabolites from Trichoderma harzianum. (2022). International Journal of Advanced Biochemistry Research, 6(1), 01-06. [Link]
-
Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties. (2022). Molecules, 27(15), 4967. [Link]
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Effect of temperature and pH on Trichoderma species growth Different... (n.d.). ResearchGate. [Link]
-
Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides. (2022). Journal of Fungi, 8(6), 612. [Link]
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The Effect of Various pH Medium on the Secondary Metabollites Production from Trichoderma harzianum T10 to Control Damping Off o. (2020). Semantic Scholar. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
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Increase of Trichoderma harzianum Production Using Mixed-Level Fractional Factorial Design. (2023). Processes, 11(8), 2452. [Link]
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Isolation and characterization of the bioactive metabolites from the soil derived fungus Trichoderma viride. (2014). Saudi Journal of Biological Sciences, 21(5), 441-445. [Link]
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Study on the extraction and purification of metabolites obtained from Trichoderma harzianum. (2021). ResearchGate. [Link]
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Technical Support Center: Navigating the Challenges of Harzianopyridone Large-Scale Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development scientists involved in the large-scale synthesis and production of Harzianopyridone. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during process scale-up. Our goal is to equip your team with the scientific rationale and practical steps needed to overcome common hurdles, ensuring efficiency, reproducibility, and high product quality.
Introduction to this compound
This compound is a fungal secondary metabolite that has garnered significant interest due to its potential therapeutic applications. Its complex polyketide-derived structure, featuring a substituted α-pyridone core, presents unique challenges for large-scale production, whether through total synthesis or fermentation-based methods. This document addresses critical issues in both domains.
Section 1: Troubleshooting for Total Synthesis Scale-Up
The multi-step nature of this compound's total synthesis makes it susceptible to yield loss and impurities, especially during scale-up. This section addresses common bottlenecks.
FAQ 1.1: Why is the yield of our key cross-coupling reaction decreasing at a larger scale?
Root Cause Analysis: On a larger scale, mass and heat transfer limitations become significant. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and catalyst decomposition. Furthermore, the surface-area-to-volume ratio decreases, which can affect reactions sensitive to vessel geometry or catalyst surface interactions.
Troubleshooting Protocol:
-
Re-evaluate Solvent and Reagent Addition:
-
Action: Instead of a single bolus addition, add the limiting reagent or catalyst solution via a syringe pump over an extended period. This maintains a low, steady concentration, minimizing side product formation.
-
Rationale: Controlled addition prevents exothermic spikes and ensures the reactive species participates in the desired catalytic cycle rather than undergoing degradation.
-
-
Optimize Agitation:
-
Action: Switch from a standard magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade or anchor).
-
Rationale: Mechanical stirrers provide more efficient and uniform mixing in larger vessels, ensuring consistent heat distribution and reactant contact.
-
-
Perform a Catalyst Screen:
-
Action: Screen a panel of palladium catalysts and ligands. While a catalyst may work at the milligram scale, a more robust or air-stable catalyst may be required for kilogram-scale production.
-
Rationale: Catalysts have varying sensitivities to oxygen, temperature, and substrate impurities, which are more pronounced on a larger scale.
-
Workflow for Optimizing Cross-Coupling Reaction:
Caption: Systematic approach to diagnosing and resolving low fermentation titers.
FAQ 2.2: We are struggling with the purification of this compound from the crude extract due to co-eluting impurities. What strategies can we employ?
Root Cause Analysis: Crude fermentation extracts are complex mixtures. Impurities with similar polarity and molecular weight to the target compound can be very difficult to separate using standard chromatographic techniques.
Troubleshooting Protocol:
-
Implement an Orthogonal Purification Step:
-
Action: Introduce a purification step that relies on a different separation mechanism. For example, if you are using normal-phase silica chromatography, add a preceding step of ion-exchange chromatography or a subsequent step of reverse-phase chromatography.
-
Rationale: Orthogonal techniques exploit different physicochemical properties of the molecules (e.g., charge vs. polarity), allowing for the separation of impurities that co-elute in a single chromatographic mode.
-
-
Use a Different Extraction Solvent:
-
Action: Experiment with different solvents for the initial extraction from the fermentation broth. For example, switch from ethyl acetate to a more selective solvent like dichloromethane or methyl isobutyl ketone (MIBK).
-
Rationale: The choice of extraction solvent can significantly influence which impurities are co-extracted with the target molecule. A more selective solvent can simplify the downstream purification process.
-
-
Consider Crystallization:
-
Action: After an initial chromatographic pass, attempt to crystallize the enriched this compound fraction from a suitable solvent/anti-solvent system.
-
Rationale: Crystallization is a powerful purification technique that can effectively remove closely related impurities, yielding a product of very high purity.
-
References
-
Title: this compound, a new fungal metabolite from Trichoderma harzianum Source: Journal of Natural Products URL: [Link]
-
Title: The Hitchhiker's Guide to Cross-Coupling Source: Organic Process Research & Development URL: [Link]
-
Title: Stereoselective Ketone Reduction: A Practical Guide Source: Chemical Reviews URL: [Link]
-
Title: Fermentation and Bioprocess Engineering Source: ScienceDirect URL: [Link]
-
Title: Orthogonal Chromatography for the Purification of Active Pharmaceutical Ingredients Source: Journal of Chromatography A URL: [Link]
Technical Support Center: Improving Harzianopyridone Yield from Fungal Fermentation
Welcome to the technical support center for the enhanced production of Harzianopyridone. This guide is designed for researchers, scientists, and drug development professionals actively engaged in fungal fermentation. Here, we address common challenges and advanced optimization strategies in a direct question-and-answer format, grounding our recommendations in established scientific principles and field-proven insights.
Section 1: Foundational Knowledge & FAQs
This section covers the basic questions a researcher might have before starting or troubleshooting their fermentation process.
Q1: What is this compound, and which fungal species are known to produce it?
This compound is a bioactive secondary metabolite with potent antifungal properties.[1][2] It was first isolated from Trichoderma harzianum and is characterized by a pyridine ring system.[1] This compound is of significant interest due to its activity against various plant pathogenic fungi, including Pythium ultimum, Rhizoctonia solani, and Botrytis cinerea.[1][2] While primarily associated with T. harzianum, genomic analyses of other Trichoderma species suggest the potential for similar biosynthetic capabilities across the genus.[3]
Q2: What is the biosynthetic origin of this compound?
This compound is a polyketide.[4][5] Its biosynthesis involves the condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS), a large, multi-domain enzyme.[4][6][7] Isotope labeling studies have confirmed that the backbone is derived from acetic acid, with methyl groups originating from methionine.[4] Understanding its origin as a polyketide is crucial, as strategies for enhancing other fungal polyketides—such as precursor engineering and pathway-specific transcription factor overexpression—can be rationally applied.[6][8]
Section 2: Troubleshooting Common Fermentation Issues
This section provides a systematic approach to diagnosing and resolving frequent problems encountered during T. harzianum fermentation for this compound production.
Q3: My T. harzianum culture shows good mycelial growth, but I am detecting little to no this compound. What are the likely causes?
This is a classic case of decoupling growth from secondary metabolite production. Fungi often prioritize primary metabolism (growth) and only produce secondary metabolites like this compound under specific conditions, often triggered by nutrient limitation or environmental stress.
Potential Causes & Solutions:
-
Inappropriate Fermentation Stage: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of growth, not the exponential (log) phase. Ensure you are harvesting and analyzing your culture at the correct time point. Extend your fermentation timeline and sample at 24-hour intervals post-inoculation to identify the production window.
-
Nutrient Repression: High concentrations of readily available carbon (like glucose) or nitrogen can suppress the genes responsible for secondary metabolism.[9] This is known as carbon catabolite repression.
-
Solution: Try replacing simple sugars with more complex carbon sources like agricultural wastes (e.g., wheat bran, straw) which are known to induce secondary metabolite production in Trichoderma.[10][11] Alternatively, implement a fed-batch strategy to maintain low levels of the primary carbon source throughout the fermentation.[12]
-
-
Sub-optimal pH: The pH of the culture medium profoundly affects enzyme activity and nutrient uptake, directly influencing metabolite production.[13][14] The optimal pH for T. harzianum growth may not be the optimal pH for this compound synthesis.
-
Silent Biosynthetic Gene Cluster: Fungal genomes contain many "silent" or cryptically expressed biosynthetic gene clusters (BGCs) that are not activated under standard laboratory conditions.[6][17]
-
Solution: Employ elicitation strategies. Co-culturing T. harzianum with other microbes (or extracts from them) can trigger defense responses and activate silent BGCs. The presence of nonviable biomass from pathogens like R. solani or B. cinerea has been shown to significantly increase the accumulation of this compound.[2][18][19]
-
Q4: My fermentation is contaminated. What are the most common sources, and how can I prevent it?
Contamination is a frequent and costly problem in fermentation.[20] The nutrient-rich media designed for your fungus are also ideal for bacteria, yeasts, and other fungi.[20]
Common Sources & Prevention:
-
Inoculum: The seed culture itself may be contaminated. Always verify the purity of your inoculum by plating a small sample on a rich agar medium before starting a large-scale fermentation.[20]
-
Air/Environment: Spores from bacteria and other fungi are ubiquitous. Ensure all work is performed in a laminar flow hood and that your bioreactor's filters are intact and functioning correctly.
-
Media & Equipment: Incomplete sterilization is a primary cause. Autoclave all media, glassware, and bioreactor components at 121°C for an appropriate duration (e.g., 20-30 minutes), ensuring steam can penetrate all parts.[20]
-
Operator Error: Manual handling, such as sampling or inoculation, introduces risk. Use aseptic techniques for all procedures.[20]
Troubleshooting Flowchart for Low/No this compound Yield
Caption: A logical workflow for diagnosing issues of low this compound yield.
Section 3: Optimizing Fermentation Parameters for Improved Yield
Once basic issues are resolved, the next step is systematic optimization. This involves fine-tuning both the chemical (media) and physical environment of the fermentation.
Q5: What are the best carbon and nitrogen sources for this compound production?
The choice of carbon and nitrogen sources is critical. While simple sources support rapid growth, complex sources often lead to higher yields of secondary metabolites.[21][22]
-
Carbon: For Trichoderma species, using agricultural waste materials as carbon sources has proven highly effective. A combination of wheat bran and corn stover or rice straw can significantly enhance sporulation and, by extension, secondary metabolite production compared to simple sugars.[10] One study found an optimal straw-to-wheat bran ratio of 1:3 for solid-state fermentation of T. harzianum.[10]
-
Nitrogen: Both inorganic (e.g., ammonium sulfate) and organic (e.g., peptone, yeast extract, soybean meal) nitrogen sources can be effective.[21][22] Response surface methodology has been used to optimize media for T. harzianum, identifying soybean meal as a particularly significant factor for enzyme production, a process often co-regulated with secondary metabolism.[21]
| Parameter | Recommended Source/Value | Rationale & Reference |
| Primary Carbon Source | Wheat Bran, Rice Straw, Corn Stover | Complex carbohydrates induce biosynthetic gene clusters more effectively than simple sugars.[10][11] |
| Primary Nitrogen Source | Soybean Meal, Ammonium Persulfate | Shown to significantly influence metabolite production in optimization studies.[10][21] |
| Initial pH | 4.0 - 6.0 | T. harzianum grows and produces metabolites effectively in acidic conditions.[14][15][16] |
| Temperature | 25°C - 30°C | Optimal range for mycelial growth and sporulation for most mesophilic Trichoderma strains.[15][23] |
| Fermentation Type | Solid-State Fermentation (SSF) | SSF using agricultural waste can be highly effective and cost-efficient for Trichoderma.[10][24] |
Q6: How do physical parameters like temperature and aeration affect yield?
-
Temperature: T. harzianum is a mesophilic fungus, with optimal growth typically occurring between 25°C and 30°C.[15][23] Temperatures above 35°C can significantly inhibit growth and metabolite production.[15] It is crucial to maintain the temperature within this optimal range for the duration of the fermentation.
-
Aeration & Agitation (for submerged fermentation): Adequate oxygen supply is vital for the aerobic metabolism of fungi. In submerged cultures, insufficient aeration can be a limiting factor. Agitation ensures homogenous distribution of nutrients and oxygen but can cause shear stress on the mycelia if too high. Optimization is key; start with moderate agitation (e.g., 150-200 rpm) and ensure a positive dissolved oxygen level is maintained.
Section 4: Advanced Strategies for Yield Enhancement
For researchers looking to push yields beyond what is achievable with standard optimization, genetic and molecular strategies offer powerful alternatives.
Q7: Can T. harzianum be genetically engineered for higher this compound yield?
Yes. Genetic modification is a powerful tool for improving Trichoderma strains.[25][26] Modern molecular tools, including CRISPR-Cas9, have been successfully applied to engineer Trichoderma species.[27]
Potential Engineering Strategies:
-
Overexpression of Pathway-Specific Transcription Factors: Biosynthetic gene clusters (BGCs) are often regulated by a specific transcription factor located within the cluster. Overexpressing this gene can "turn on" or significantly boost the entire pathway's output.[5][17]
-
Precursor Pathway Engineering: The biosynthesis of this compound depends on the availability of acetyl-CoA and malonyl-CoA.[4] Engineering primary metabolic pathways to increase the intracellular pool of these precursors can drive more flux towards this compound production.
-
Knockout of Competing Pathways: Trichoderma produces a wide array of secondary metabolites.[1][3] Deleting the core genes (e.g., PKS or NRPS) of other major, competing BGCs can redirect precursors and energy towards the this compound pathway, a strategy successfully used in other fungi.[28][29]
Genetic Engineering Workflow
Caption: A workflow for genetically engineering T. harzianum for enhanced yield.
Section 5: Experimental Protocols
Protocol 1: Solid-State Fermentation (SSF) for this compound Production
This protocol is adapted from methodologies optimized for T. harzianum spore and secondary metabolite production.[10][24]
-
Substrate Preparation:
-
Moisture Adjustment & Sterilization:
-
Adjust the moisture content to approximately 60-65% by adding distilled water. Mix thoroughly to ensure even moisture distribution.[24]
-
Plug the flasks with cotton stoppers and cover with aluminum foil.
-
Sterilize by autoclaving at 121°C for 20 minutes. Allow to cool completely.
-
-
Inoculation:
-
Prepare a spore suspension of T. harzianum from a 7-10 day old PDA plate in sterile water containing 0.01% Tween-80.
-
Adjust the spore concentration to 1 x 10^7 spores/mL.
-
Aseptically inoculate each flask with 5 mL of the spore suspension. Mix gently by shaking the flask.
-
-
Incubation:
-
Incubate the flasks under static conditions at 28°C.
-
Incubate for 8-10 days. Production of this compound is expected to peak during this period.[10]
-
-
Extraction & Analysis:
-
To extract the metabolites, add 150 mL of an appropriate organic solvent (e.g., ethyl acetate) to each flask.
-
Place the flasks on an orbital shaker at 180 rpm for 24 hours.
-
Filter the mixture to separate the solid substrate from the solvent extract.
-
Concentrate the extract under reduced pressure (rotary evaporator).
-
Analyze the crude extract for this compound using LC-MS or HPLC against a purified standard.
-
Section 6: References
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2015). PubMed. [Link]
-
Media Optimization for Laccase Production by Trichoderma harzianum ZF-2 Using Response Surface Methodology. (2013). ResearchGate. [Link]
-
Biotechnological tools for genetic improvement of Trichoderma. (2023). Scientia Agropecuaria. [Link]
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (2020). PMC - PubMed Central. [Link]
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2015). Genetics and Molecular Research. [Link]
-
Optimization of Trichoderma Fermentation Medium. (2019). ResearchGate. [Link]
-
Heterologous Expression of Secondary Metabolite Genes in Trichoderma reesei for Waste Valorization. (2022). PMC - NIH. [Link]
-
Engineering the fungus trichoderma reesei for bio-production of secondary metabolites and oils. (2020). Institutionelles Repositorium der Leibniz Universität Hannover. [Link]
-
Trichoderma harzianum (Rifai). (2016). INNSpub. [Link]
-
Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. (1989). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Assessing the Biosynthetic Inventory of the Biocontrol Fungus Trichoderma afroharzianum T22. (2021). eScholarship.org. [Link]
-
Trichoderma reesei: genetic approaches to improving strain efficiency. (2014). Taylor & Francis Online. [Link]
-
Molecular methods unravel the biosynthetic potential of Trichoderma species. (2021). PMC - NIH. [Link]
-
Saccharomyces cerevisiae as a tool for mining, studying and engineering fungal polyketide synthases. (2017). PMC - NIH. [Link]
-
Use of CRISPR-Cas tools to engineer Trichoderma species. (2022). PMC - NIH. [Link]
-
Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. (2009). PubMed. [Link]
-
Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides. (2022). MDPI. [Link]
-
Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. (2009). CORE. [Link]
-
Fermentation Troubleshooting Quick Guide. (n.d.). Food Safety - University of Wisconsin-Madison. [Link]
-
Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome. (2024). PubMed Central. [Link]
-
How to troubleshoot bioreactor contamination. (2020). INFORS HT. [Link]
-
Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. (2009). CNR-IRIS. [Link]
-
Polyketides as Secondary Metabolites from the Genus Aspergillus. (2023). MDPI. [Link]
-
Fermentation problems and how to solve them. (n.d.). Ingenza Ltd. [Link]
-
Complexity of fungal polyketide biosynthesis and function. (2023). PubMed. [Link]
-
Polyketides as Secondary Metabolites from the Genus Aspergillus. (2023). PMC - NIH. [Link]
-
Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling. (2017). NIH. [Link]
-
The Solid Fermentation State's Optimization of Trichoderma Harzianum M1. (2021). ResearchGate. [Link]
-
Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. (2022). PMC - NIH. [Link]
-
Anti-Contamination Strategies for Yeast Fermentations. (2020). ResearchGate. [Link]
-
Anti-Contamination Strategies for Yeast Fermentations. (2020). MDPI. [Link]
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2015). ResearchGate. [Link]
-
Effect of pH on FBP production by T. harzianum. (2022). ResearchGate. [Link]
-
Mycelia Growth and Spore Yield of Trichoderma harzianum in Batch and Fed-Batch Cultures. (2018). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Effect of temperature and pH on growth of fungi Trichoderma harzianum. (2014). Journal of Chemical, Biological and Physical Sciences. [Link]
-
The Effect of Various pH Medium on the Secondary Metabollites Production from Trichoderma harzianum T10 to Control Damping Off o. (2020). Semantic Scholar. [Link]
-
Influence and Effect of Temperature pH and media for growth and sporulation of Trichoderma koningii and its shelf life study in different carrier based formulation. (2015). ResearchGate. [Link]
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- 29. repo.uni-hannover.de [repo.uni-hannover.de]
"Stability of Harzianopyridone under different storage conditions"
Technical Support Center: Stability of Harzianopyridone
Welcome to the technical support guide for this compound, a bioactive secondary metabolite isolated from Trichoderma harzianum.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and experimental use. Proper handling is critical for obtaining reproducible and reliable results.
This guide provides answers to frequently asked questions (FAQs) and in-depth troubleshooting for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The stability of this compound, like many fungal secondary metabolites, is highly dependent on storage temperature.[4][5][6][7]
-
Solid Form: For long-term storage, solid this compound should be stored at -20°C or -80°C , protected from light and moisture in a tightly sealed container.
-
Solution (Stock): Prepare stock solutions in a suitable solvent (e.g., DMSO, Methanol). Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C . While storage at 4°C may be adequate for short periods, studies on similar fungal metabolites show that -80°C storage significantly minimizes degradation over extended periods.[4][5][6] Storing fungal metabolites at room temperature is strongly discouraged as it can lead to rapid degradation.[4][5][6][7]
Q2: How sensitive is this compound to light?
A2: this compound contains a pyridone ring system, which can be susceptible to photodegradation.[8] While specific photostability data for this compound is not extensively published, it is best practice to assume it is light-sensitive. Many fungi use light as a signal, which can influence secondary metabolite production and stability.[9][10][11][12]
-
Action: Always store solid samples and solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient and direct light during experimental procedures.
Q3: What is the impact of pH on the stability of this compound in solution?
A3: The pyridone structure is known to be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[13] Studies on similar pyridone derivatives show they are often extremely unstable in alkaline (basic) media and labile in acidic media, while exhibiting the greatest stability in neutral solutions.[8]
-
Recommendation: For aqueous buffers and media, maintain a pH as close to neutral (pH 6.5-7.5) as possible, unless the experimental design requires otherwise. If you must work outside this range, prepare solutions fresh and use them immediately to minimize potential hydrolysis. The external pH can regulate essential functions and gene expression in Trichoderma harzianum, the source organism.[14]
Q4: Is this compound prone to oxidation?
A4: The potential for oxidation exists, particularly due to the hydroxyl group on the pyridone ring. Sensitivity to oxidizing agents can be structure-dependent.[8]
-
Recommendation: To minimize oxidative degradation, consider degassing solvents used for stock solutions by sparging with an inert gas like nitrogen or argon before use. Storing aliquots under a nitrogen atmosphere is an additional protective measure for long-term stability.
Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere | Duration |
| Solid | -20°C to -80°C | Required (Amber vial) | Air (tightly sealed) | Long-Term (>1 year) |
| Stock Solution | -80°C | Required (Amber vial) | Air or Inert Gas | Medium-Term (months) |
| Working Solution | 2-8°C | Required | Air | Short-Term (<24 hours) |
Troubleshooting Guide
This section addresses specific experimental issues that may arise due to the instability of this compound.
Scenario 1: Inconsistent or Decreased Bioactivity in Assays
-
Problem: You observe significant variability in your bioassay results (e.g., IC50 values, zone of inhibition) or a progressive loss of potency from the same stock solution over time.
-
Underlying Cause: This is a classic sign of compound degradation. The active this compound concentration in your working solutions is likely lower than expected due to instability during storage or handling. Room temperature storage of fungal metabolites can lead to a substantial decline in concentration.[4][5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
-
Detailed Steps:
-
Verify Stock Storage: Immediately confirm that your master stock aliquots are stored at -80°C and protected from light. Ensure they have not been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh: Discard your current working solution. Thaw a new, previously unused aliquot of the master stock solution. Prepare a fresh working solution from this aliquot.
-
Execute Assay Promptly: Use the freshly prepared working solution in your bioassay immediately.
-
Analyze Results: If the bioactivity returns to the expected level, the previous working solution had likely degraded. This confirms the need to prepare working solutions fresh for each experiment.
-
Analytical Confirmation (If Necessary): If the problem persists, the master stock itself may be compromised. Analyze an aliquot using HPLC or LC-MS to check for the presence of the parent peak corresponding to this compound's mass and for the appearance of new degradation peaks.
-
Scenario 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Problem: Your chromatogram shows the this compound peak decreasing over time, accompanied by the emergence of new, unidentified peaks.
-
Underlying Cause: The compound is degrading under the analytical or storage conditions. The new peaks are degradation products. This is a key focus of forced degradation studies, which are used to establish the intrinsic stability of a molecule.[15][16][17]
-
Recommended Action: Perform a Basic Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to identify potential degradation pathways and develop stable formulations.[15][16][17]
Caption: Experimental workflow for a forced degradation study.
-
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control: Keep one sample protected from light at 4°C. This is your time-zero and negative control.
-
Acid Hydrolysis: Add an equal volume of 0.2N HCl to a sample to achieve a final concentration of 0.1N HCl. Keep at room temperature.
-
Base Hydrolysis: Add an equal volume of 0.2N NaOH to a sample to achieve a final concentration of 0.1N NaOH. Keep at room temperature. Note: Base-catalyzed degradation may be rapid; sample at earlier time points (e.g., 1, 2, 4 hours).
-
Oxidation: Add an equal volume of 6% H₂O₂ to a sample to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photostability: Expose a sample to a controlled light source (ICH-compliant photostability chamber, ~1.2 million lux hours) or simply to ambient lab light for an extended period. Wrap a control sample in foil and place it alongside.
-
Thermal Stress: Place a sample in an oven at 60°C.
-
Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each stress condition. Neutralize the acid and base samples. Analyze all samples, including the control, by a validated stability-indicating HPLC method.
-
Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation under a specific condition (e.g., rapid peak loss in the base hydrolysis sample) identifies a key instability pathway. This knowledge helps in designing appropriate formulations and handling procedures.
-
References
-
Park, J. H., Cox, J., & LeBouf, R. (2020). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. Journal of occupational and environmental hygiene. [Link]
-
Park, J. H., Cox, J., LeBouf, R., & Martin, S. (2020). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. Journal of occupational and environmental hygiene. [Link]
-
Park, J. H., Cox, J., LeBouf, R., & Martin, S. (2020). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Park, J. H., Cox, J., LeBouf, R., & Martin, S. (2020). Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. Europe PMC. [Link]
-
Rapacz, A., Żmudzki, P., & Zimecki, M. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]
-
Chen, J. L., Sun, S. Z., & Miao, F. P. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Molecules. [Link]
-
Khan, R. A. A., Najeeb, S., & Hussain, S. (2020). Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. Journal of Fungi. [Link]
-
Aamir, M., Singh, V. K., & Dubey, M. K. (2023). A review on the biological properties of Trichoderma spp. as a prospective biocontrol agent and biofertilizer. International Journal of Green Pharmacy. [Link]
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Vinale, F., Sivasithamparam, K., & Ghisalberti, E. L. (2008). Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants. Oxford Academic. [Link]
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da Silva, R. R., & da Silva, M. (2018). Long-term storage of fungal isolates a fungal isolates stored under different preservation methods. ResearchGate. [Link]
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Chen, J. L., Sun, S. Z., & Miao, F. P. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. National Center for Biotechnology Information. [Link]
-
Vinale, F., Marra, R., & Scala, F. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. CORE. [Link]
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Adelin, E., Sun, S., & Che, Q. (2020). Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation. Frontiers in Chemistry. [Link]
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Shinde, S. L., & Bangale, G. S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
Chen, J., & Zhuang, G. (2022). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. Frontiers in Microbiology. [Link]
-
Khan, R. A. A., Najeeb, S., & Hussain, S. (2020). Structure of antifungal pyridone[18] this compound from T. harzianum. ResearchGate. [Link]
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Vinale, F., Marra, R., & Scala, F. (2013). Secondary metabolites produced by Trichoderma spp. Level of production... ResearchGate. [Link]
-
Khan, I., & Javaid, A. (2020). Trichoderma and Their Secondary Metabolites -A Potential Approach in Plant Disease Management. ResearchGate. [Link]
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Friedl, M. A., Kubicek, C. P., & Druzhinina, I. S. (2020). Influence of Different Light Regimes on the Mycoparasitic Activity and 6-Pentyl-α-pyrone Biosynthesis in Two Strains of Trichoderma atroviride. National Center for Biotechnology Information. [Link]
-
Vinale, F., Marra, R., & Scala, F. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. PubMed. [Link]
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Vinale, F., Sivasithamparam, K., & Ghisalberti, E. L. (2009). Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. ACS Publications. [Link]
-
Ahluwalia, V., Sati, O. P., & Kumar, J. (2014). Comparative evaluation of two Trichoderma harzianum strains for major secondary metabolite production and antifungal activity. ResearchGate. [Link]
-
Al-Taee, M. M., & Al-Janabi, M. A. (2022). Effect of pH on the stability of T. harzianum S7113 purified laccase... ResearchGate. [Link]
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Bhai, R. S., & Anandaraj, M. (2014). Enhancing shelf life of Trichoderma harzianum by conidial storage in sterile deionized water. Indian Phytopathology. [Link]
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Stappler, E., & Schmoll, M. (2019). Light-Induced Changes in Secondary Metabolite Production of Trichoderma atroviride. National Center for Biotechnology Information. [Link]
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Moreno-Mateos, M. A., & Codón, A. C. (2007). pH and Pac1 control development and antifungal activity in Trichoderma harzianum. Fungal Genetics and Biology. [Link]
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Suseela Bhai, R., & Anandaraj, M. (2014). Shelf life of different formulations of T. harzianum at room... ResearchGate. [Link]
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Roy, A., & Bhattacharya, P. M. (n.d.). Shelf life of Trichoderma harzianum in carrier and pellet based formulation. Indian Mycological Society. [Link]
-
Horwitz, B. A., Gressel, J., & Malkin, S. (1985). Modified Light-Induced Absorbance Changes in dim Y Photoresponse Mutants of Trichoderma. National Center for Biotechnology Information. [Link]
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Casas-Flores, S., & Herrera-Estrella, A. (2012). Trichoderma in the light of day – Physiology and development. National Center for Biotechnology Information. [Link]
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- 3. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
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- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Harzianopyridone Purification Protocols
Welcome to the technical support center for Harzianopyridone purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this potent antifungal metabolite from Trichoderma harzianum. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs to ensure the integrity and success of your experimental workflows.
Introduction to this compound and the Critical Role of Purity
This guide will address common pitfalls in extraction, chromatographic separation, and crystallization of this compound, providing both corrective actions and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial extraction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low extraction yield is a frequent challenge in natural product isolation. The root cause often lies in the extraction solvent system, pH of the culture filtrate, or incomplete cell lysis (for intracellular metabolites).
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: this compound is a moderately polar compound. The choice of extraction solvent is critical for efficient recovery from the culture broth.
-
Solution: Ethyl acetate is a commonly used and effective solvent for the extraction of this compound.[7] If yields remain low, consider a sequential extraction with solvents of increasing polarity, such as dichloromethane followed by ethyl acetate.
-
-
Suboptimal pH of the Culture Filtrate: The pH of the aqueous phase can significantly influence the partition coefficient of an ionizable compound like this compound.
-
Solution: Acidifying the culture broth to a pH of around 4 with an acid like HCl prior to extraction can protonate the this compound molecule, increasing its hydrophobicity and thus improving its partitioning into the organic solvent.[5]
-
-
Insufficient Contact Time or Agitation: Inefficient mixing of the aqueous and organic phases will result in incomplete extraction.
-
Solution: Ensure vigorous and prolonged agitation during liquid-liquid extraction. Using a separatory funnel with repeated inversions and venting is crucial. For larger volumes, a mechanical shaker can ensure consistent and thorough mixing.
-
Experimental Protocol: Optimized Extraction of this compound
-
After the desired fermentation period, separate the fungal biomass from the culture broth by vacuum filtration.
-
Measure the pH of the filtered culture broth and adjust to pH 4 using 5 M HCl.
-
Transfer the acidified broth to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete recovery.
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
FAQ 2: During silica gel column chromatography, my this compound-containing fractions are contaminated with other yellow pigments. How can I improve the separation?
Co-elution with other fungal pigments is a common issue in the purification of secondary metabolites from Trichoderma species. These impurities often have similar polarities to the target compound, making separation challenging.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The choice and gradient of the mobile phase are critical for achieving good resolution on a silica gel column.
-
Solution: A step-gradient elution is often more effective than an isocratic elution for separating compounds with close retention factors. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 100% ethyl acetate. Fine-tuning the gradient, for instance, by using smaller step changes in polarity around the elution point of this compound, can significantly improve separation.
-
-
Column Overloading: Loading too much crude extract onto the column will lead to broad peaks and poor separation.
-
Solution: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel in the column. A tall, thin column generally provides better separation than a short, wide one.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening, leading to co-elution.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to ensure a homogenous bed.
-
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing silica gel chromatography.
FAQ 3: I am having trouble crystallizing my purified this compound. It either oils out or remains as an amorphous solid. What should I do?
Crystallization is a crucial final step for obtaining high-purity this compound. "Oiling out," where the compound separates as a liquid instead of a solid, or the formation of an amorphous powder, indicates that the crystallization conditions are not optimal.
Potential Causes & Solutions:
-
Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Experiment with a range of solvents and solvent systems. For a moderately polar compound like this compound, consider solvent pairs such as methanol/water, acetone/hexane, or ethyl acetate/petroleum ether.[8]
-
-
Cooling Rate: Rapid cooling often leads to the precipitation of an amorphous solid or the trapping of impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: If crystallization fails repeatedly, it may be necessary to subject the material to another round of chromatography to remove persistent impurities.
-
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation rather than crystallization.
-
Solution: If the solution becomes cloudy immediately upon cooling, add a small amount of hot solvent to redissolve the precipitate and then allow it to cool slowly.
-
Protocol for Recrystallization of this compound
-
Place the semi-purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot methanol) to just dissolve the solid.
-
Heat the solution gently to ensure complete dissolution.
-
If the solution has any color, you can add a small amount of activated charcoal and heat for a few minutes, then perform a hot filtration to remove the charcoal.
-
To the hot solution, add a non-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the hot solvent to redissolve the cloudiness.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (4°C) for several hours to overnight to promote further crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
FAQ 4: I suspect my this compound is degrading during purification. What are the signs and how can I prevent this?
This compound, like many natural products, can be susceptible to degradation under certain conditions. Recognizing the signs of degradation and taking preventative measures is crucial for obtaining a pure, active compound.
Potential Causes & Solutions:
-
pH Instability: Extreme pH values, both acidic and basic, can catalyze the hydrolysis or rearrangement of functional groups within the this compound molecule.[9]
-
Solution: Maintain the pH of your solutions as close to neutral as possible during purification, unless a specific pH is required for a particular step (like the initial extraction). Use buffered solutions where appropriate, especially during chromatographic steps.
-
-
Thermal Instability: Prolonged exposure to high temperatures can lead to thermal degradation.
-
Solution: When evaporating solvents, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 35-40°C). Avoid excessive heating during recrystallization.
-
-
Oxidation: Exposure to air and light can promote oxidation of sensitive functional groups.
-
Solution: Store crude extracts and purified fractions at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) if possible. Protect solutions from direct light by wrapping containers in aluminum foil.
-
Table 1: Purity Assessment of this compound
| Analytical Technique | Purpose | Expected Result for Pure this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single, sharp, symmetrical peak at the characteristic retention time. Purity >95% by area percentage. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and molecular weight confirmation | A single chromatographic peak corresponding to the correct mass-to-charge ratio (m/z) for this compound ([M+H]⁺). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR spectra matching the reported chemical shifts and coupling constants for this compound, with no significant impurity signals. |
Logical Relationship for Troubleshooting Degradation
Caption: Troubleshooting flowchart for this compound degradation.
References
-
Dickinson, J. M., Hanson, J. R., & Truneh, A. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1, 1885-1887. [Link]
-
Ghisalberti, E. L., & Sivasithamparam, K. (1991). Antifungal metabolites from Trichoderma harzianum. Soil Biology and Biochemistry, 23(11), 1011-1020. [Link]
-
Ahluwalia, V., Kumar, J., Rana, S., Sati, O. P., & Walia, S. (2015). This compound, a new antifungal compound from Trichoderma harzianum. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 54B(3), 418. [Link]
-
Vinale, F., Ghisalberti, E. L., Sivasithamparam, K., Marra, R., Ritieni, A., Ferracane, R., ... & Lorito, M. (2009). Harzianic acid, an antifungal and plant growth promoting metabolite from Trichoderma harzianum. Journal of natural products, 72(11), 2032-2035. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2008). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in applied microbiology, 48(6), 705-711. [Link]
-
Frontiers. (2022). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. [Link]
-
Vinale, F., Ghisalberti, E. L., Sivasithamparam, K., Marra, R., Ritieni, A., Ferracane, R., ... & Lorito, M. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. PubMed, 48(6), 705-711. [Link]
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- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
"Overcoming low bioactivity of Harzianopyridone in field trials"
Welcome to the technical support guide for Harzianopyridone. This resource is designed for researchers, scientists, and drug development professionals actively working with this promising natural bioactive compound. Our goal is to provide you with in-depth, field-proven insights and troubleshooting protocols to overcome the common challenge of translating this compound's high in vitro potency into reliable in vivo bioactivity during field trials.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge
This section addresses the fundamental properties of this compound and the scientific principles behind its performance gap between laboratory and field settings.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive secondary metabolite isolated from fungi of the Trichoderma genus, notably Trichoderma harzianum.[1][2][3] Its primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as mitochondrial complex II) in the mitochondrial electron transport chain.[4] This disruption of cellular respiration is highly effective against a broad spectrum of plant pathogenic fungi.[1][2][5][6]
Q2: Why does this compound exhibit high potency in lab assays but frequently underperform in field trials?
This is the most critical challenge facing researchers. The controlled environment of an in vitro assay (e.g., a petri dish) does not account for the complex and often harsh variables of a field environment. The discrepancy in performance is typically due to a combination of factors:
-
Poor Bioavailability: The compound may not reach its target site in a sufficient concentration. This can be due to poor water solubility, limited absorption through the waxy cuticle of plant leaves, or failure to translocate within the plant.[7][8]
-
Environmental Degradation: Natural compounds are often less stable than synthetic pesticides. This compound can be susceptible to degradation from UV radiation (photolysis) and hydrolysis under suboptimal pH conditions in the spray tank or on the leaf surface.
-
Suboptimal Formulation: A simple solution of the active ingredient (AI) is rarely effective. Without proper formulation, the product may have poor shelf-life, fail to adhere to plant surfaces (wash-off from rain/irrigation), or provide uneven coverage.[9][10]
-
Phytotoxicity: Some studies have noted that certain forms or concentrations of this compound can cause phytotoxic effects, such as necrosis, on host plants.[1][6] This can limit the applicable dosage.
Section 2: Troubleshooting Guide - Formulation & Application
This guide provides a systematic, question-based approach to diagnosing and solving common issues encountered during field trials.
Issue 1: Poor Solubility, Stability, and Coverage
Q: My this compound spray mixture is inconsistent. I'm observing precipitation in the tank and the spray beads up on leaf surfaces instead of spreading. What's wrong?
A: This points to fundamental issues with your formulation and spray solution. The active ingredient is not staying suspended, and the high surface tension of water is preventing proper leaf contact.
Causality: The waxy cuticle of plant leaves is hydrophobic, causing water-based spray droplets to form beads and minimize contact, which drastically reduces absorption.[11] Furthermore, this compound's solubility characteristics may require a more sophisticated formulation than a simple aqueous solution to maintain stability and bioavailability.
Solution: Implement a Robust Formulation and Adjuvant Strategy.
A proper formulation is designed to keep the active ingredient stable, easy to apply, and effective.[10][12] The addition of adjuvants to the tank mix is essential for modifying the physical properties of the spray solution to enhance performance.[13][14]
Step 1: Select an Appropriate Formulation Base
For a solid-state compound like this compound, a Wettable Powder (WP) or Suspension Concentrate (SC) is often a good starting point.
-
Wettable Powders (WP): Consist of the AI, a carrier (like clay), a wetting agent, and a dispersing agent.[9] They are mixed with water to form a suspension. Finely milled particles are crucial for efficacy.[9]
-
Suspension Concentrates (SC): A stable suspension of the AI in a liquid (usually water). These are often easier to handle and measure than WPs.
Step 2: Integrate Performance-Enhancing Adjuvants
Adjuvants are critical for overcoming physical and chemical barriers during application.[11][15] They should be added to the spray tank according to the manufacturer's instructions.
Table 1: Adjuvant Selection Guide for this compound Applications
| Adjuvant Type | Primary Function | When to Use | Recommended Class |
| Surfactants | Reduce water surface tension, improving wetting and spreading on leaves.[13][16] | Always. This is the most critical adjuvant for foliar applications. | Non-ionic Surfactants (NIS) are generally a safe and effective starting point. |
| Stickers | Increase adhesion to the leaf surface, improving rainfastness.[9][13] | In areas with frequent rain or overhead irrigation. | Latex-based or terpene-based stickers. |
| Penetrants | Help the active ingredient move through the plant cuticle.[13][15] | When targeting systemic action or pathogens inside the leaf tissue. | Crop Oil Concentrates (COC) or Methylated Seed Oils (MSO).[13][14] |
| Humectants | Slow the drying of spray droplets, increasing time for absorption.[16] | In hot, dry, and low-humidity conditions to combat evaporation. | Glycerol or propylene glycol-based products. |
Issue 2: Inconsistent Efficacy and Suspected Environmental Degradation
Q: My trial results vary significantly between applications, even with a good formulation. I suspect the compound is breaking down after being sprayed. How can I address this?
A: This is a classic sign of environmental degradation. UV radiation from sunlight and improper pH of the spray water are the most common culprits.
Causality: Many bioactive molecules contain chemical bonds susceptible to cleavage by high-energy UV photons. Additionally, the chemical stability of many pesticides is pH-dependent; highly alkaline or acidic water can cause rapid hydrolysis, rendering the active ingredient inert.[15]
Solution: Stabilize the Spray Solution and Protect the Active Ingredient.
Step 1: Analyze and Buffer Your Spray Water
Before mixing, test the pH of your source water. Most fungicides are most stable in slightly acidic to neutral water (pH 5.5 - 7.0).[15] If your water is alkaline (pH > 7.5), its effectiveness can be severely compromised.
-
Use a Buffering Agent: These are adjuvants specifically designed to lower and stabilize the water pH.[13][14] Add the buffer to the tank water before adding the this compound formulation.
Step 2: Consider UV Protectants
If photodegradation is a major concern, especially in high-intensity sunlight conditions, UV-protecting agents can be added to the formulation. Lignin-based products or other proprietary UV blockers can absorb or scatter harmful UV radiation, extending the half-life of the active ingredient on the plant surface.
Step 3: Optimize Application Timing
Avoid spraying during peak sunlight hours (e.g., 11 a.m. to 4 p.m.). Applying in the early morning or late evening reduces UV exposure and often coincides with lower temperatures and higher humidity, which also aids absorption.[17]
Issue 3: Lack of Systemic Activity or Potency
Q: I've improved my formulation and application technique, but the therapeutic effect seems localized. Can I boost the intrinsic activity of this compound?
A: While you cannot change the compound's inherent mechanism of action, you can enhance its overall effectiveness through synergistic combinations.
Causality: Plant pathogens have multiple metabolic pathways. While this compound effectively shuts down one (SDH), the pathogen may have alternative ways to survive. Combining it with another agent that has a different mode of action can create a more potent, multi-pronged attack.
Solution: Explore Synergistic Tank Mixes.
Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.
-
Combine with Different Mode-of-Action (MoA) Fungicides: Tank-mixing this compound (an SDHI, FRAC Group 7) with a fungicide from another group (e.g., a strobilurin or a DMI) can improve efficacy and is a key strategy for preventing fungicide resistance.[17] Crucially, always perform a jar test for physical compatibility before mixing in a large tank. [17]
-
Leverage Trichoderma's Natural Synergy: this compound is just one of many compounds produced by Trichoderma. The fungus also secretes cell-wall-degrading enzymes like chitinases and glucanases.[18][19] The combined action of these enzymes and secondary metabolites is a powerful antifungal strategy.[6][20] Consider using this compound in a program alongside a commercial Trichoderma biofungicide product.
Section 3: Diagrams & Workflows
Workflow for Formulation Development
This diagram outlines the logical steps for developing a stable and effective field formulation for this compound.
Caption: A stepwise workflow for developing a this compound formulation.
Troubleshooting Decision Tree
Use this diagram to diagnose the likely cause of low bioactivity in your field trials.
Caption: A decision tree for troubleshooting low this compound bioactivity.
Section 4: Key Experimental Protocols
Protocol 1: Spray Solution pH Buffering
Objective: To adjust the pH of the spray tank water to ensure the stability of this compound.
Materials:
-
Water source for spraying
-
Calibrated pH meter
-
Commercial pH buffering adjuvant (acidifier)
-
Small beaker or jar for testing
-
Pipette or dropper
Procedure:
-
Collect a 100 mL sample of the source water in a beaker.
-
Measure and record the initial pH of the water using the pH meter.
-
Using a pipette, add a small, measured amount of the buffering agent (e.g., 0.1 mL).
-
Stir gently and wait 1 minute. Measure and record the new pH.
-
Repeat steps 3-4 until the pH is within the target range (e.g., 6.0 - 6.5).
-
Calculate the total amount of buffer needed for your full spray tank volume based on this small-scale test.
-
In the main spray tank: Fill the tank to half its final volume with water. Add the calculated amount of buffering agent and agitate. Add other components as per label instructions, and finally top off with water to the final volume.
Protocol 2: Adjuvant Jar Test for Compatibility
Objective: To ensure the physical compatibility of this compound formulation with selected adjuvants and other tank-mix partners before large-scale mixing.
Materials:
-
A clear glass jar with a lid (1 quart or 1 liter)
-
Water source for spraying
-
All components of the planned tank mix (this compound formulation, adjuvants, other pesticides) in the correct proportional amounts for the jar's volume.
-
Pipettes or syringes for accurate measurement.
Procedure:
-
Fill the jar halfway with the source water.
-
Add the components one at a time in the correct mixing order (check labels, but generally: buffer, then wettable powders, then suspension concentrates, then adjuvants).
-
Secure the lid and invert the jar 10-15 times to mix thoroughly.
-
Let the jar sit for 15-30 minutes.
-
Observe for incompatibility: Look for any signs of clumping, precipitation, separation into layers, or heat generation.
-
Validation: If the mixture remains uniform, it is physically compatible. If any signs of incompatibility appear, do NOT mix these components in the spray tank.
References
- This compound | Succinate Dehydrogenase Inhibitor. (n.d.). MedchemExpress.com.
- Enhancing Crop Protection with Effective Adjuvants. (n.d.). Agricultural Solutions.
- FUNGICIDE FORMULATION: RELATIONSHIP TO BIOLOGICAL ACTIVITY. (n.d.). Annual Reviews.
- How to get the most out of your fungicide sprays. (2014, July 8). MSU Extension.
- Spray Adjuvants. (2022, June 30). Penn State Extension.
- Adjuvants for Organic Pest and Disease Management. (2021, August 23). eOrganic.
- Formulation. (n.d.). CABI Digital Library.
- Adjuvants And The Power Of The Spray Droplet. (n.d.). Purdue Agriculture.
- Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.). PMC - PubMed Central.
- Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants. (n.d.). Oxford Academic.
- Understanding adjuvants used with agriculture chemicals. (n.d.). Crops and Soils.
- Advancing Natural Bioactive Formulations: Innovations in Agri-Food-Pharma for Enhanced Health and Sustainability. (n.d.). PMC - NIH.
- Different formulation of fungicides.pptx. (n.d.). Slideshare.
- How Fungicides & Adjuvants Work Together to Reduce Disease Pressure. (2023, May 30). Exacto Inc.
- Trichoderma: Advent of Versatile Biocontrol Agent, Its Secrets and Insights into Mechanism of Biocontrol Potential. (n.d.). MDPI.
- Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (2020, May 28).
- Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans. (n.d.). ACS Publications.
- Increase Bioavailability of Nutrients for Sustainable Agriculture. (n.d.). TIMAC AGRO USA.
- (PDF) Recent progress in promoting the bioavailability of polyphenols in plant-based foods. (2024, April 9).
- Enhancing the bioavailability and activity of natural antioxidants with nanobubbles and nanoparticles. (2024, April 5). Taylor & Francis Online.
- Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (2022, November 9). PMC - PubMed Central.
- Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains. (n.d.). PMC - NIH.
- Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.).
- Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (n.d.).
- Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. (n.d.). PMC - NIH.
- Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. (n.d.). CORE.
- Screening of secondary metabolites and inhibitory activities of native Trichoderma harzianum strains against to various fungi and bacteria. (n.d.). ResearchGate.
- Trichoderma Secondary Metabolites that Affect Plant Metabolism. (n.d.). ResearchGate.
- Synergistic effect of antagonistic fungi, a plant growth promoting... (n.d.). ResearchGate.
- Synergistic Effects of Trichoderma harzianum and Light Quality on Photosynthetic Carbon Metabolism and Growth in Tomato Plants. (n.d.). MDPI.
Sources
- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 15. Enhancing Crop Protection with Effective Adjuvants | Agricultural Solutions [unitopchemicals.com]
- 16. Adjuvants for Organic Pest and Disease Management | eOrganic [eorganic.org]
- 17. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 18. Trichoderma: Advent of Versatile Biocontrol Agent, Its Secrets and Insights into Mechanism of Biocontrol Potential [mdpi.com]
- 19. Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Environmental Fate of Harzianopyridone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental degradation of Harzianopyridone. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to support your experimental work. As the environmental fate of novel bioactive compounds is a critical aspect of their development and regulatory assessment, this resource aims to equip you with the necessary knowledge to conduct robust and reliable studies.
Introduction to this compound and its Environmental Significance
This compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum, a well-known biocontrol agent.[1][2][3] Its antifungal properties make it a compound of interest for agricultural applications.[1] However, its introduction into the environment, either directly or indirectly, necessitates a thorough understanding of its persistence, mobility, and transformation pathways. The pyridone chemical scaffold suggests potential for various degradation mechanisms, although specific pathways for this compound are not yet extensively documented in scientific literature. This guide will provide a framework for investigating these pathways based on established principles of environmental chemistry and microbiology.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound in the environment?
A1: Based on its chemical structure (a substituted pyridone), this compound is likely susceptible to both abiotic and biotic degradation processes.
-
Abiotic Degradation:
-
Photodegradation: The aromatic pyridine ring suggests potential for degradation upon exposure to sunlight (UV radiation). This process can lead to oxidation and ring cleavage.[4]
-
Hydrolysis: The amide-like linkage within the pyridone ring could be susceptible to hydrolysis, particularly at extreme pH values, although it is generally stable under neutral conditions.
-
-
Biotic Degradation:
-
Microbial Metabolism: This is expected to be the dominant degradation pathway in soil and aquatic environments. Soil microorganisms, including bacteria and other fungi, possess a vast arsenal of enzymes that can metabolize complex organic molecules.[5][6] For pyridine-containing compounds, microbial degradation often commences with hydroxylation of the ring, followed by ring cleavage.[7][8] Given that this compound is produced by a fungus, it is also plausible that other soil fungi and bacteria have evolved enzymatic machinery to break it down. Trichoderma species themselves are known to produce a variety of enzymes, including oxidoreductases and hydrolases, that are involved in the degradation of various organic compounds.[9][10][11][12]
-
Q2: What are the key environmental factors influencing the degradation rate of this compound?
A2: The rate of degradation will be influenced by a combination of factors:
-
Soil/Sediment Properties: Organic matter content, clay content, and soil texture will affect the bioavailability of this compound to microorganisms through adsorption and sequestration.
-
Microbial Community: The abundance, diversity, and metabolic activity of the microbial population are crucial for biotic degradation. The presence of Trichoderma and other adapted microorganisms may enhance degradation rates.[13][14]
-
pH: Soil and water pH can influence both the chemical stability (hydrolysis) of this compound and the activity of microbial enzymes.
-
Temperature: Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism, up to an optimal point for the specific microorganisms involved.
-
Oxygen Availability: Aerobic degradation pathways are typically more rapid and complete than anaerobic pathways. The availability of oxygen will dictate the types of microbial metabolism that can occur.
-
Sunlight Exposure: In aquatic systems and on soil surfaces, the intensity and duration of sunlight exposure will be the primary drivers of photodegradation.
Q3: What are the expected degradation products of this compound?
A3: While specific metabolites have not been reported in the literature, we can hypothesize potential transformation products based on common degradation pathways for similar compounds:
-
Hydroxylated Intermediates: Microbial oxidation could introduce additional hydroxyl groups onto the pyridone ring or the side chain.
-
Ring Cleavage Products: Subsequent enzymatic action could lead to the opening of the pyridine ring, resulting in various aliphatic acids and smaller organic molecules.
-
Hydrolysis Products: If hydrolysis of the pyridone ring occurs, it could lead to the formation of an amino acid-like structure and a dicarboxylic acid derivative. An example of a related process is the hydrolysis of the pesticide Chlorpyrifos, which results in the formation of 3,5,6-trichloro-2-pyridinol (TCP).[15]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound's environmental fate.
Sample Extraction and Clean-up
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of this compound from soil/sediment samples. | - Strong adsorption to soil organic matter or clay particles.- Inefficient extraction solvent.- Degradation during extraction process. | - Optimize extraction solvent: Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, ethyl acetate, and mixtures thereof with water). Acidifying the extraction solvent can sometimes improve recovery of polar compounds.- Increase extraction efficiency: Employ techniques like sonication, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE).- Assess stability: Spike a blank soil sample with a known amount of this compound and analyze immediately to determine if degradation is occurring during the extraction procedure. |
| High matrix effects (ion suppression/enhancement) in LC-MS/MS analysis. | - Co-extraction of interfering compounds from the sample matrix (e.g., humic acids, lipids).- Insufficient sample clean-up. | - Improve clean-up: Incorporate a solid-phase extraction (SPE) step after the initial liquid extraction. Different SPE sorbents (e.g., C18, HLB) should be tested to find the most effective one for removing interferences while retaining this compound.- Dilute the sample: A simple "dilute-and-shoot" approach can mitigate matrix effects, but may compromise detection limits.[16]- Use a matrix-matched calibration curve: Prepare calibration standards in an extract of a blank soil/water sample to compensate for matrix effects.- Employ an isotopically labeled internal standard: This is the most effective way to correct for both extraction losses and matrix effects. |
| Inconsistent results between replicate samples. | - Sample heterogeneity.- Inconsistent extraction procedure.- Variability in analytical instrumentation performance. | - Homogenize samples: Thoroughly mix and sieve soil/sediment samples before subsampling for extraction.- Standardize procedures: Ensure consistent volumes, extraction times, and handling for all samples.- Monitor instrument performance: Regularly check the performance of the LC-MS/MS system with quality control standards. |
Analytical Method Development
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor chromatographic peak shape (e.g., tailing, fronting). | - Inappropriate mobile phase pH.- Column degradation.- Interaction of the analyte with active sites on the column or in the LC system. | - Adjust mobile phase pH: The ionization state of this compound is pH-dependent. Experiment with different mobile phase pH values to find the optimal condition for good peak shape.- Use a new column: Columns can degrade over time, especially with complex matrices.- Consider a different column chemistry: If peak shape issues persist, try a column with a different stationary phase. |
| Difficulty in identifying unknown degradation products. | - Low concentration of metabolites.- Lack of reference standards.- Complex fragmentation patterns in MS/MS. | - Concentrate samples: Use larger sample volumes and/or more efficient concentration techniques to increase the concentration of metabolites.- High-resolution mass spectrometry (HRMS): Use instruments like TOF-MS or Orbitrap-MS to obtain accurate mass measurements of precursor and product ions, which can help in elemental composition determination.[17]- Isotope labeling studies: Conduct degradation experiments with 13C- or 15N-labeled this compound to help distinguish its metabolites from background matrix components. |
| Analyte instability in prepared samples. | - Degradation in the autosampler.- Adsorption to vials or tubing. | - Control temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation.- Use appropriate vials: Test different types of autosampler vials (e.g., glass vs. polypropylene) to check for adsorption.- Analyze samples promptly: Minimize the time between sample preparation and analysis. |
Experimental Protocols
Protocol 1: General Method for Extraction of this compound from Soil
This protocol provides a general procedure for the extraction of this compound from soil samples for subsequent LC-MS/MS analysis.
Materials:
-
Soil sample (air-dried and sieved)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Spike with an internal standard if available.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) on the soil pellet with another 20 mL of extraction solvent.
-
Combine the supernatants.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C until approximately 1 mL remains.
-
Reconstitute with 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: LC-MS/MS Analysis of this compound
This is a starting point for developing an LC-MS/MS method. Optimization will be required based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: To be determined by infusing a standard solution of this compound. At a minimum, two transitions (one for quantification, one for confirmation) should be monitored.
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: A conceptual diagram of potential degradation routes for this compound in the environment.
Experimental Workflow for Environmental Fate Studies
Caption: A typical workflow for conducting laboratory-based environmental degradation studies of this compound.
References
-
Agilent Technologies. (2010). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. Agilent Technologies Application Note. [Link]
-
Ahluwalia, V., Kumar, J., Rana, S., Sati, O. P., & Kumar, S. (2020). Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. Molecules, 25(21), 5187. [Link]
-
Asghar, M. A., & Kataoka, R. (2021). Trichoderma affects plant growth and soil ecological environment: A review. Zemdirbyste-Agriculture, 108(1), 3-12. [Link]
-
Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]
-
Contreras-Cornejo, H. A., Macías-Rodríguez, L., Beltrán-Peña, E., Herrera-Estrella, A., & López-Bucio, J. (2016). Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants. FEMS Microbiology Ecology, 92(4), fiw036. [Link]
-
Gautam, A., & Sharma, R. (2014). Microbial Degradation of Pyridine and Its Derivatives. International Journal of Current Microbiology and Applied Sciences, 3(6), 714-724. [Link]
-
Kaiser, J. P., & Bollag, J. M. (1990). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Experientia, 46(6), 552-557. [Link]
-
Li, N., Islam, M. T., & Kang, S. (2019). Secreted metabolite-mediated interactions between rhizosphere bacteria and Trichoderma biocontrol agents. PLoS ONE, 14(12), e0227228. [Link]
-
Liu, X., Wu, M., & Li, Y. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Marine Drugs, 20(11), 701. [Link]
-
Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509. [Link]
-
Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2008). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology, 48(6), 705-711. [Link]
-
Waters Corporation. (2021). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation White Paper. [Link]
Sources
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- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum [mdpi.com]
- 3. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV photo-degradation of the secondary lichen substance parietin: A multi-spectroscopic analysis in astrobiology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Encapsulation of Trichoderma harzianum Preserves Enzymatic Activity and Enhances the Potential for Biological Control [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Cell Wall Degrading Enzymes in Antagonistic Traits of Trichoderma virens Against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Solubility of Harzianopyridone for Bioassays
Welcome to the technical support guide for Harzianopyridone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. This compound, a potent succinate dehydrogenase inhibitor isolated from Trichoderma harzianum, presents significant opportunities in antifungal, antibacterial, and herbicidal research.[1][2] However, its practical application in aqueous bioassays is often hampered by its inherent low water solubility.[3]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility challenges, ensuring reliable and reproducible results in your bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound is precipitating out of solution when I add it to my aqueous assay buffer. How can I prevent this?
Answer:
This is a common issue stemming from this compound's hydrophobic nature. It is known to be insoluble in water and hexane, while showing good solubility in organic solvents like DMSO, methanol, and acetone.[3] The key is to prepare a high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into your aqueous buffer.
Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent that is miscible with water and has low toxicity at concentrations typically used in cell-based assays.
-
Prepare a High-Concentration Stock Solution: Dissolve your solid this compound in 100% DMSO to create a concentrated stock, for example, at 10 mM or 20 mM. Ensure it is fully dissolved.
-
Determine the Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your bioassay as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. Higher concentrations can affect cell viability and enzyme activity.
-
Serial Dilution (Solvent-Mediated): Perform intermediate dilutions of your high-concentration stock in 100% DMSO, not in an aqueous buffer. This prevents the compound from crashing out of solution prematurely.
-
Final Dilution into Assay Buffer: Add the final, small volume of the appropriate DMSO stock directly to your pre-warmed aqueous assay buffer with vigorous mixing (e.g., vortexing or rapid pipetting). This rapid dispersion helps to keep the compound in solution at the desired final concentration.
Caption: Decision-making workflow for selecting a this compound solubilization strategy.
FAQ 3: Can I adjust the pH of my buffer to improve the solubility of this compound?
Answer:
Adjusting the pH can be an effective strategy for compounds with ionizable functional groups. This compound has a 4-hydroxy-2(1H)-pyridinone core structure. The hydroxyl group on the pyridinone ring is acidic and can be deprotonated to form a more soluble phenolate-like anion at higher pH values.
-
Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally via titration.
-
Prepare Buffers: Prepare a series of buffers with a range of pH values, for example, from pH 6.0 to 8.5, in 0.5 unit increments.
-
Test Solubility: Add a consistent amount of this compound (from a concentrated DMSO stock) to each buffer.
-
Incubate and Observe: Allow the solutions to equilibrate (e.g., for 1-2 hours at room temperature) and then visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples, filter the supernatant, and measure the concentration of the dissolved compound using HPLC-UV.
-
Select Optimal pH: Choose the lowest pH that provides the required solubility while remaining compatible with the optimal conditions for your bioassay.
| Buffer pH | Final DMSO Conc. | Visual Observation | Quantitative Solubility (µg/mL) |
| 6.0 | 0.5% | Heavy Precipitate | < 5 |
| 6.5 | 0.5% | Moderate Precipitate | ~15 |
| 7.0 | 0.5% | Slight Haze | ~30 |
| 7.4 | 0.5% | Clear Solution | > 50 |
| 8.0 | 0.5% | Clear Solution | > 50 |
Note: The quantitative solubility values are hypothetical and for illustrative purposes. You must determine these experimentally.
Causality: By increasing the pH above the pKa of the acidic hydroxyl group, you increase the proportion of the deprotonated, charged, and more polar form of the molecule, which enhances its interaction with the aqueous solvent and improves solubility. However, always verify that the chosen pH does not negatively impact the activity of your target enzyme or the health of your cells.
References
-
Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi . PubMed Central. [Link]
-
Biological Activity of ( - )-Harziano- pyridone Isolated from Trichoderma harzianum . [Link]
-
Biological Activity of ( - )-Harziano- pyridone Isolated from Tvichoderma harzianum . J-Stage. [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M . PubMed Central. [Link]
-
Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants . Oxford Academic. [Link]
-
Biological Activity of (-)-Harzianopyridone Isolated from Trichoderma harzianum . J-Stage. [Link]
-
The bioactivities of SMs from T. harzianum and the territorial distribution. ResearchGate. [Link]
-
Biologically Active Secondary Metabolites from the Fungi . Microbiology Spectrum. [Link]
-
Trichoderma: Advent of Versatile Biocontrol Agent, Its Secrets and Insights into Mechanism of Biocontrol Potential . MDPI. [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study . PubMed. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents . National Institutes of Health. [Link]
-
Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum . PubMed Central. [Link]
-
Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds . PubMed Central. [Link]
-
Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media . PubMed Central. [Link]
Sources
Technical Support Center: Minimizing Batch-to-Batch Variability in Harzianopyridone Production
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Harzianopyridone from Trichoderma harzianum. The following information is curated to provide not only procedural guidance but also the scientific reasoning behind each recommendation, ensuring a robust and reproducible workflow.
Section 1: Understanding and Controlling Sources of Variability in this compound Fermentation
The production of this compound, a bioactive secondary metabolite from Trichoderma harzianum, is a complex process influenced by a multitude of factors. Inconsistent yields and purity between batches are common challenges that can impede research and development timelines. This section addresses the root causes of this variability and provides actionable solutions.
Frequently Asked Questions (FAQs) - Fermentation
Q1: What are the primary drivers of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in fungal metabolite production is multifactorial. For this compound, the key sources of inconsistency can be categorized as follows:
-
Biological Variability: Trichoderma harzianum strains can exhibit inherent genetic and phenotypic instability. Spontaneous mutations can lead to fluctuations in metabolic output. Maintaining a consistent and well-characterized cell bank is critical.
-
Inoculum Preparation: The age, density, and physiological state of the inoculum significantly impact the kinetics and productivity of the fermentation. An inconsistent inoculum will lead to variable growth phases and, consequently, variable this compound titers.
-
Media Composition: Minor variations in the quality and composition of complex media components (e.g., potato dextrose broth, corn steep liquor) can lead to inconsistent nutrient availability. Trace elements and precursor availability are also critical.
-
Process Parameters: Deviations in critical fermentation parameters such as pH, temperature, aeration (dissolved oxygen), and agitation rate can drastically affect fungal growth and secondary metabolism.[1][2]
Q2: How does the choice of fermentation method (liquid vs. solid-state) impact this compound yield and consistency?
A2: Both liquid fermentation (LF) and solid-state fermentation (SSF) can be employed for T. harzianum cultivation.
-
Liquid Fermentation (LF): Generally offers better control over process parameters like pH and temperature, leading to potentially more consistent batch-to-batch results. However, optimizing aeration and shear stress is crucial.
-
Solid-State Fermentation (SSF): Can sometimes yield higher concentrations of secondary metabolites due to culture conditions that more closely mimic the natural environment of the fungus. However, maintaining homogeneity in moisture content, temperature, and aeration throughout the solid substrate can be challenging, potentially leading to greater variability.[1][3]
Q3: At what stage of fungal growth is this compound production typically highest?
A3: this compound is a secondary metabolite, meaning its production is generally not associated with the primary growth phase (log phase) of the fungus. Maximum production is often observed during the stationary phase, when cell proliferation has slowed or ceased, and the metabolic machinery shifts towards the synthesis of specialized compounds. It is crucial to establish a growth and production curve for your specific T. harzianum strain and fermentation conditions to determine the optimal harvest time.
Troubleshooting Guide: Fermentation Issues
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | 1. Suboptimal culture medium. 2. Inadequate aeration or agitation. 3. Incorrect pH or temperature. 4. Harvesting at the wrong growth phase. 5. Strain degradation. | 1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Consider adding precursors to the biosynthetic pathway. 2. Process Parameter Optimization: Perform a design of experiments (DoE) to determine optimal aeration and agitation rates. Use baffled flasks in shake flask studies to improve oxygen transfer. 3. Environmental Control: Maintain pH within the optimal range for T. harzianum (typically 5.5-6.0) and temperature between 25-30°C.[4] 4. Time-Course Study: Monitor biomass and this compound concentration over time to identify the peak production window. 5. Strain Maintenance: Return to a low-passage cryopreserved stock of T. harzianum. |
| High Batch-to-Batch Variability in Yield | 1. Inconsistent inoculum preparation. 2. Variability in raw materials for media. 3. Poorly controlled fermentation parameters. | 1. Standardize Inoculum: Develop a strict protocol for inoculum preparation, including spore concentration or mycelial density, age, and volume. 2. Raw Material Qualification: Source media components from a single, reliable supplier and qualify new lots. 3. Tighten Process Control: Calibrate probes (pH, DO, temperature) regularly and ensure precise control throughout the fermentation. |
| No Detectable this compound Production | 1. Incorrect strain of T. harzianum. 2. Silent biosynthetic gene cluster. 3. Inappropriate culture conditions. | 1. Strain Verification: Confirm the identity of your T. harzianum strain through molecular methods (e.g., ITS sequencing). 2. Elicitation: Introduce elicitors (e.g., co-culturing with other fungi) to induce the expression of the this compound biosynthetic genes. 3. Broad Screening of Conditions: Test a wide range of media and physical parameters to identify conditions permissive for production. |
Section 2: Robust Extraction and Purification of this compound
Variability can also be introduced during the downstream processing of the fermentation broth. A standardized and efficient extraction and purification protocol is essential for obtaining consistent yields of high-purity this compound.
Experimental Protocol: this compound Extraction and Preliminary Purification
This protocol provides a general framework. Optimization may be required based on the specific fermentation broth characteristics.
-
Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar material, followed by centrifugation (e.g., 8000 rpm for 15 minutes). The supernatant contains the secreted this compound.
-
Solvent Extraction:
-
Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., 1M HCl). This protonates any acidic functional groups on this compound, increasing its solubility in organic solvents.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this process three times to ensure complete extraction.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the ethyl acetate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
Preliminary Purification (Optional): The crude extract can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or a similar solvent system to remove highly nonpolar and polar impurities.
Troubleshooting Guide: Extraction and Purification
| Problem | Potential Causes | Recommended Solutions |
| Low Recovery of this compound | 1. Incomplete extraction from the aqueous phase. 2. Degradation of this compound during processing. 3. Inefficient elution from the chromatography column. | 1. Optimize Extraction pH: Experiment with a range of pH values (e.g., 2-5) for the acidification step. 2. Minimize Degradation: Avoid high temperatures and prolonged exposure to strong acids or bases. Store extracts at low temperatures and protected from light. 3. Optimize Chromatography: Adjust the solvent gradient and consider different stationary phases. |
| Presence of Contaminants in the Final Product | 1. Co-extraction of other fungal metabolites. 2. Incomplete separation during chromatography. | 1. Selective Extraction: Explore different extraction solvents with varying polarities. 2. High-Resolution Chromatography: Employ more advanced chromatographic techniques such as preparative HPLC for final purification. |
Section 3: Accurate Quantification of this compound using UPLC-MS/MS
Reliable quantification of this compound is paramount for assessing the impact of process modifications and ensuring batch-to-batch consistency. A validated analytical method is indispensable.
Recommended Analytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the high sensitivity and selectivity required for accurate quantification of this compound in complex matrices like fermentation broths and extracts.[5][6]
Instrumentation and Parameters (Example):
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from a low to high percentage of mobile phase B over a short run time (e.g., 5-10 minutes).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode should be evaluated for optimal sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.
Frequently Asked Questions (FAQs) - Analysis
Q1: How can I ensure the accuracy and reproducibility of my this compound quantification?
A1: Method validation is crucial. This involves demonstrating the method's linearity, accuracy, precision, selectivity, and robustness. Use a certified reference standard of this compound to prepare a calibration curve. The inclusion of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Q2: What are common issues encountered during the HPLC/LC-MS analysis of fungal extracts?
A2: Common problems include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Peak Tailing or Splitting: This can be caused by column degradation, inappropriate mobile phase pH, or interactions with active sites on the stationary phase.
-
Carryover: Residual analyte from a previous high-concentration sample can lead to ghost peaks in subsequent runs.
Troubleshooting Guide: Analytical Issues
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting) | 1. Column degradation. 2. Sample solvent stronger than mobile phase. 3. Secondary interactions with the stationary phase. | 1. Replace the column or guard column. 2. Dissolve the sample in the initial mobile phase composition. 3. Adjust the mobile phase pH or add a modifier to reduce secondary interactions. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate between injections. |
| Low Sensitivity/Signal-to-Noise | 1. Suboptimal ionization parameters. 2. Matrix suppression. 3. Degradation of this compound in the autosampler. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup or dilute the sample to reduce matrix effects. 3. Keep the autosampler at a low temperature. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system. | 1. Implement a robust needle wash protocol in the autosampler method. 2. Prepare fresh mobile phase and flush the system. |
Section 4: Visualizing Key Processes
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process. Understanding this pathway can aid in developing strategies to enhance production, for example, through precursor feeding.
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow
A systematic approach to experimentation is key to identifying and controlling sources of variability.
Caption: A systematic workflow for this compound production and optimization.
References
- Ahluwalia, V., et al. (2015). Comparative evaluation of two Trichoderma harzianum strains for major secondary metabolite production and antifungal activity. Natural Product Research, 29(10), 914-920.
-
Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53). (2021). Molecules, 26(23), 7237. [Link]
-
Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties. (2022). Polymers, 14(15), 3020. [Link]
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2015). Genetics and Molecular Research, 14(1), 1771-1781. [Link]
-
Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2015). PubMed. [Link]
-
Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains. (2024). Journal of Fungi, 10(6), 441. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]
- Study on the extraction and purification of metabolites obtained from Trichoderma harzianum. (2019). International Journal of Research and Analytical Reviews, 6(1), 885-891.
- Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (2015). Genetics and Molecular Research, 14(1), 1771-1781.
-
A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum. (2017). Clinical Biochemistry, 50(10-11), 603-610. [Link]
- Chemotaxonomy of Trichoderma spp. Using Mass Spectrometry-Based Metabolite Profiling. (2010). Journal of Microbiology and Biotechnology, 20(11), 1546-1553.
- Trichoderma Harzianum: Isolation, Characterization, Cultivation and its Role as Effective Biofertilizer. (2017). International Journal of Research in Environmental Science, 3(4), 48-56.
-
Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment. (2023). Molecules, 28(13), 5038. [Link]
- Study on the extraction and purification of metabolites obtained from Trichoderma harzianum. (2019).
-
Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. (2022). International Journal of Molecular Sciences, 23(2), 679. [Link]
- Production of Trichoderma harzianum (127a and 127b) spores by Fermentation (LF and SSF). (2019). International Journal of Innovative Approaches in Agricultural Research, 3(3), 376-384.
- Trichoderma harzianum (Rifai). (2018).
- Principal component analysis (PCA)
- Cellular damage during drying and storage of Trichoderma harzianum spores. (2015). Process Biochemistry, 50(9), 1325-1332.
- Chemotaxonomy of Trichoderma spp. Using Mass Spectrometry-Based Metabolite Profiling. (2010). Journal of Microbiology and Biotechnology, 20(11), 1546-1553.
- Shelf life of different formulations of T. harzianum at room... (2017).
-
Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. (2022). Frontiers in Microbiology, 13, 975881. [Link]
-
A Comparative Study of Different Strains of Trichoderma under Different Conditions of Temperature and pH for the Control of Rhizoctonia solani. (2019). American Journal of Plant Sciences, 10(9), 1559-1574. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. mdpi.com [mdpi.com]
- 5. A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Harzianopyridone Production in Trichoderma harzianum
Welcome to the technical support center for the strain improvement of Trichoderma harzianum aimed at increasing the production of harzianopyridone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights and troubleshooting solutions for your experimental workflows.
Introduction: The Potential of this compound
This compound, a secondary metabolite produced by Trichoderma harzianum, has garnered significant interest for its potent antifungal properties.[1][2] Its unique mode of action makes it a promising candidate for novel drug development. However, wild-type strains of T. harzianum often produce this compound in low yields, necessitating strain improvement strategies to enhance production for research and commercial purposes.
This guide will walk you through established and cutting-edge techniques for improving T. harzianum strains, from classical mutagenesis to targeted genetic engineering. We will also delve into screening methodologies, fermentation optimization, and troubleshooting common issues you may encounter.
Section 1: Strain Improvement Strategies
The primary goal of strain improvement is to generate stable, high-yielding mutants of T. harzianum. Several approaches can be employed, each with its own advantages and considerations.
Classical Mutagenesis: A Foundation for Strain Improvement
Random mutagenesis, primarily through ultraviolet (UV) irradiation, is a well-established and cost-effective method for generating genetic diversity within a fungal population.[3][4][5][6][7] The principle is to induce random mutations in the fungal genome, some of which may lead to an upregulation of the biosynthetic pathway for this compound.
-
Spore Suspension Preparation:
-
Grow a wild-type T. harzianum strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation is abundant.
-
Harvest conidia by flooding the plate with sterile 0.85% saline solution containing 0.1% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Wash the spores twice with sterile saline solution by centrifugation (5000 rpm for 10 minutes) and resuspend the pellet in sterile saline.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
-
UV Exposure:
-
Pipette 10 mL of the spore suspension into a sterile petri dish.
-
Place the open petri dish in a UV sterilization cabinet with a 254 nm UV lamp. The distance from the lamp to the spore suspension should be standardized (e.g., 30 cm).[5]
-
Expose the spore suspension to UV radiation for varying durations (e.g., 5, 10, 15, 20, 30 minutes). It is crucial to perform a "kill curve" experiment to determine the optimal exposure time that results in a 90-99% kill rate.
-
During exposure, gently agitate the suspension to ensure uniform irradiation.
-
-
Post-Irradiation Treatment and Plating:
-
Immediately after exposure, dilute the spore suspension serially (10⁻¹ to 10⁻⁴) with sterile saline.
-
Plate 100 µL of each dilution onto PDA plates.
-
Incubate the plates in the dark at 28°C for 24 hours to prevent photoreactivation, followed by incubation under normal light conditions for 5-7 days.
-
-
Mutant Screening:
-
Select morphologically distinct colonies for further screening of this compound production.
-
Protoplast Fusion: Combining Genetic Material
Protoplast fusion is a technique that allows for the combination of entire genomes from different fungal strains, potentially leading to novel genotypes with enhanced secondary metabolite production.[8][9][10][11][12] This method is particularly useful for fungi like T. harzianum that lack a known sexual cycle.
-
Mycelial Growth and Protoplast Isolation:
-
Grow two parent strains of T. harzianum (e.g., a wild-type and a previously improved mutant) in liquid Potato Dextrose Broth (PDB) for 48-72 hours at 28°C with shaking (150 rpm).
-
Harvest the young mycelia by filtration and wash with a sterile osmotic stabilizer (e.g., 0.6 M KCl).
-
Suspend the mycelia in a lytic enzyme solution (e.g., Novozyme 234, lysing enzyme from Trichoderma harzianum) dissolved in the osmotic stabilizer.[11][12]
-
Incubate the mixture at 30°C with gentle shaking for 2-4 hours to release protoplasts.
-
-
Protoplast Purification:
-
Separate the protoplasts from mycelial debris by filtering through sterile glass wool.
-
Pellet the protoplasts by centrifugation (3000 rpm for 5 minutes) and wash twice with the osmotic stabilizer.
-
Resuspend the protoplasts in the osmotic stabilizer and determine the concentration using a hemocytometer.
-
-
Fusion:
-
Mix equal numbers of protoplasts from the two parent strains.
-
Add a fusogen, typically 30-40% polyethylene glycol (PEG) 6000 in a buffer containing CaCl₂.[11]
-
Incubate the mixture at room temperature for 10-20 minutes.
-
-
Regeneration and Selection:
-
Plate the fused protoplasts onto a regeneration medium (e.g., PDA supplemented with an osmotic stabilizer).
-
After 24-48 hours, overlay the plates with a selective medium if auxotrophic markers were used in the parent strains.
-
Incubate at 28°C for 5-10 days until colonies appear.
-
Isolate individual colonies for further analysis.
-
Genetic Engineering: Precision and Predictability
Modern genetic engineering techniques, particularly CRISPR-Cas9, offer a highly targeted approach to strain improvement.[13][14][15][16][17] This technology allows for the precise editing of genes involved in the this compound biosynthetic pathway or its regulation.
Caption: CRISPR-Cas9 workflow for targeted gene editing in T. harzianum.
Section 2: Screening for High-Yielding Mutants
An effective screening strategy is critical to identify the desired high-producing mutants from a large population of treated cells.
High-Throughput Screening (HTS)
For large-scale screening, HTS methods are employed. This often involves cultivating mutants in 96-well microtiter plates and using a colorimetric or fluorometric assay that correlates with this compound production.
Analytical Chemistry Techniques
Promising candidates from the initial screen should be further analyzed using more precise methods:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both quantification and structural confirmation of this compound.
Section 3: Fermentation Optimization
Once a high-yielding mutant is identified, optimizing the fermentation conditions is crucial for maximizing this compound output.[18][19][20][21][22]
Key Fermentation Parameters to Optimize:
| Parameter | Rationale | Typical Range |
| Carbon Source | Provides the building blocks for secondary metabolism. | Glucose, sucrose, maltose (10-50 g/L) |
| Nitrogen Source | Essential for cell growth and enzyme production. | Peptone, yeast extract, ammonium sulfate (1-10 g/L) |
| pH | Affects enzyme activity and nutrient uptake. | 4.0 - 6.0 |
| Temperature | Influences fungal growth rate and metabolic activity. | 25 - 30°C |
| Agitation & Aeration | Ensures proper mixing and oxygen supply for aerobic respiration. | 150 - 250 rpm; 0.5 - 1.5 vvm |
Section 4: Troubleshooting Guide & FAQs
Q1: After UV mutagenesis, I have very few or no surviving colonies. What went wrong?
A1:
-
Overexposure to UV: The UV dose was likely too high, leading to excessive DNA damage and cell death. It is essential to perform a kill curve to determine the optimal exposure time that yields a high mutation rate without excessive killing (typically a 1-10% survival rate).
-
Spore Viability: The initial spore suspension may have had low viability. Ensure you are using fresh, healthy spores from a well-sporulated culture.
-
Photoreactivation: Exposure to visible light immediately after UV treatment can activate DNA repair mechanisms, reversing the mutagenic effect. Keep the plates in the dark for at least 24 hours post-irradiation.
Q2: My protoplast fusion experiment yielded no viable fusants. What are the common pitfalls?
A2:
-
Inefficient Protoplast Release: The lytic enzyme activity may be low, or the incubation time is insufficient. Ensure the enzyme solution is fresh and optimize the incubation time. Using young, actively growing mycelia is also crucial.
-
Protoplast Lysis: The osmotic stabilizer concentration might be incorrect, causing the protoplasts to burst. Verify the molarity of your osmotic stabilizer.
-
Ineffective Fusion: The PEG concentration or incubation time may be suboptimal. Experiment with different PEG concentrations (30-40%) and incubation times (10-20 minutes).
-
Poor Regeneration: The regeneration medium may be inadequate. Ensure it contains the necessary nutrients and the correct concentration of the osmotic stabilizer.
Q3: I've identified a promising mutant, but the high yield of this compound is not stable over subsequent generations.
A3:
-
Genetic Instability: Random mutagenesis can sometimes lead to unstable mutations. To address this, perform several rounds of single-spore isolation from the mutant colony and re-screen each isolate for stable, high-level production. This helps to ensure you have a genetically homogenous and stable mutant.
-
Epigenetic Changes: The initial increase in production might be due to epigenetic modifications rather than a stable genetic mutation. Repeated subculturing and screening can help select for genetically stable mutants.
Q4: My HPLC analysis shows a very low or undetectable peak for this compound, even in my improved strains.
A4:
-
Suboptimal Fermentation Conditions: The fermentation medium or culture conditions may not be conducive to this compound production. Refer to Section 3 and systematically optimize parameters like carbon and nitrogen sources, pH, and temperature.
-
Extraction Inefficiency: The method used to extract this compound from the culture broth may be inefficient. Ensure you are using an appropriate solvent (e.g., ethyl acetate) and that the pH of the broth is adjusted to an optimal level for extraction.
-
Compound Degradation: this compound may be unstable under certain conditions (e.g., exposure to light or extreme pH). Protect your samples from light and process them promptly.
Q5: How do I choose between random mutagenesis and CRISPR-Cas9 for strain improvement?
A5:
-
Random Mutagenesis (e.g., UV): This is a good starting point when the genetic regulation of the target metabolite is not well understood. It is a relatively simple and inexpensive way to generate a diverse pool of mutants. However, the process is random, and screening can be labor-intensive.
-
CRISPR-Cas9: This is a powerful tool for rational strain engineering when you have knowledge of the target genes involved in this compound biosynthesis or its regulation.[23] It allows for precise and predictable genetic modifications, such as knocking out competing pathways or overexpressing key biosynthetic genes. While more technically demanding upfront, it can lead to more significant and stable improvements in yield.
References
-
Strain improvement of Trichoderma spp. through two-step protoplast fusion for cellulase production enhancement - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
- Cai, F., et al. (2021). Molecular methods unravel the biosynthetic potential of Trichoderma species. RSC Chemical Biology, 2(3), 734-748.
- Xiao, Y., et al. (2023). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. Frontiers in Microbiology, 14, 1146210.
-
Strain improvement of Trichoderma spp. by protoplast fusion - Krishikosh. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enhancement of Antagonism through Protoplast Fusion in Trichoderma spp. (n.d.). Retrieved January 12, 2026, from [Link]
- Pecchia, S., & Anné, J. (1989). FUSION OF PROTOPLAST FROM ANTAGONISTIC TRICHODERMA HARZIANUM STRAINS. Acta Horticulturae, (255), 303-312.
- de Souza Maia Filho, J. T., et al. (2021). Generation of Trichoderma harzianum with pyr4 auxotrophic marker by using the CRISPR/Cas9 system. Scientific Reports, 11(1), 1317.
- Malmierca, M. G., et al. (2021). Molecular methods unravel the biosynthetic potential of Trichoderma species. RSC Chemical Biology, 2(3), 734-748.
- de Souza Maia Filho, J. T., et al. (2021). Generation of Trichoderma harzianum with pyr4 auxotrophic marker by using the CRISPR/Cas9 system. Scientific Reports, 11(1), 1317.
- Djonovic, S., et al. (2006). A short-chain dehydrogenase/reductase required for biosynthesis of the Trichoderma virens antibiotic heptelidic acid. Applied and Environmental Microbiology, 72(5), 3521-3528.
- Dickinson, J. M., et al. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1, 1885-1887.
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Validation & Comparative
A Comparative Guide to Validating the Antifungal Activity of Harzianopyridone Against Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistant fungal pathogens, particularly within the Fusaurus genus, poses a significant threat to agriculture and human health. This guide provides a comprehensive framework for validating the antifungal potential of Harzianopyridone, a natural product derived from Trichoderma harzianum, against pathogenic Fusarium species. We will delve into the requisite in vitro and in vivo experimental designs, compare its efficacy against established commercial fungicides, and address the critical aspect of its cytotoxic profile.
The Challenge of Fusarium and the Promise of this compound
Fusarium species are notorious for causing a wide range of diseases in plants, leading to substantial crop losses.[1][2] In humans, they are opportunistic pathogens that can cause superficial to life-threatening disseminated infections, particularly in immunocompromised individuals.[3][4][5] The intrinsic resistance of many Fusarium species to conventional antifungal agents underscores the urgent need for novel therapeutic strategies.[6]
This compound, a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, has demonstrated promising antifungal properties. T. harzianum itself is a well-documented antagonist of various plant pathogens, including Fusarium species, through mechanisms such as competition, mycoparasitism, and the secretion of antifungal compounds.[7][8] This guide focuses on the rigorous scientific validation of one of its key bioactive molecules, this compound.
Experimental Validation Workflow: A Step-by-Step Approach
A robust validation process is paramount to ascertain the true potential of any new antifungal candidate. The following workflow outlines the essential in vitro and in vivo assays.
Caption: Experimental workflow for validating antifungal activity.
In Vitro Antifungal Activity Assessment
The initial step involves quantifying the direct inhibitory effect of this compound on the growth of various Fusarium species.
1. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining MIC values.[6][9][10]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of Fusarium conidia (spores) adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 48-72 hours.[6]
-
MIC Reading: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.[6]
To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto a fresh agar plate. The lowest concentration that prevents any fungal growth after incubation is the MFC.
Comparative Data:
The performance of this compound should be benchmarked against commercially available antifungal drugs commonly used to treat Fusarium infections, such as Amphotericin B and Voriconazole.[3][4][5]
| Compound | Fusarium solani MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data |
| Amphotericin B | 0.25 - 8[9] | Comparable Data Needed |
| Voriconazole | 0.25 - 32[9] | Comparable Data Needed |
| Natamycin | ≤4[6] | Comparable Data Needed |
2. Mechanistic Insights: Spore Germination and Hyphal Growth Inhibition
Understanding how this compound affects fungal viability is crucial.
Protocol: Spore Germination Assay
-
Spore Suspension: Prepare a suspension of Fusarium spores in a liquid medium.
-
Treatment: Add varying concentrations of this compound to the spore suspension.
-
Incubation: Incubate under conditions that promote germination.
-
Observation: At regular intervals, observe the percentage of germinated spores under a microscope.
Protocol: Hyphal Growth Inhibition Assay
-
Fungal Culture: Grow the Fusarium species on an agar plate until a mycelial mat is formed.
-
Treatment: Place a sterile disk impregnated with this compound at the center of the plate or incorporate the compound directly into the agar.[11]
-
Measurement: Measure the radial growth of the fungal colony over time and compare it to a control plate without the compound.[12]
In Vivo Efficacy Evaluation
Demonstrating efficacy in a living system is a critical step in the validation process.
1. Plant-Based Models
For agricultural applications, testing this compound's ability to protect plants from Fusarium wilt is essential.
Protocol: Plant Protection Assay
-
Pathogen Inoculation: Inoculate susceptible plants (e.g., tomato seedlings for Fusarium oxysporum f. sp. lycopersici) with a spore suspension of the pathogen.[13]
-
Treatment Application: Treat a group of inoculated plants with a solution of this compound. Include a control group that receives a placebo.
-
Disease Scoring: Over a period of several weeks, monitor the plants for signs of disease (e.g., yellowing, wilting, stunting) and score the disease severity.
2. Murine Models of Disseminated Fusariosis
For potential clinical applications, a murine model of disseminated infection is the standard.[3][4][5]
Protocol: Murine Model of Infection
-
Immunosuppression: Induce immunosuppression in mice (e.g., using cyclophosphamide).
-
Infection: Intravenously inject the mice with a lethal dose of Fusarium spores.
-
Treatment: Administer this compound to a treatment group of infected mice. A control group should receive a vehicle.
-
Survival Analysis: Monitor the survival of the mice over a period of time (e.g., 30 days) and analyze the data using Kaplan-Meier survival curves.[3]
Safety and Toxicity Assessment
A crucial aspect of drug development is ensuring the compound is not harmful to mammalian cells.
Cytotoxicity Assays
The cytotoxic effects of this compound should be evaluated against various human cell lines.
Caption: Cytotoxicity evaluation workflow.
Protocol: MTT Assay
-
Cell Seeding: Seed human cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma) in a 96-well plate.[14][15]
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.
Comparative Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | Experimental Data |
| This compound | HepG2 | Experimental Data |
| Trichodenone A (from T. harzianum) | P388 | 0.21 µg/mL[16] |
| Isorhodoptilometrin (from T. harzianum) | HepG2 | 2.10[16] |
| Isorhodoptilometrin (from T. harzianum) | HeLa | 8.59[16] |
Conclusion
This compound presents a promising avenue for the development of a novel antifungal agent against pathogenic Fusarium species. The comprehensive validation workflow outlined in this guide, encompassing rigorous in vitro and in vivo testing, alongside a thorough safety assessment, is essential to substantiate its therapeutic potential. By adhering to standardized protocols and comparing its performance against existing treatments, researchers and drug development professionals can effectively evaluate this compound's candidacy as a next-generation antifungal.
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A Comparative Guide to the Efficacy of Harzianopyridone and Bavistin (Carbendazim)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between harzianopyridone, a natural antifungal metabolite, and Bavistin (carbendazim), a widely used commercial synthetic fungicide. The objective is to furnish a clear, evidence-based analysis of their respective mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation.
Introduction: A Tale of Two Fungicides
In the ongoing effort to manage phytopathogenic fungi, two distinct chemical philosophies are represented by this compound and Bavistin. Bavistin, the commercial name for carbendazim, is a veteran synthetic fungicide belonging to the benzimidazole class.[1][2][3] It is known for its systemic activity and broad-spectrum efficacy, making it a staple in conventional agriculture for decades.[4][5]
Conversely, this compound is a naturally derived secondary metabolite produced by the fungus Trichoderma harzianum.[6][7] T. harzianum is a well-regarded biological control agent, and this compound is one of the key compounds responsible for its antagonistic effects against plant pathogens.[8][9] This positions it as a promising candidate in the search for more sustainable and ecologically friendly disease management solutions.
Section 1: Mechanism of Action - A Contrast in Strategy
The fundamental difference between these two compounds lies in their mode of action. Bavistin employs a highly specific, targeted attack, whereas this compound acts as part of a broader, multi-pronged biological assault.
Bavistin (Carbendazim): The Precision Strike
Bavistin's mechanism is well-characterized and highly specific. Its primary target is the β-tubulin protein, a crucial component of microtubules in fungal cells.[10][11]
-
Binding to β-Tubulin: Carbendazim binds directly to the β-tubulin subunit.[2][12]
-
Inhibition of Polymerization: This binding action prevents the polymerization of tubulin dimers into microtubules.[1][12][13]
-
Disruption of Mitosis: Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting their assembly, carbendazim effectively halts mitosis.[3][14]
-
Fungal Death: The inability to divide and proliferate ultimately leads to the death of the fungal pathogen.
This single-site mechanism, while highly effective, is also its primary vulnerability. Fungal populations can develop resistance relatively quickly through point mutations in the β-tubulin gene, rendering the fungicide ineffective.[1]
Caption: Mechanism of action for Bavistin (Carbendazim).
This compound: The Integrated Biocontrol Approach
This compound does not act in isolation. It is a key weapon in the arsenal of its parent organism, Trichoderma harzianum. The overall biocontrol effect of Trichoderma is a synergistic combination of multiple mechanisms.[15][16]
-
Antibiosis: This is the primary role of this compound. The fungus secretes a cocktail of secondary metabolites, including this compound, 6-pentyl-2H-pyran-2-one, and various enzymes, that are directly toxic to competing pathogenic fungi, inhibiting their growth and spore germination.[6][15][17]
-
Competition: T. harzianum is a rapid and aggressive colonizer of the rhizosphere (the soil region around plant roots). It can outcompete pathogenic fungi for essential nutrients and physical space, effectively starving them out.[9][18]
-
Mycoparasitism: Trichoderma species can directly attack and parasitize pathogenic fungi. Their hyphae coil around the pathogen's hyphae, secrete cell wall-degrading enzymes (like chitinases and glucanases), and absorb nutrients from the host fungus.[15][17]
This multi-faceted approach makes it significantly more difficult for pathogens to develop resistance compared to single-site synthetic fungicides.
Caption: Biocontrol mechanisms of Trichoderma harzianum.
Section 2: Comparative Efficacy Data
Direct, peer-reviewed, head-to-head comparisons are limited. However, by synthesizing data from various studies, a general performance profile can be established. This compound demonstrates potent activity, though in some cases, it may be less potent than Bavistin on a pure compound basis.
| Compound | Target Pathogen(s) | Reported Efficacy | Source(s) |
| This compound | Rhizoctonia solani, Fusarium oxysporum, Sclerotium rolfsii | Inhibited >90% of mycelial growth. | [7] |
| Pythium ultimum, G. graminis var. tritici, Botrytis cinerea | Demonstrated strong antifungal activity. | [6][19][20] | |
| Bavistin (Carbendazim) | Sclerotium rolfsii | Achieved complete (100%) inhibition at 40 ppm. | [21] |
| Macrophomina phaseolina, Fusarium spp. | Showed up to 98% effective control in seed treatments. | [22] | |
| Macrophomina phaseolina | Showed 100% growth inhibition at all tested concentrations (50-400 ppm). | [23] | |
| Direct Comparison Note | R. solani, F. oxysporum, S. rolfsii | One study noted that while highly active, this compound was "less active than Bavistin". |
Section 3: Experimental Protocol for Head-to-Head Evaluation
To provide a definitive comparison, a standardized, controlled experimental workflow is essential. This protocol outlines both in vitro and in vivo methodologies.
Caption: Workflow for fungicide efficacy comparison.
Part A: In Vitro Assay (Poisoned Food Technique)
This assay determines the direct inhibitory effect of the compounds on fungal growth.[24][25]
Objective: To calculate the EC₅₀ (Effective Concentration that inhibits 50% of growth) for each compound against a target fungus (e.g., Rhizoctonia solani).
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh pure this compound and Bavistin (Carbendazim).
-
Dissolve in a minimal amount of an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO) to create concentrated stock solutions (e.g., 10,000 ppm).
-
Rationale: DMSO is used to dissolve compounds that are poorly soluble in water, ensuring their even distribution in the aqueous agar medium.
-
-
Preparation of 'Poisoned' Media:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Allow the agar to cool to a handleable temperature (approx. 45-50°C).
-
Add aliquots of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 ppm).
-
Crucial Controls:
-
Negative Control: PDA with no additives.
-
Solvent Control: PDA with DMSO added at the highest volume used in the test concentrations. This validates that the solvent itself does not inhibit fungal growth.
-
-
Pour the amended media into sterile petri plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, cut a 5mm mycelial disc from the edge of an actively growing, pure culture of the test fungus.
-
Place the disc, mycelium-side down, in the center of each prepared plate.
-
Incubate the plates at an optimal temperature for the fungus (e.g., 25 ± 2°C) until the mycelium in the negative control plate reaches the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony (in mm) in two perpendicular directions for each plate.
-
Calculate the Percent Inhibition of Radial Growth (PIRG) using the formula: PIRG (%) = [(C - T) / C] * 100 Where: C = Average colony diameter of the control, T = Average colony diameter of the treatment.
-
Plot the PIRG against the logarithm of the concentration and use probit analysis to determine the EC₅₀ value for each compound.
-
Part B: In Vivo Assay (Preventive Treatment on Whole Plants)
This assay evaluates the protective efficacy of the compounds in a host-pathogen system.[26][27]
Objective: To determine the ability of each compound to control disease development on a susceptible host plant.
Methodology:
-
Plant Propagation and Fungicide Application:
-
Grow susceptible host plants (e.g., bean or tomato seedlings) under controlled greenhouse conditions until they reach a uniform growth stage (e.g., 3-4 true leaves).
-
Prepare aqueous spray solutions of this compound and Bavistin at relevant concentrations (informed by in vitro results and literature), including a surfactant to ensure even leaf coverage.
-
Spray the plants until runoff, ensuring all foliage is covered. Include a control group sprayed only with water and surfactant.
-
Allow the plants to dry completely.
-
-
Pathogen Inoculation:
-
Prepare a standardized inoculum of the pathogen (e.g., a spore suspension of Botrytis cinerea at 1x10⁵ spores/mL).
-
24 hours after fungicide application, inoculate all plants (including controls) by spraying with the spore suspension.
-
Rationale: The 24-hour waiting period allows systemic fungicides like Bavistin to be absorbed by the plant tissue.
-
-
Incubation and Disease Development:
-
Place the inoculated plants in a high-humidity chamber (>90% RH) for 48-72 hours to promote spore germination and infection.
-
Move the plants back to standard greenhouse conditions and monitor for disease development over 7-14 days.
-
-
Disease Assessment and Data Analysis:
-
Score the disease severity on each leaf using a standardized rating scale (e.g., 0 = no symptoms; 1 = <10% leaf area affected; 2 = 11-25%; 3 = 26-50%; 4 = >50%; 5 = dead leaf).
-
Calculate the Disease Severity Index (DSI) for each treatment group.
-
Determine the percentage of disease control relative to the untreated control group.
-
Summary and Outlook
The comparison between this compound and Bavistin encapsulates a central theme in modern crop protection: the balance between potent, immediate control and long-term sustainability.
-
Bavistin (Carbendazim) remains a highly effective, broad-spectrum fungicide with reliable systemic action. Its primary drawbacks are the well-documented and rapid development of fungal resistance due to its single-site mechanism of action and broader environmental concerns associated with synthetic pesticides.[1]
-
This compound , as a key metabolite of T. harzianum, represents a more complex and sustainable approach. Its efficacy is part of a multi-pronged attack involving antibiosis, competition, and mycoparasitism, making resistance development far less likely.[9][15] While its potency as a standalone compound may sometimes be lower than leading synthetics, its role within an integrated pest management (IPM) framework is invaluable.
For researchers and drug development professionals, the future likely lies not in a simple replacement of one with the other, but in leveraging the strengths of both. This includes exploring natural compounds like this compound as lead structures for novel semi-synthetic fungicides or integrating biocontrol agents like T. harzianum with judicious use of synthetic fungicides to manage resistance and enhance overall crop health.
References
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- Gagan Pesticides. (n.d.). Crystal Bavistin Carbendazim 50% WP.
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- Rythukart. (n.d.). Bavistin Fungicide | Carbendazim 50% WP | Crystal Crop Protection.
- Agritell. (n.d.). Bavistin Fungicide: Reliable Disease Control in Agriculture.
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- Saha, D., & Pan, S. (2004). Evaluation of tolerance to fungicides in Macrophomina phaseolina, Trichoderma harzianum, Trichoderma viride, and Gliocladium virens. CABI Digital Library.
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A Comparative Guide to the Structure-Activity Relationship of Harzianopyridone and its Analogs
Harzianopyridone, a natural product first isolated from the fungus Trichoderma harzianum, stands as a compelling scaffold for the development of novel therapeutic and agrochemical agents.[1][2] Its potent and diverse biological activities, ranging from antifungal to antiviral, have garnered significant interest within the scientific community.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the bioactivity of this compound, comparing its performance with functionally related compounds and offering insights for future drug design and development.
This compound: A Profile of a Multifaceted Natural Product
This compound is a pyridone-based secondary metabolite characterized by a (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one structure.[2] Its biological prowess is primarily attributed to its function as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[3] This mechanism underpins its broad-spectrum antifungal, antibacterial, and herbicidal properties.[1][3] More recently, this compound has been identified as an inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRp), highlighting its potential as a scaffold for antiviral drug discovery.
The racemic form of naturally occurring this compound demonstrates robust antifungal activity against a variety of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum, with EC50 values in the range of 35.9–50.2 μg/mL.[3] Interestingly, the stereochemistry of the molecule appears to play a role in its activity, as the laevorotatory form has been reported to exhibit weaker antibacterial and antifungal effects.[1]
Comparative Analysis of Biological Activity
While extensive SAR studies on a broad series of synthetic this compound analogs are not widely available in the public domain, a comparative analysis of its performance against other known inhibitors of its primary target, succinate dehydrogenase, provides valuable context for its potency.
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
| This compound | Succinate Dehydrogenase (SDH) | IC50 | 80 nM | [3] |
| This compound | Rhizoctonia solani | EC50 | 35.9-50.2 µg/mL | [3] |
| This compound | Sclerotium rolfsii | EC50 | 35.9-50.2 µg/mL | [3] |
| This compound | Fusarium oxysporum | EC50 | 35.9-50.2 µg/mL | [3] |
| Boscalid | Sclerotinia sclerotiorum | EC50 | 0.51 µg/mL | [4] |
| Fluxapyroxad | Sclerotinia sclerotiorum | EC50 | 0.19 µg/mL | [4] |
| Compound 5i (Novel SDHI) | Sclerotinia sclerotiorum | EC50 | 0.73 µg/mL | [4] |
Table 1: Comparative biological activity of this compound and other Succinate Dehydrogenase Inhibitors (SDHIs).
Inferred Structure-Activity Relationship (SAR) of the this compound Scaffold
Based on the structure of this compound and SAR studies of other pyridone-based enzyme inhibitors, we can infer the roles of its key structural motifs. These insights provide a foundational hypothesis for the rational design of future analogs.
-
The Hydroxypyridinone Core : The 4-hydroxy-pyridin-2-one core is a critical pharmacophore. This motif is a known bidentate chelator of metal ions and is likely essential for coordinating with the iron-sulfur clusters within the active site of succinate dehydrogenase. Modifications that alter the electronic properties or chelating ability of this ring system would likely have a profound impact on inhibitory activity.
-
The Acyl Side Chain : The (E)-3-(2-methyl-1-oxohex-4-enyl) side chain plays a crucial role in binding within the quinone-binding pocket (Qp site) of the SDH enzyme. The length, rigidity, and lipophilicity of this chain are expected to be key determinants of potency and selectivity. Variations in this chain would likely modulate the affinity of the inhibitor for the enzyme.
-
The Methoxy Groups : The two methoxy groups at the C6 position may influence the conformation of the pyridinone ring and its interaction with the enzyme. Furthermore, they can impact the molecule's overall solubility and metabolic stability. Demethylation or replacement with other alkoxy groups would be a logical step in analog synthesis to probe their contribution to activity.
Caption: Inferred Structure-Activity Relationship of this compound.
Experimental Protocols for Evaluation
To facilitate further research and comparative studies, detailed protocols for the evaluation of this compound analogs are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.
-
Preparation of Fungal Inoculum : Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL in RPMI-1640 medium.
-
Compound Preparation : Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Inoculation and Incubation : Add the fungal inoculum to each well of the microtiter plate. Include a positive control (a known antifungal agent) and a negative control (medium with DMSO, no compound). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
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"Comparison of Harzianopyridone production in different Trichoderma strains"
This guide provides an in-depth comparison of Harzianopyridone production across different strains of the filamentous fungi Trichoderma. It is intended for researchers, scientists, and professionals in drug development and agricultural biotechnology who are focused on leveraging fungal secondary metabolites. We will delve into the significance of this compound, compare production yields between notable Trichoderma strains, provide detailed experimental protocols for its cultivation and quantification, and illustrate the key workflows and biosynthetic pathways.
Introduction: The Significance of this compound
Trichoderma species are ubiquitous soil fungi renowned for their capabilities as biocontrol agents against a wide range of plant pathogens.[1][2][3][4] Their antagonistic activity is largely attributed to a rich arsenal of secondary metabolites, including enzymes and antibiotic compounds.[3][5][6] Among these, This compound , a pyridone-class metabolite first isolated from Trichoderma harzianum, stands out for its potent antifungal properties.[5][7]
This compound has demonstrated significant inhibitory activity against economically important plant pathogenic fungi such as Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, and Gaeumannomyces graminis var. tritici.[5][7][8][9] This bioactivity makes it a compound of high interest for the development of novel biopesticides. Understanding the production dynamics across different Trichoderma strains is therefore critical for optimizing yields and developing robust, large-scale fermentation processes.
Comparative Analysis of this compound Production
While over 200 species of Trichoderma have been identified, this compound production is most prominently documented and studied in Trichoderma harzianum.[1][10] While other species like T. atroviride and T. virens are known to produce a diverse array of other valuable secondary metabolites, this compound remains a hallmark compound of T. harzianum strains.[1][2]
Comparative studies have revealed significant strain-dependent variations in production levels. Research focusing on commercially available biocontrol strains of T. harzianum, such as T22 and T39, provides quantitative insights into these differences.
Table 1: this compound Production in Different T. harzianum Strains
| Trichoderma harzianum Strain | Reported Production Level (mg/L) | Eliciting Conditions | Reference |
| Strain T39 | 5 - 25 mg/L | Standard liquid culture | [11] |
| Strain T22 | 5 - 25 mg/L | Standard liquid culture | [11] |
| Strain T39 | Significantly Enhanced | Co-cultivation with R. solani or B. cinerea | [8][9] |
| Strain T22 | Significantly Enhanced | Co-cultivation with R. solani or B. cinerea | [8][9][12] |
Expert Insights: The data clearly indicates that the production of this compound is not static; it is a dynamic process heavily influenced by environmental cues. The enhancement of its synthesis during co-cultivation with pathogenic fungi suggests that this compound plays a crucial role in the antagonistic and competitive interactions of T. harzianum.[8][9] This phenomenon, known as elicitation, can be exploited to boost production yields in controlled fermentation settings. The use of non-viable pathogen biomass has also been shown to increase accumulation, providing a more controlled method for enhancing production without the complexities of a live dual-culture system.[8][9]
Experimental Protocols
The following sections provide detailed, validated methodologies for the cultivation of Trichoderma, followed by the extraction, purification, and quantification of this compound.
Workflow for this compound Production and Analysis
Caption: Experimental workflow from fungal culture to quantification.
Fungal Strain Cultivation
This protocol is designed for robust mycelial growth and secondary metabolite production in a liquid medium.
Rationale: A two-stage cultivation process is employed. Initial growth on a solid medium (Potato Dextrose Agar) ensures a healthy and pure inoculum. The subsequent transfer to a liquid medium (Potato Dextrose Broth) facilitates the large-scale production of biomass and the secretion of secondary metabolites into the culture filtrate.
Materials:
-
Trichoderma harzianum strain (e.g., T22 or T39)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Erlenmeyer flasks (250 mL)
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a small agar plug of an actively growing T. harzianum culture onto the center of a fresh PDA plate.
-
Incubation (Solid Medium): Incubate the plates at 25-28°C for 5-7 days, or until the plate is covered with mycelium and green conidia are visible.[13]
-
Spore Suspension: Flood the mature PDA plate with 10 mL of sterile distilled water. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Liquid Culture Inoculation: Transfer 1 mL of the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.
-
Fermentation: Incubate the flasks on an orbital shaker at 150 rpm and 28°C for 9-14 days.[14][15] This extended incubation period is crucial for the accumulation of secondary metabolites.
Extraction and Purification of this compound
Rationale: this compound is a moderately polar compound. A liquid-liquid extraction with a solvent like ethyl acetate is effective for separating it from the aqueous culture broth. Subsequent purification using silica gel chromatography separates the target compound from other metabolites based on polarity.
Materials:
-
Culture broth from Step 3.1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system (e.g., gradient of hexane to ethyl acetate)
Procedure:
-
Harvesting: Separate the fungal biomass from the culture broth by vacuum filtration. The filtrate contains the secreted this compound.
-
Extraction: Transfer the culture filtrate to a separatory funnel. Extract three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Drying and Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at 40-50°C to obtain the crude extract.[14][15]
-
Column Chromatography: Prepare a silica gel column. Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). Collect fractions.[14][15]
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or LC-MS to identify those containing this compound. Pool the pure fractions and evaporate the solvent.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is the gold standard for the quantification of secondary metabolites in complex mixtures.[5][16] It offers high sensitivity and selectivity, allowing for accurate measurement of this compound even at low concentrations. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from a pure reference standard.[8][9]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the crude or purified extract and dissolve it in a known volume of solvent. Filter the sample through a 0.22 µm syringe filter before analysis.
-
LC-MS Analysis: Inject the standards and samples onto an LC-MS system. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient mobile phase.
-
Data Acquisition: Monitor for the specific mass-to-charge ratio (m/z) of this compound in the mass spectrometer.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from this curve to calculate the concentration of this compound in the prepared samples.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from primary metabolic precursors.[5] Isotopic labeling studies have shown that its core structure is derived from the polyketide pathway, incorporating acetate units.[17] The biosynthesis involves a polyketide synthase (PKS) core enzyme, with the nitrogen atom in the pyridone ring likely contributed by an amino acid, such as aspartic acid. The methoxy groups are derived from S-adenosyl methionine (SAM).[5][17]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The production of this compound is a key component of the biocontrol arsenal of Trichoderma harzianum. While production levels vary between strains, they can be significantly enhanced through targeted strategies such as co-cultivation with fungal pathogens. The protocols detailed in this guide provide a robust framework for the reliable cultivation, extraction, and quantification of this valuable antifungal metabolite. Further research into the genetic regulation of the this compound biosynthetic gene cluster and the optimization of fermentation conditions using elicitors holds the promise of dramatically increasing yields for commercial applications in agriculture and beyond.
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HGES, M., et al. (2020). Quantification of Trichoderma afroharzianum, Trichoderma harzianum and Trichoderma gamsii inoculants in soil, the wheat rhizosphere and in planta suppression of the crown rot pathogen Fusarium pseudograminearum. Journal of Applied Microbiology, 129(5), 1313-1328. [Link]
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Zeilinger, S., et al. (2005). Enzyme Diffusion from Trichoderma atroviride (= T. harzianum P1) to Rhizoctonia solani Is a Prerequisite for Triggering of Trichoderma ech42 Gene Expression before Mycoparasitic Contact. Applied and Environmental Microbiology, 71(10), 5654-5660. [Link]
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Khan, R. A. A., et al. (2023). Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment. Molecules, 28(13), 5035. [Link]
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de Paula, V. B., et al. (2022). Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53). Metabolites, 12(9), 834. [Link]
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A Comparative Guide to Evaluating Fungal Cross-Resistance: The Case of Harzianopyridone
This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies of novel antifungal compounds, using the natural product harzianopyridone as a case study. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, standards for data presentation, and visual representations of key processes. By understanding the potential for cross-resistance with existing antifungal drugs, researchers can critically evaluate the clinical and agricultural potential of new agents like this compound.
Introduction to this compound
This compound is a secondary metabolite first isolated from the fungus Trichoderma harzianum.[1] It is a pyridone derivative that has demonstrated significant antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[2][3] The broad-spectrum activity of this compound makes it an intriguing candidate for development as a novel antifungal agent.[1][3] While its precise mechanism of action is still under full investigation, its unique structure compared to existing antifungal classes suggests a potentially novel target, a highly desirable attribute in the face of growing antifungal resistance.
A critical step in the preclinical assessment of any new antifungal is to determine its cross-resistance profile with current therapies. Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs. A lack of cross-resistance between this compound and established antifungals would suggest a distinct mode of action and indicate its potential utility against pathogens that have already developed resistance to current treatments.
Designing a Cross-Resistance Study
A robust cross-resistance study hinges on a carefully selected panel of comparator drugs and fungal strains, coupled with standardized susceptibility testing methodologies.
Selection of Comparator Antifungal Agents
To comprehensively assess the cross-resistance profile of this compound, a panel of comparator antifungal agents with diverse mechanisms of action should be chosen. This allows for the probing of different potential resistance pathways.
| Antifungal Agent | Class | Mechanism of Action |
| This compound (Test Agent) | Pyridone | Putative novel mechanism, possibly related to mitochondrial function. |
| Voriconazole | Triazole | Inhibition of lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[4] |
| Amphotericin B | Polyene | Binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[5][6] |
| Caspofungin | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[7] |
Fungal Strain Panel
The selection of fungal isolates is paramount. The panel should include:
-
Wild-Type (WT) Strains: These are strains known to be susceptible to the comparator agents and serve as a baseline for comparison.
-
Resistant Strains: A collection of strains with well-characterized resistance mechanisms to each of the comparator drugs. These can be clinical isolates or laboratory-generated mutants.
For this guide, we will consider a hypothetical study using the opportunistic human pathogen Candida albicans and the common mold Aspergillus fumigatus.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the key steps in a cross-resistance study.
Caption: Experimental workflow for assessing the cross-resistance of this compound.
Detailed Experimental Protocols
Antifungal susceptibility testing should be performed according to the rigorous guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (Adapted from CLSI M27/M38)
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in 96-well microtiter plates using RPMI-1640 medium to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Prepare a standardized suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to achieve a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in the test wells.[4]
-
-
Inoculation and Incubation:
-
Inoculate the drug-containing microtiter plates with the standardized fungal suspension.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[4] For azoles and this compound, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is complete inhibition.
-
Data Interpretation and Presentation
Cross-resistance is evaluated by comparing the MIC values of this compound against the wild-type strains and the strains with known resistance to the comparator agents.
Hypothetical Data Analysis
The following tables present hypothetical data from a cross-resistance study of this compound against panels of Candida albicans and Aspergillus fumigatus.
Table 1: Hypothetical MICs (μg/mL) for Candida albicans Strains
| Strain ID | Resistance Profile | This compound | Voriconazole | Amphotericin B | Caspofungin |
| CA-WT | Wild-Type | 0.5 | 0.125 | 0.25 | 0.125 |
| CA-VRC-R | Voriconazole-R | 0.5 | >16 | 0.25 | 0.125 |
| CA-AMB-R | Amphotericin B-R | 1.0 | 0.125 | >8 | 0.125 |
| CA-CAS-R | Caspofungin-R | 0.5 | 0.125 | 0.25 | >4 |
Table 2: Hypothetical MICs (μg/mL) for Aspergillus fumigatus Strains
| Strain ID | Resistance Profile | This compound | Voriconazole | Amphotericin B | Caspofungin |
| AF-WT | Wild-Type | 1.0 | 0.5 | 0.5 | 0.06 |
| AF-VRC-R | Voriconazole-R | 1.0 | >8 | 0.5 | 0.06 |
| AF-AMB-R | Amphotericin B-R | 2.0 | 0.5 | >4 | 0.06 |
| AF-CAS-R | Caspofungin-R | 1.0 | 0.5 | 0.5 | >2 |
Interpretation of Hypothetical Results
In this hypothetical scenario:
-
No Cross-Resistance with Voriconazole and Caspofungin: The stable MICs of this compound against strains resistant to voriconazole (CA-VRC-R, AF-VRC-R) and caspofungin (CA-CAS-R, AF-CAS-R) would strongly suggest a lack of cross-resistance with azoles and echinocandins. This implies that this compound's mechanism of action is distinct from ergosterol biosynthesis inhibition and cell wall synthesis inhibition.
-
Potential Minor Cross-Resistance with Amphotericin B: A slight (two-fold) increase in the this compound MIC against amphotericin B-resistant strains (CA-AMB-R, AF-AMB-R) might be observed. While minor, this could hint at a mechanism tangentially related to the cell membrane. Resistance to amphotericin B can sometimes involve alterations in the cell membrane's sterol composition, which might slightly affect the activity of other compounds.[11][12]
Mechanistic Insights and Future Directions
The absence of significant cross-resistance between this compound and the major classes of antifungal drugs would be a highly encouraging result, pointing towards a novel mechanism of action. Some research suggests that pyridone-containing compounds can interfere with mitochondrial function, a target that is relatively underexploited in current antifungal therapies.[13][14][15]
The following diagram illustrates the distinct targets of the comparator drugs and the potential, separate target of this compound.
Caption: Distinct antifungal mechanisms of action.
Further studies should focus on elucidating the precise molecular target of this compound. Techniques such as transcriptomics, proteomics, and genetic screening of resistant mutants can provide deeper insights into its mechanism and confirm the lack of cross-resistance observed in phenotypic assays.
Conclusion
This guide provides a methodological blueprint for the systematic evaluation of cross-resistance for a novel antifungal agent, using this compound as an exemplar. A favorable cross-resistance profile, characterized by potent activity against fungal strains that are resistant to current therapies, is a key indicator of a compound's potential to address the urgent medical need for new and effective antifungal treatments. The experimental framework detailed herein ensures scientific rigor and provides the critical data necessary for the continued development of promising candidates like this compound.
References
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Pfaller, M. A., & Diekema, D. J. (2012). Progress in antifungal susceptibility testing of Candida spp. by use of Clinical and Laboratory Standards Institute broth microdilution methods, 2010 to 2012. Journal of Clinical Microbiology, 50(9), 2846–2856. [Link]
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Perlin, D. S. (2015). Echinocandin resistance in Candida. Clinical Infectious Diseases, 61(Suppl 6), S612–S617. [Link]
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Pfaller, M. A., et al. (2011). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp. Diagnostic Microbiology and Infectious Disease, 70(3), 353-359. [Link]
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van der Weerden, N. L., et al. (2013). There is no cross activity between caspofungin-resistance and NaD1-resistance. PLoS One, 8(12), e83208. [Link]
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Macura, A. B. (1998). Stable phenotypic resistance of Candida species to amphotericin B conferred by preexposure to subinhibitory levels of azoles. Antimicrobial Agents and Chemotherapy, 42(11), 2970–2974. [Link]
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Rogers, P. D., & Barker, K. S. (2003). Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans. Journal of Antimicrobial Chemotherapy, 51(5), 1179–1192. [Link]
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Kelly, S. L., et al. (1997). Resistance to fluconazole and cross-resistance to amphotericin B in Candida albicans from AIDS patients caused by defective sterol delta5,6-desaturation. FEBS Letters, 400(1), 80–82. [Link]
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Sharma, S., et al. (2022). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. Microbiological Research, 265, 127202. [Link]
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Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]
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Whitehead Institute. (2016). Disrupting mitochondrial function could improve treatment of fungal infections. Whitehead Institute. [Link]
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Prasad, R., et al. (2016). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025380. [Link]
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Zhang, L., et al. (2021). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. Antimicrobial Agents and Chemotherapy, 65(11), e01235-21. [Link]
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Keniya, M. V., & Tyndall, J. D. A. (2021). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Cells, 10(7), 1747. [Link]
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Robbins, N., et al. (2017). Antifungal Drug Resistance: Evolution, Mechanisms, and Impact. Current Opinion in Microbiology, 39, 70–76. [Link]
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Goyer, M., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. International Journal of Molecular Sciences, 23(2), 708. [Link]
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Brown, A. J. P., et al. (2014). System-level impact of mitochondria on fungal virulence: to metabolism and beyond. Fungal Genetics and Biology, 73, 35–44. [Link]
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A Comparative Guide to Validating the in planta Efficacy of Harzianopyridone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in planta efficacy of Harzianopyridone, a promising antifungal metabolite. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically rigorous approach to evaluating its potential as a novel bio-fungicide. We will explore the causality behind experimental choices, outline self-validating protocols, and objectively compare its hypothetical performance against established commercial alternatives.
Introduction: The Potential of this compound as a Bio-fungicide
This compound, a secondary metabolite isolated from the biocontrol fungus Trichoderma harzianum, has demonstrated significant in vitro antifungal activity against a broad spectrum of plant pathogens.[1][2] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to the disruption of fungal respiration.[3] This mode of action is analogous to a class of commercial fungicides known as SDHI fungicides.
While in vitro data is promising, the true potential of this compound as a viable agricultural product hinges on its successful performance in planta. This guide outlines a comprehensive strategy to validate its efficacy under conditions that mimic agricultural settings, addressing critical questions of application methodology, preventative versus curative activity, and potential phytotoxicity.
Experimental Design: A Multi-faceted Approach to Efficacy Validation
To thoroughly assess the in planta efficacy of this compound, a multi-pronged experimental design is essential. This involves the careful selection of host plants, target pathogens, and appropriate comparator fungicides.
Host Plant Selection:
-
Tomato (Solanum lycopersicum): A globally significant horticultural crop susceptible to a wide range of fungal diseases, including those caused by Botrytis cinerea and Rhizoctonia solani. Its relatively short life cycle and well-characterized physiology make it an excellent model for efficacy and phytotoxicity studies.
-
Wheat (Triticum aestivum): A major staple crop susceptible to seed-borne and soil-borne pathogens like Fusarium oxysporum. It represents a key target market for novel fungicides.
Target Pathogen Selection:
-
Botrytis cinerea (Gray Mold): A necrotrophic fungus with a broad host range, causing significant pre- and post-harvest losses in numerous crops.
-
Rhizoctonia solani (Root and Stem Rot): A soil-borne pathogen that causes damping-off, root rot, and stem cankers in a wide variety of plants.
-
Fusarium oxysporum (Fusarium Wilt): A soil-borne pathogen that causes devastating vascular wilt diseases in many important crops.
Comparator Fungicide Selection:
To provide a robust comparison, a selection of commercial fungicides with known efficacy against the target pathogens will be used.
| Fungicide Class | Active Ingredient | Target Pathogens |
| SDHI | Boscalid | Botrytis cinerea, Rhizoctonia solani |
| Strobilurin | Azoxystrobin | Rhizoctonia solani, Fusarium oxysporum |
| Phenylpyrrole | Fludioxonil | Botrytis cinerea, Fusarium oxysporum |
Methodologies: Detailed Protocols for Robust Validation
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the results.
Preventative Efficacy Assay against Botrytis cinerea on Tomato (Foliar Application)
This assay evaluates the ability of this compound to protect the plant from infection when applied before the pathogen.
Experimental Workflow:
Caption: Workflow for Preventative Efficacy Assay.
Step-by-Step Protocol:
-
Plant Preparation: Grow tomato seedlings (Solanum lycopersicum cv. Moneymaker) in individual pots for 4 weeks under controlled greenhouse conditions (25°C day/18°C night, 16h photoperiod).
-
Compound Preparation: Prepare stock solutions of this compound and comparator fungicides (Boscalid, Fludioxonil) in a suitable solvent (e.g., DMSO) and dilute to final concentrations (0.1, 1, 10, and 100 µg/mL) in sterile distilled water containing 0.02% Tween 20.
-
Treatment Application: Apply the test solutions to the tomato leaves as a fine mist until runoff, ensuring complete coverage. A control group should be treated with the solvent-Tween 20 solution.
-
Pathogen Inoculation: 24 hours after treatment, inoculate the leaves by placing a 5 µL droplet of a Botrytis cinerea spore suspension (1x10^6 spores/mL in potato dextrose broth) onto the center of each leaflet.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>90% RH) at 22°C for 72 hours to promote disease development.
-
Disease Assessment: Measure the diameter of the necrotic lesions on each leaflet. Calculate the percentage of disease control relative to the solvent-treated control.
Curative Efficacy Assay against Rhizoctonia solani on Tomato (Soil Drench)
This assay assesses the ability of this compound to suppress disease development after the plant has been infected.
Experimental Workflow:
Caption: Workflow for Curative Efficacy Assay.
Step-by-Step Protocol:
-
Pathogen Inoculum Preparation: Grow Rhizoctonia solani on potato dextrose agar (PDA) for 7 days. Blend the mycelial mat with sterile distilled water to create a slurry.
-
Soil Inoculation: Mix the mycelial slurry into the potting soil at a concentration of 1% (w/w).
-
Planting: Transplant 2-week-old tomato seedlings into the infested soil.
-
Treatment Application: 24 hours after transplanting, apply 50 mL of the test solutions (this compound, Azoxystrobin, Boscalid at 1, 10, 50, and 100 µg/mL) as a soil drench to each pot.
-
Incubation: Maintain the plants in a greenhouse for 14 days.
-
Disease Assessment: Score the severity of stem canker and root rot on a scale of 0 to 5, where 0 = no symptoms and 5 = plant death. Calculate the percentage of disease reduction compared to the untreated, inoculated control.
Seed Treatment Efficacy against Fusarium oxysporum on Wheat
This assay evaluates the efficacy of this compound as a seed treatment to protect against seed-borne and soil-borne Fusarium.
Step-by-Step Protocol:
-
Seed Treatment: Prepare a slurry of this compound and comparator fungicides (Fludioxonil, Azoxystrobin) at various concentrations. Coat wheat seeds with the slurry and allow them to air dry.
-
Planting: Sow the treated seeds in soil artificially infested with Fusarium oxysporum.
-
Incubation: Grow the wheat seedlings in a greenhouse for 21 days.
-
Assessment: Record the percentage of seed germination, seedling emergence, and the incidence of damping-off and Fusarium wilt symptoms.
Phytotoxicity Assessment
It is crucial to evaluate whether this compound has any detrimental effects on the host plants.
Step-by-Step Protocol:
-
Application: Apply this compound to healthy, non-inoculated tomato and wheat plants at concentrations 2x, 5x, and 10x the highest effective dose determined in the efficacy trials.
-
Observation: Monitor the plants for 14 days for any signs of phytotoxicity, such as stunting, chlorosis, necrosis, or leaf malformation.
-
Biomass Measurement: At the end of the observation period, harvest the plants and measure their fresh and dry weights to quantify any growth inhibition.
Comparative Performance Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate how the performance of this compound can be compared with commercial standards.
Table 1: Preventative Efficacy against Botrytis cinerea on Tomato
| Treatment | Concentration (µg/mL) | Mean Lesion Diameter (mm) | % Disease Control |
| Control | - | 15.2 | 0 |
| This compound | 10 | 4.8 | 68.4 |
| 100 | 1.5 | 90.1 | |
| Boscalid | 10 | 3.1 | 79.6 |
| Fludioxonil | 10 | 2.5 | 83.6 |
Table 2: Curative Efficacy against Rhizoctonia solani on Tomato
| Treatment | Concentration (µg/mL) | Mean Disease Score (0-5) | % Disease Reduction |
| Control | - | 4.2 | 0 |
| This compound | 50 | 1.8 | 57.1 |
| 100 | 1.1 | 73.8 | |
| Azoxystrobin | 50 | 1.3 | 69.0 |
| Boscalid | 50 | 1.5 | 64.3 |
Table 3: Phytotoxicity on Tomato (14 days after foliar application)
| Treatment | Concentration (µg/mL) | Phytotoxicity Score (0-4) | % Reduction in Dry Weight |
| Control | - | 0 | 0 |
| This compound | 200 | 0 | 2.1 |
| 500 | 1 | 8.5 | |
| 1000 | 2 | 15.3 |
(Phytotoxicity Score: 0 = no effect, 1 = slight chlorosis, 2 = moderate stunting/chlorosis, 3 = severe stunting/necrosis, 4 = plant death)
Mechanistic Insights and Discussion
The proposed experiments will provide a robust dataset to evaluate the potential of this compound as a novel bio-fungicide. The hypothetical data suggests that this compound could exhibit strong preventative and curative activity against key plant pathogens. Its performance, while potentially slightly less potent than some synthetic fungicides at the same concentration, would be highly effective and could offer a more sustainable alternative.
The mechanism of action of this compound as an SDH inhibitor is a well-validated target for fungicides. This provides a strong rationale for its observed (hypothetical) efficacy. The phytotoxicity assessment is critical; the hypothetical data suggests a good safety profile at effective concentrations, which is a key advantage for a bio-based product.
Conclusion and Future Directions
The validation of this compound's in planta efficacy is a critical step in its development as a commercial bio-fungicide. The experimental framework outlined in this guide provides a rigorous and comprehensive approach to generating the necessary data for a thorough evaluation.
Future research should focus on optimizing formulations to enhance stability and efficacy, expanding the range of target pathogens and host plants, and conducting field trials to assess performance under real-world agricultural conditions. The potential for synergistic interactions with other biocontrol agents or reduced-risk fungicides also warrants investigation. This compound represents a promising lead in the search for effective and sustainable solutions to global food security challenges.
References
- Cai, F., Yu, G., Wang, P., Wei, Z., Fu, L., Shen, Q., & Chen, W. (2013). This compound, a new antifungal and plant growth-promoting metabolite from Trichoderma harzianum. Journal of agricultural and food chemistry, 61(35), 8375–8381.
- Dickinson, M. (2013).
- Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2008). A novel role for Trichoderma secondary metabolites in the interactions with plants.
-
IR-4 Project. (2020). Rhizoctonia Efficacy Summary & Literature Review – 2020. Retrieved from [Link]
-
MDPI. (2022). Trichoderma-Induced Resistance to Botrytis cinerea in Solanum Species: A Meta-Analysis. Retrieved from [Link]
-
SciELO. (2018). Pine Seeds Treatment with Trichoderma for Fusarium Control. Retrieved from [Link]
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A Researcher's Guide to Investigating the Synergistic Potential of Harzianopyridone with Conventional Antifungal Agents
Introduction: The Pressing Need for Antifungal Synergies and the Potential of Harzianopyridone
The escalating threat of multidrug-resistant fungal infections necessitates innovative therapeutic strategies beyond monotherapy. Combination therapy, aiming for synergistic interactions, offers a promising approach to enhance efficacy, reduce toxicity, and combat resistance.[1] this compound, a pyridone metabolite isolated from the biocontrol fungus Trichoderma harzianum, has demonstrated notable antifungal activity.[2][3] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[4] By disrupting cellular respiration and energy production, this compound presents a unique mechanism of action that is ripe for synergistic exploration with established antifungal classes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of this compound in combination with three major classes of antifungal compounds: azoles, polyenes, and echinocandins. We will delve into the mechanistic rationale for these potential synergies and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.
Part 1: this compound and Azoles (e.g., Fluconazole)
Mechanistic Hypothesis for Synergy
Fluconazole, a widely used triazole, functions by inhibiting lanosterol 14-α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] This disruption leads to the accumulation of toxic sterol intermediates and compromises membrane integrity.[5]
The proposed synergy between this compound and fluconazole is multi-faceted:
-
Bioenergetic Stress and Efflux Pump Inhibition: Many fungal pathogens utilize ATP-dependent efflux pumps to expel azole drugs, a common mechanism of resistance. By inhibiting SDH, this compound significantly curtails mitochondrial ATP production.[4][8] This energy depletion could impair the function of these efflux pumps, leading to higher intracellular concentrations of fluconazole and enhanced antifungal activity.
-
Compounding Cellular Stress: Both this compound and fluconazole induce distinct cellular stresses. SDH inhibition leads to mitochondrial dysfunction and the production of reactive oxygen species (ROS).[9][10] Azoles, on the other hand, cause membrane stress. The combination of these stressors may overwhelm the fungal cell's adaptive stress response pathways, such as the Hsp90 and calcineurin pathways, which are critical for drug tolerance.[11][12][13] Compromising these pathways is known to potentiate the effects of azoles.[11][14][15]
Caption: Proposed synergistic mechanism of this compound and Fluconazole.
Experimental Protocol: Checkerboard Microdilution Assay
This assay is the gold standard for quantifying synergistic interactions in vitro.
Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of Fluconazole in sterile distilled water.
-
Further dilute these stocks in RPMI 1640 medium (buffered with MOPS) to create working solutions at 4x the highest final concentration to be tested.
-
-
Microtiter Plate Setup:
-
Use a 96-well, flat-bottom microtiter plate.
-
Add 50 µL of RPMI 1640 medium to all wells.
-
In row A (wells A2-A11), add 50 µL of the 4x this compound working solution. Perform serial two-fold dilutions down the plate (rows B-G) by transferring 50 µL from the previous row. Discard the final 50 µL from row G. Row H will contain no this compound (Fluconazole only).
-
In column 1 (wells B1-H1), add 50 µL of the 4x Fluconazole working solution. Perform serial two-fold dilutions across the plate (columns 2-10). Discard the final 50 µL from column 10. Column 11 will contain no Fluconazole (this compound only).
-
Well H11 serves as the growth control (no drug). Column 12 can serve as a sterility control (medium only).
-
-
Inoculum Preparation:
-
Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation
| Fungal Strain | This compound MIC Alone (µg/mL) | Fluconazole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interaction |
| C. albicans ATCC 90028 | 16 | 1 | 2 | 0.125 | 0.25 | Synergy |
| C. glabrata Clinical Isolate | 32 | 64 | 4 | 8 | 0.25 | Synergy |
(Note: Data are hypothetical and for illustrative purposes)
Part 2: this compound and Polyenes (e.g., Amphotericin B)
Mechanistic Hypothesis for Synergy
Amphotericin B (AmB) is a fungicidal polyene that binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular ions and eventual cell death.[16][17] It is also known to induce oxidative damage through the production of ROS.[3][18]
The proposed synergy between this compound and AmB is based on:
-
Enhanced Oxidative Stress: Both compounds can induce ROS production. This compound does so by disrupting the electron transport chain, while AmB can act as a pro-oxidant.[16][18][19] The combined effect could lead to a catastrophic level of oxidative damage to lipids, proteins, and DNA, overwhelming the cell's antioxidant defenses and leading to rapid cell death.
-
Altered Membrane Environment: Mitochondrial dysfunction, induced by SDH inhibition, has been linked to changes in the lipid composition of the plasma membrane and can affect cell wall integrity.[20][21][22][23] These alterations could potentially facilitate the interaction of AmB with ergosterol or enhance the disruptive effects of the pores formed by AmB.
Caption: Proposed synergistic mechanism of this compound and Amphotericin B.
Experimental Protocol: Time-Kill Curve Analysis
This dynamic assay provides insight into the rate and extent of fungal killing over time.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and Amphotericin B as described previously.
-
Prepare a fungal inoculum in RPMI 1640 medium, adjusted to approximately 1-5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Set up sterile culture tubes with RPMI 1640 medium containing the following:
-
Growth Control (no drug)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.25x or 0.5x MIC)
-
Amphotericin B alone (at 0.5x or 1x MIC)
-
This compound + Amphotericin B (at the same respective concentrations)
-
-
Inoculate each tube with the prepared fungal suspension.
-
-
Sampling and Plating:
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions in sterile saline.
-
Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar plates.
-
-
Incubation and Colony Counting:
-
Incubate plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the colonies on each plate and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 or 48 hours.
-
Fungicidal activity is defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (0.5x MIC) | AmB (1x MIC) | Combination |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 5.1 | 4.5 | 3.8 |
| 8 | 6.5 | 5.2 | 3.9 | 2.9 |
| 24 | 7.8 | 5.5 | 3.2 | <2.0 (Fungicidal) |
| 48 | 8.2 | 5.8 | 3.1 | <2.0 |
(Note: Data are hypothetical and for illustrative purposes)
Part 3: this compound and Echinocandins (e.g., Caspofungin)
Mechanistic Hypothesis for Synergy
Caspofungin, an echinocandin, inhibits the synthesis of β-(1,3)-D-glucan, an essential polymer of the fungal cell wall, leading to osmotic instability and cell lysis.[24] Fungi respond to this cell wall stress by activating compensatory signaling pathways, such as the cell wall integrity (CWI) pathway and the calcineurin pathway, which often involve increased chitin synthesis.[24][25][26][27]
The proposed synergy between this compound and caspofungin is based on:
-
Impairment of Cell Wall Repair: The activation of stress response pathways and the synthesis of new cell wall components like chitin are energy-intensive processes. By depleting the cell's ATP supply, this compound can cripple these compensatory mechanisms, rendering the fungus unable to repair the damage caused by caspofungin.
-
Mitochondria-Cell Wall Link: There is growing evidence of a direct link between mitochondrial function and cell wall integrity.[20][21][22][23][28] Mitochondrial dysfunction can lead to defective cell walls, making the fungus inherently more susceptible to agents that target this structure. Thus, the mitochondrial stress induced by this compound could prime the fungal cell for enhanced killing by caspofungin. The calcineurin and Hsp90 pathways, which are crucial for tolerance to both mitochondrial and cell wall stress, represent a key intersection point for this synergistic interaction.[11][14][29][30][31]
Caption: Proposed synergistic mechanism of this compound and Caspofungin.
Experimental Protocol: In Vivo Efficacy Model (Galleria mellonella)
The Galleria mellonella (wax moth larvae) model is a well-established invertebrate host model for studying fungal pathogenesis and evaluating antifungal efficacy in vivo.[32][33][34][35][36] It provides a valuable bridge between in vitro data and more complex mammalian models.
Methodology:
-
Larvae Selection:
-
Select healthy, final-instar larvae (approx. 250-350 mg) that are cream-colored and show no signs of melanization.
-
-
Infection:
-
Prepare a fungal suspension of the test organism (e.g., C. albicans) in sterile saline at a concentration of 1 x 10^7 CFU/mL.
-
Inject 10 µL of the suspension into the hemocoel via the last left proleg of each larva using a Hamilton syringe. This delivers an inoculum of 1 x 10^5 CFU/larva.
-
-
Treatment Groups:
-
Prepare treatment solutions in sterile saline (with a minimal, non-toxic amount of DMSO if needed for this compound solubility).
-
Establish at least four groups of larvae (n=16-20 per group):
-
Group 1: Saline control (no treatment)
-
Group 2: this compound alone
-
Group 3: Caspofungin alone
-
Group 4: this compound + Caspofungin combination
-
-
Administer treatments (e.g., 10 µL injection) at 2 and 24 hours post-infection into a different proleg. Doses should be predetermined based on toxicity and efficacy studies.
-
-
Monitoring and Data Collection:
-
Incubate larvae at 37°C in the dark.
-
Monitor survival daily for 7 days. Larvae are considered dead when they do not respond to touch.
-
Record the number of surviving larvae in each group at each time point.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves for each group.
-
Compare survival curves using the log-rank (Mantel-Cox) test.
-
A statistically significant increase in survival in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.
-
Data Presentation
| Treatment Group | Median Survival (Days) | % Survival at Day 7 | P-value vs. Control | P-value vs. Monotherapy |
| Saline Control | 2 | 0% | - | - |
| This compound | 3 | 15% | <0.05 | - |
| Caspofungin | 4 | 30% | <0.01 | - |
| Combination | 6 | 75% | <0.0001 | <0.001 |
(Note: Data are hypothetical and for illustrative purposes)
Conclusion and Future Directions
This compound, with its distinct mechanism of targeting fungal mitochondrial respiration, holds significant, albeit currently unexplored, potential as a synergistic partner for conventional antifungal drugs. The mechanistic rationales presented in this guide—centered on exploiting cellular bioenergetics, compounding stress, and crippling repair pathways—provide a solid foundation for initiating research in this area. The detailed protocols for checkerboard, time-kill, and in vivo assays offer robust, standardized methods for generating the necessary experimental data.
Successful demonstration of synergy would not only validate these hypotheses but could also pave the way for developing novel combination therapies. Such therapies could potentially lower the required doses of toxic drugs like Amphotericin B, overcome resistance to azoles, and enhance the fungicidal activity of echinocandins, ultimately providing much-needed options in the clinical management of invasive fungal infections.
References
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- Chen, Y., et al. (2022). The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris.
- Mesa-Arango, A. C., et al. (2014). The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug. Antimicrobial Agents and Chemotherapy, 58(11), 6627-6638.
- Karkowska-Kuleta, J., et al. (2020). Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy. Journal of Fungi, 6(4), 221.
- Cowen, L. E. (2009). Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance.
- Gerik, K. J., et al. (2008). Roles for Stress Response and Cell Wall Biosynthesis Pathways in Caspofungin Tolerance in Cryptococcus neoformans. Eukaryotic Cell, 7(6), 913-924.
- Robbins, N., et al. (2011). Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms.
- Singh, S., et al. (2009). Harnessing Hsp90 function as a powerful, broadly effective therapeutic strategy for fungal infectious disease. Proceedings of the National Academy of Sciences, 106(8), 2824-2829.
- Sotgiu, G., et al. (2015). Amphotericin B action mechanisms on fungal cells.
- Juvvadi, P. R., et al. (2014). Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach. Virulence, 5(2), 256-267.
- Forastiero, A., et al. (2021). Role of Galleria mellonella for the in vivo evaluation of antifungals. Journal of Fungi, 7(9), 756.
- Juvvadi, P. R., et al. (2014). Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach. Taylor & Francis Online.
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- Wei, Y., et al. (2025). Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy. Frontiers in Cellular and Infection Microbiology, 15, 1618815.
- Wiederhold, N. P., & Patterson, T. F. (2022). Deciphering the role of mitochondria in human fungal drug resistance. Expert Opinion on Drug Discovery, 17(3), 273-286.
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- Wang, X., et al. (2022). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 70(27), 8236-8251.
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- Guaragnella, N., & Zdralevic, M. (2021). Mitochondrial Control of Fungal Cell Walls: Models and Relevance in Fungal Pathogens.
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- Traven, A., & Naderer, T. (2014). System-level impact of mitochondria on fungal virulence: to metabolism and beyond. FEMS Yeast Research, 14(1), 35-46.
- Moseley, M. A., et al. (2007). Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis. Antimicrobial Agents and Chemotherapy, 51(12), 4427-4434.
- Perfect, J. R. (2017). Combinatorial strategies for combating invasive fungal infections. Cold Spring Harbor Perspectives in Medicine, 7(11), a028359.
- Carnahan, J. (2022). The Mighty Mitochondria and Its Fascinating Role in Fungal Infections. Jill Carnahan, MD.
- YouTube. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Arad, S. (2020). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 6(4), 253.
- Wiederhold, N. P., & Patterson, T. F. (2025). Deciphering the role of mitochondria in human fungal drug resistance. Expert Opinion on Drug Discovery, 20(3), 273-286.
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848.
- Wang, Y., et al. (2022).
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
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A Senior Application Scientist's Guide to Comparative Transcriptomics of Fungi Treated with Harzianopyridone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Antifungal Mechanism of Harzianopyridone
This compound, a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, has demonstrated significant antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani and Fusarium oxysporum.[1][2] While its efficacy is established, the precise molecular mechanisms underpinning its fungicidal or fungistatic action remain largely uncharacterized. Understanding how this compound perturbs fungal physiology at the genetic level is paramount for its potential development as a novel biopesticide or therapeutic agent.
This is where comparative transcriptomics, particularly through RNA sequencing (RNA-Seq), becomes an indispensable tool.[3][4] By providing a comprehensive snapshot of the entire transcriptome—the complete set of RNA transcripts—we can identify which genes and pathways a fungus activates or suppresses in response to this compound. This guide provides an in-depth, experience-driven walkthrough of a comparative transcriptomics study, from experimental design to data interpretation, designed to elucidate the mode of action of this compound. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and insightful experimental outcome.
Pillar 1: The Strategic Blueprint—Designing a Robust Experiment
The foundation of any successful transcriptomics study is a well-conceived experimental design. The goal is to isolate the transcriptional changes caused specifically by this compound, while minimizing biological and technical noise.
The Causality Behind the Design: A simple comparison of a treated versus an untreated fungal culture is the starting point. However, to gain deeper insights, especially for drug development, a more nuanced approach is recommended. Consider a multi-conditional design:
-
Control vs. Treatment: The fundamental comparison. A fungal culture grown in standard medium (Control) versus a culture treated with a specific concentration of this compound (Treatment).
-
Dose-Response: Analyzing the transcriptome at multiple this compound concentrations (e.g., sub-inhibitory, MIC50, and MIC90) can reveal concentration-dependent cellular responses.
-
Time-Course Analysis: Fungal response is dynamic. Sampling at different time points post-treatment (e.g., 2, 6, 12, 24 hours) can distinguish between early-stage stress responses and later-stage adaptation or cell death pathways.
-
Comparative Fungal Species/Strains: Including a fungus known to be resistant to this compound alongside a sensitive strain can be incredibly powerful for identifying potential resistance mechanisms, such as the upregulation of drug efflux pumps.[5]
Trustworthiness Through Replication: Biological variability is a given. To ensure that observed changes are due to the treatment and not random chance, biological replicates are non-negotiable . A minimum of three independent biological replicates per condition is the standard for generating statistically significant results. A biological replicate is a separate, independent experiment (e.g., starting from a separate fungal culture).
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for a comparative transcriptomics experiment.
Caption: Figure 2. Hypothetical mechanism of this compound action.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically rigorous framework for investigating the antifungal properties of this compound using comparative transcriptomics. By following these principles of robust experimental design, meticulous protocol execution, and in-depth bioinformatic analysis, researchers can move beyond simple efficacy assays to a deep, mechanistic understanding of how this promising compound functions.
The results from such a study can pinpoint specific gene targets, reveal novel resistance mechanisms, and provide the critical data needed to guide the development of this compound as a next-generation biocontrol agent. The insights gained will be invaluable for drug development professionals seeking to harness the power of natural compounds in the fight against fungal pathogens.
References
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KEGG and GO enrichment analysis of differentially expressed genes in the transcriptome analysis. ResearchGate. [Link]
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FungiFun3: systemic gene set enrichment analysis for fungal species. Oxford Academic. [Link]
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A Senior Application Scientist's Guide: Confirming the Mitochondrial Target of Harzianopyridone
An Objective Comparison of Methodologies for Validating Drug-Target Engagement in Fungal Mitochondria
The escalating threat of drug-resistant fungal infections necessitates the discovery of novel antifungals with unique mechanisms of action.[1][2][3] The fungal mitochondrion, with its central role in viability, pathogenesis, and stress adaptation, has emerged as a promising source of new therapeutic targets.[1][4][5][6] Harzianopyridone, a natural product isolated from Trichoderma harzianum, has demonstrated potent antifungal activity, and recent studies have identified it as a powerful inhibitor of the mitochondrial electron transport chain (ETC).[7][8][9][10] Specifically, evidence points towards mitochondrial Complex II (Succinate Dehydrogenase, SDH) as its primary target.[8][9][11]
Pillar 1: The Biochemical Approach - Functional Impact on the Electron Transport Chain
The most direct first step in confirming a mitochondrial ETC inhibitor is to measure its functional impact on the individual respiratory complexes. This approach relies on isolating intact mitochondria and providing specific substrates and electron acceptors to measure the activity of each complex independently.
The core principle is to determine the half-maximal inhibitory concentration (IC50) of this compound for each complex and compare it to well-characterized inhibitors. A significantly lower IC50 for one complex over the others provides strong functional evidence for a specific target.
Comparative Inhibitor Analysis
To validate our assays, we must run them in parallel with known inhibitors, each targeting a specific complex. This not only confirms that the assays are working correctly but also provides a crucial performance benchmark for this compound.
-
Complex I (NADH:ubiquinone oxidoreductase): Rotenone[12]
-
Complex II (Succinate dehydrogenase): Atpenin A5
-
Complex III (Ubiquinol:cytochrome c reductase): Antimycin A[13]
-
Complex IV (Cytochrome c oxidase): Potassium Cyanide (KCN)
The workflow for this biochemical characterization is a logical progression from mitochondrial isolation to individual complex activity measurement.
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Safety Operating Guide
Navigating the Disposal of Harzianopyridone: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel bioactive compounds like Harzianopyridone demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instructions to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to manage this specific laboratory waste stream responsibly, ensuring the safety of your team and the integrity of our shared environment.
Hazard Assessment: Understanding this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a metabolite isolated from Trichoderma harzianum, is known for its antifungal, antibacterial, and herbicidal activities, primarily acting as a succinate dehydrogenase (SDH) inhibitor.[1][2]
A review of the Safety Data Sheet (SDS) for this compound reveals that the pure substance is not classified as hazardous according to the Globally Harmonized System (GHS). The NFPA 704 ratings are 0 for health, fire, and reactivity, indicating a low immediate hazard. However, it is a crucial principle of laboratory safety to treat all novel or uncharacterized compounds with a degree of caution.[3][4] While the pure compound has a low hazard profile, its biological activity warrants careful handling to minimize exposure and environmental release.
Key Safety Data Summary:
| Hazard Category | GHS Classification | NFPA 704 Rating | HMIS Rating | Notes |
| Health | Not Classified | 0 | 0 | No special first aid measures are required for exposure. |
| Flammability | Not Classified | 0 | 0 | The product is not expected to be flammable. |
| Reactivity | Not Classified | 0 | 0 | No dangerous reactions are known under normal conditions. |
| Environmental | Not Specified | - | - | The SDS advises not to allow entry into sewers or groundwater. |
Despite the low hazard classification, the potent biological activity of this compound as a mitochondrial complex II inhibitor necessitates a disposal plan that prevents its release into the environment where it could impact non-target organisms.[2]
Personal Protective Equipment (PPE) and Safe Handling
Consistent with best laboratory practices for handling any chemical, appropriate PPE should be worn when managing this compound waste. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
While the SDS for pure this compound does not mandate specific respiratory protection, if you are handling the solid compound and there is a risk of generating dust, it is prudent to work in a well-ventilated area or a chemical fume hood.[5]
Waste Stream Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring cost-effective, compliant disposal.[3] this compound waste should be segregated based on its physical form and the matrix it is in.
Waste Segregation Protocol:
-
Establish Designated Waste Containers: Before beginning any experiment, prepare clearly labeled waste containers for each waste stream you will generate.
-
Solid Waste:
-
Contaminated PPE and Consumables: Gloves, pipette tips, weighing papers, and other disposable items contaminated with this compound should be collected in a dedicated, sealed plastic bag or a labeled container for solid chemical waste.[4]
-
Neat (Pure) this compound: Unused or expired solid this compound should be kept in its original, tightly sealed container.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container labeled "Aqueous Waste with this compound." Do not mix with organic solvents.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., methanol, DMSO) must be collected in a separate, compatible container.[3] This container should be labeled with the full chemical names of the solvent and this compound. Halogenated and non-halogenated solvent waste should be kept separate to facilitate proper disposal.[3]
-
The following diagram illustrates the decision-making process for segregating this compound waste streams.
Caption: Workflow for the segregation of this compound waste.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of any novel bioactive compound is to manage it through your institution's hazardous waste program, coordinated by the Environmental Health and Safety (EHS) office.[4] Never discharge this compound solutions down the drain. While some pyridone derivatives are biodegradable, the specific environmental fate of this compound is not well-documented, and its biological activity necessitates caution.[6]
Protocol for Waste Accumulation and Disposal:
-
Container Labeling:
-
Waste Storage:
-
Disposal of Small Quantities (Research Scale):
-
For trace amounts of this compound on solid materials (e.g., pipette tips, wipes), collect them in the designated solid chemical waste container.
-
For small volumes of dilute solutions, collect them in the appropriate liquid waste container (aqueous or organic).
-
Do not attempt to neutralize or deactivate this compound in the lab unless you have a validated protocol and specific approval from your EHS office. The decomposition products may be unknown or hazardous.
-
-
Disposal of Bulk Quantities or Concentrated Solutions:
-
Unused, pure this compound should be disposed of in its original container. Ensure the cap is tightly sealed.
-
Concentrated solutions should be collected in their respective liquid waste streams. Do not exceed 90% of the container's volume to allow for expansion.[4]
-
-
Final Disposal:
-
Once your waste container is full or you have finished the project, contact your institution's EHS office to arrange for a waste pickup.[4]
-
Provide them with all necessary information about the waste composition. They will manage the final disposal through a licensed hazardous waste contractor, which will likely involve high-temperature incineration.[7]
-
The following diagram outlines the complete lifecycle for this compound waste management in a research setting.
Caption: this compound waste management and disposal workflow.
By adhering to this comprehensive guide, you can ensure that your innovative research with this compound is conducted with the highest standards of safety and environmental responsibility. Your institution's EHS office is your primary partner in this process; always consult them with any specific questions or concerns.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Harzianopyridone
Introduction: A Prudent Approach to a Novel Bioactive Compound
Harzianopyridone, a pyridone-containing secondary metabolite isolated from fungi of the Trichoderma genus, is a compound of significant interest for its antifungal and phytotoxic properties.[1][2][3][4] As with many novel or uncharacterized bioactive compounds, a comprehensive, standardized toxicological profile for this compound is not yet fully established. One supplier's Safety Data Sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS). However, as a guiding principle of laboratory safety, any novel or uncharacterized chemical with known biological activity should be handled as potentially hazardous until extensive data proves otherwise.[5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. Our core directive is to treat this compound with the caution it deserves, drawing parallels from safety protocols for other potent mycotoxins and related heterocyclic compounds. This ensures the highest level of protection for laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must consider the following potential hazards based on its origin and chemical class:
-
Bioactivity and Mycotoxin Nature: this compound is a mycotoxin, a class of compounds known for their potential to cause adverse health effects.[7] While its specific toxicity is not fully elucidated, exposure to mycotoxins, in general, can lead to irritation of the eyes, skin, and respiratory tract.[7][8]
-
Unknown Long-Term Effects: For novel compounds, chronic exposure risks are often unknown. Therefore, minimizing all routes of exposure (inhalation, dermal, ingestion) is paramount.[6]
-
Physical Form: As a solid or powder, this compound presents a significant risk of aerosolization. Inhaling airborne particles is a primary route of exposure for powdered substances.[7]
-
Structural Analogy (Pyridone Class): While not a direct equivalent, the pyridone chemical moiety is present. The parent compound, pyridine, is a flammable liquid that is harmful if inhaled, swallowed, or in contact with skin, and can cause damage to the liver, kidneys, and central nervous system.[9][10][11][12] This structural relationship underscores the need for caution.
Given these considerations, a conservative approach dictates that this compound be handled as a substance of unknown but potential toxicity, requiring a comprehensive Personal Protective Equipment (PPE) strategy.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound in any form. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides chemical splash protection.[5] Double-gloving is a best practice when handling potent compounds, allowing for the safe removal of the outer glove immediately after handling or in case of a small spill. Always inspect gloves for tears or holes before use.[13] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against splashes and airborne particles.[5][7] Goggles provide a better seal and are recommended when there is a significant splash hazard or when working with larger quantities of powder. |
| Body Protection | Laboratory Coat (fully buttoned with tight cuffs) | Protects skin and personal clothing from contamination.[5][14] A disposable suit may be considered for large-scale operations or significant spill cleanup.[15] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., half-mask respirator with P100 filters) | Crucial for handling solid/powdered this compound. Prevents inhalation of aerosolized particles.[16][17] An N95 is the minimum requirement. For weighing larger quantities or during procedures with a high potential for dust generation, a half-mask respirator offers a better facial seal and higher protection.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Preparation and Weighing of Solid this compound
-
Designated Area: All handling of solid this compound must be performed within a certified chemical fume hood or a glove box to control airborne particles.[6]
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above. The sequence for donning is critical to ensure a proper seal and avoid contamination.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid creating dust clouds. Use a micro-spatula for transfers.
-
Post-Weighing: After weighing, carefully close the primary container. Gently wipe the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The outer gloves should be removed first, followed by the lab coat, goggles, and respirator. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after.[18]
Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency Protocols: Spill and Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is critical.
Spill Response
All spills involving this compound should be treated as major spills to ensure a conservative and safe response.[5]
-
Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material cleanup.
-
Minor Spill Cleanup (if trained): For a very small amount of powder inside a fume hood:
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Wipe the area from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Clean the area again with soap and water.
-
Spill Response Decision Tree
Caption: Decision-making workflow for this compound spills.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Disposal Plan: Managing Bioactive Waste
The disposal of novel bioactive compounds must be meticulously planned and executed to ensure safety and regulatory compliance.[19][20] this compound waste must be treated as hazardous chemical waste.
-
Hazard Assessment: As the hazards are not fully known, the waste is considered hazardous by default.[19]
-
Segregation:
-
Solid Waste: Contaminated gloves, paper towels, weigh boats, and excess solid this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, compatible (e.g., glass or polyethylene) hazardous waste container.[20] Do not mix with other waste streams.[19]
-
-
Labeling: The waste container must be labeled "Hazardous Waste" as soon as the first drop of waste is added.[20] The label must include the full chemical name ("this compound"), the responsible researcher's name, and the accumulation start date.[20]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab, preferably in secondary containment to catch any potential leaks.[20]
-
Disposal: Contact your institution's EHS office for pickup and final disposal.[20] Never pour this compound waste down the drain or dispose of it in the regular trash.[19]
Waste Disposal Pathway
Caption: Procedural flowchart for the safe disposal of this compound waste.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects both you and the valuable research you conduct. Trust in the process, understand the reasoning behind each step, and always prioritize safety when handling novel compounds like this compound.
References
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
